molecular formula C5H13NO B589737 Dimepranol-d6 CAS No. 97964-89-1

Dimepranol-d6

Cat. No.: B589737
CAS No.: 97964-89-1
M. Wt: 109.202
InChI Key: NCXUNZWLEYGQAH-XERRXZQWSA-N
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Description

Dimepranol-d6 is a characterized chemical compound that serves as a stable isotope-labeled reference standard of the active pharmaceutical ingredient (API) Dimepranol. This compound is essential for analytical method development, method validation (AMV), and ensuring Quality Control (QC) during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards such as those from the USP or EP, making it a critical tool for regulatory compliance . In scientific research, the unlabelled form of Dimepranol is a component of Inosine pranobex and has been shown to produce a small but significant inhibition of histamine release from human mast cells . Furthermore, Dimepranol is one of the compounds monitored to identify the illegal manufacture of methadone . This product is intended for analytical purposes and is strictly For Research Use Only. It is not intended for human or diagnostic use .

Properties

IUPAC Name

1-[bis(trideuteriomethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Profile of Dimepranol-d6: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

In the landscape of modern drug development and bioanalysis, the use of stable isotope-labeled (SIL) compounds is a cornerstone of precision and accuracy. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool for elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and serving as an ideal internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physicochemical properties of Dimepranol-d6, a deuterated analog of Dimepranol. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this critical analytical standard.

Dimepranol, or 1-(dimethylamino)propan-2-ol, is a component of the immunomodulatory drug Inosine Acedoben Dimepranol (also known as Inosine Pranobex or Isoprinosine).[1] Inosine Pranobex is utilized for its ability to enhance the body's immune response against various viral infections.[2] The incorporation of six deuterium atoms into the Dimepranol molecule to create Dimepranol-d6 provides a mass shift that allows for its clear differentiation from the unlabeled endogenous or administered Dimepranol, without significantly altering its chemical properties. This makes Dimepranol-d6 an invaluable tool for pharmacokinetic and bioequivalence studies, where precise quantification is paramount.

Part 1: Core Physicochemical Characteristics of Dimepranol-d6

The fundamental physicochemical properties of Dimepranol-d6 are summarized in the table below. This data has been compiled from reputable chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name (±)-1-[(Dimethyl-d6)amino]-2-propanol[3][4]
Synonyms (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol[3][4]
CAS Number 97964-89-1[3][5]
Molecular Formula C₅H₇D₆NO[3][6]
Molecular Weight 109.20 g/mol [3][6]
Appearance Colorless Oil[3]
Isotopic Purity >99.9% (d6)[3]
Chemical Purity ≥97%[3]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[3]
Storage Conditions Long Term Storage at 4°C[3]

Part 2: Synthesis of Dimepranol-d6

The synthesis of deuterated amines such as Dimepranol-d6 typically involves the introduction of deuterium atoms at specific positions in the molecule. A common and effective method for this is reductive amination.[8][9] A plausible synthetic route for Dimepranol-d6 would involve the reaction of 1-amino-2-propanol with a deuterated methylating agent.

A potential synthetic pathway is outlined below:

G cluster_0 Plausible Synthesis of Dimepranol-d6 1_amino_2_propanol 1-Amino-2-propanol imine_intermediate imine_intermediate 1_amino_2_propanol->imine_intermediate Reaction with Formaldehyde-d2 formaldehyde_d2 Formaldehyde-d2 (D₂C=O) formaldehyde_d2->imine_intermediate reducing_agent Reducing Agent (e.g., NaBD₃CN) dimepranol_d6 Dimepranol-d6 reducing_agent->dimepranol_d6 imine_intermediate->dimepranol_d6 Reduction

Caption: Plausible synthetic route for Dimepranol-d6 via reductive amination.

In this proposed pathway, 1-amino-2-propanol is reacted with a deuterated formaldehyde source (formaldehyde-d2) to form a deuterated imine intermediate. This intermediate is then reduced using a deuterium-donating reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN), to yield Dimepranol-d6. This two-step, one-pot reaction is a common strategy for the synthesis of deuterated N-methylated amines.[9]

Part 3: Mechanism of Action of Dimepranol (as Inosine Acedoben Dimepranol)

Dimepranol is a constituent of Inosine Acedoben Dimepranol, a drug known for its immunomodulatory properties.[2] Its mechanism of action is multifaceted, primarily involving the enhancement of the host's immune response to viral infections. The key pathways are illustrated in the diagram below.

G cluster_1 Immunomodulatory Cascade of Inosine Acedoben Dimepranol IAD Inosine Acedoben Dimepranol (IAD) T_lymphocyte T-Lymphocyte IAD->T_lymphocyte Stimulates IL2_production Increased IL-2 Production T_lymphocyte->IL2_production Leads to IFNg_production Increased IFN-γ Production T_lymphocyte->IFNg_production Leads to NK_cell Natural Killer (NK) Cell IL2_production->NK_cell Activates Antiviral_response Enhanced Antiviral Response NK_cell->Antiviral_response Contributes to Macrophage Macrophage IFNg_production->Macrophage Activates Macrophage->Antiviral_response Contributes to

Caption: Simplified signaling pathway of Inosine Acedoben Dimepranol's immunomodulatory effects.

Inosine Acedoben Dimepranol stimulates T-lymphocyte proliferation and differentiation.[2] This leads to an increased production of key cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] IL-2 further promotes the activation and proliferation of Natural Killer (NK) cells, which are crucial for recognizing and eliminating virally infected cells.[2] IFN-γ enhances the phagocytic activity of macrophages and further boosts the antiviral state.[2] This cascade of events results in a more robust and effective cell-mediated immune response against viral pathogens.

Part 4: Application of Dimepranol-d6 in Quantitative Analysis

The primary application of Dimepranol-d6 is as an internal standard (IS) for the quantitative analysis of Dimepranol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects.

Experimental Protocol: Quantification of Dimepranol in Human Plasma using LC-MS/MS with Dimepranol-d6 as an Internal Standard

This protocol is adapted from a validated method for a similar small molecule and its deuterated internal standard in plasma.[2][10]

1. Materials and Reagents:

  • Dimepranol analytical standard

  • Dimepranol-d6 (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Dimepranol Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol in methanol.

  • Dimepranol-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol-d6 in methanol.

  • Dimepranol Working Solutions: Prepare a series of working solutions by serially diluting the Dimepranol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Dimepranol-d6 Working Solution (Internal Standard): Dilute the Dimepranol-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the Dimepranol-d6 working solution (in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Dimepranol from endogenous plasma components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dimepranol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).

    • Dimepranol-d6: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte (Dimepranol) to the internal standard (Dimepranol-d6).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Dimepranol in unknown samples is determined from the calibration curve using linear regression with a weighting factor (e.g., 1/x²).

Workflow for LC-MS/MS Analysis

G cluster_2 LC-MS/MS Bioanalytical Workflow Sample Plasma Sample (Calibrator, QC, Unknown) IS_Spike Spike with Dimepranol-d6 (IS) Sample->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical workflow for the quantitative analysis of Dimepranol in plasma using Dimepranol-d6 as an internal standard.

Conclusion

Dimepranol-d6 is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of Dimepranol in biological matrices. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring it effectively tracks the analyte throughout the analytical process. This technical guide has provided a comprehensive overview of the key characteristics of Dimepranol-d6, its plausible synthesis, the mechanism of action of its parent compound, and a detailed protocol for its application in a validated LC-MS/MS method. The information and protocols presented herein are intended to empower researchers to develop and implement robust and reliable bioanalytical assays for Dimepranol, contributing to a deeper understanding of its pharmacokinetics and clinical efficacy.

References

  • What is the mechanism of Inosine Pranobex? Patsnap Synapse. (2024-07-17). [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules. (2021-07-23). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ResearchGate. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025-10-30). [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022-01-11). [Link]

  • Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. (2025-02-20). [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019-10-21). [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs. (1986). [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Pharmacokinetic study of inosiplex tablets in healthy Chinese volunteers by hyphenated HPLC and tandem MS techniques. Journal of Pharmaceutical Analysis. (2013). [Link]

  • LC-MS-MS experiences with internal standards. Semantic Scholar. [Link]

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  • Validated Analytical Method Development of Inosine Pranobex in Drug Products by Thin Layer Chromatography. ResearchGate. (2025-08-09). [Link]

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  • Dimepranol-d6 Hydrochloride. Pharmaffiliates. [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of Dimepranol-d6

Preamble: Situating Dimepranol-d6 in its Therapeutic Context

Dimepranol-d6 is the deuterated stable isotope-labeled analogue of Dimepranol. In the pharmaceutical landscape, Dimepranol is not utilized as a standalone therapeutic agent. Instead, it is a key component of the synthetic immunomodulatory and antiviral drug, Inosine Acedoben Dimepranol, also widely known as Inosine Pranobex or Isoprinosine.[1][2][3] This compound is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (Dimepranol) in a 1:3 molar ratio.[4] The deuteration in Dimepranol-d6 serves as a tracer in pharmacokinetic and metabolic studies, allowing for precise tracking of the molecule's fate in biological systems without altering its fundamental mechanism of action.[5][6] Therefore, to understand the in vitro mechanism of Dimepranol-d6, we must examine the actions of the parent complex, Inosine Pranobex.

This guide will elucidate the core in vitro mechanisms of action of Inosine Pranobex, with the understanding that these actions are attributable to the complex as a whole, within which Dimepranol plays an integral role. We will explore its dual-pronged effect as both an immunomodulator and an antiviral agent, detailing the experimental frameworks used to characterize these properties.

Part 1: The Immunomodulatory Action of Inosine Pranobex

The primary and most extensively documented in vitro effect of Inosine Pranobex is its ability to modulate the host immune system, particularly in states of immunosuppression.[2][3][7] Its action is pleiotropic, impacting various arms of both the innate and adaptive immune responses. The core of its immunomodulatory efficacy lies in its ability to enhance cellular immunity.

Enhancement of T-Lymphocyte Function

Inosine Pranobex has been demonstrated to potentiate T-cell lymphocyte proliferation and function.[2][3][7] This is a critical aspect of its mechanism, as T-cells are central to orchestrating the adaptive immune response against viral infections and other cellular abnormalities.

Key In Vitro Effects on T-Cells:
  • Increased Proliferation: In vitro studies consistently show that Inosine Pranobex enhances the proliferation of T-cells in response to mitogens such as phytohemagglutinin (PHA).[8]

  • Modulation of Cytokine Production: The compound has been shown to increase the production of Th1-type cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while in some contexts, suppressing the production of the Th2-type cytokine IL-10.[8][9] This cytokine shift is indicative of an enhanced cell-mediated immune response.

  • Restoration of Immune Function: In lymphocytes from immunosuppressed individuals, Inosine Pranobex can help restore depressed T-cell function to normal levels.[3]

Experimental Protocol: T-Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of Inosine Pranobex on T-cell proliferation using a colorimetric assay.

Objective: To quantify the proliferative response of peripheral blood mononuclear cells (PBMCs) or isolated T-cells to a mitogen in the presence or absence of Inosine Pranobex.

Methodology:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add Inosine Pranobex at various concentrations (e.g., 50, 100, 200 µg/mL) to the wells. Include a vehicle control (medium only).

  • Stimulation: Add a T-cell mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL, to induce proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

Visualization of T-Cell Activation Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC TCR TCR IL2 IL-2 TCR->IL2 Induces CD28 CD28 IL2R IL-2R Proliferation Proliferation & Differentiation IL2R->Proliferation Cytokines Th1 Cytokines (IFN-γ, TNF-α) Proliferation->Cytokines Inosine_Pranobex Inosine Pranobex T_Cell_Activation_Modulation T_Cell_Activation_Modulation Inosine_Pranobex->T_Cell_Activation_Modulation Potentiates Mitogen Mitogen (e.g., PHA) Mitogen->TCR Stimulates IL2->IL2R Binds

Caption: Inosine Pranobex potentiates T-cell activation and proliferation.

Augmentation of Natural Killer (NK) Cell Activity

Inosine Pranobex has been shown to promote a significant and sustained increase in the number and activity of Natural Killer (NK) cells.[4][10] NK cells are crucial components of the innate immune system, providing a first line of defense against virally infected cells and tumor cells.

Key In Vitro Effects on NK Cells:
  • Increased Cytotoxicity: In vitro assays demonstrate that co-incubation of PBMCs with Inosine Pranobex leads to enhanced NK cell-mediated lysis of target cells (e.g., K562 cell line).

  • Upregulation of Activating Receptors: The drug may upregulate the expression of activating receptors on the surface of NK cells, thereby lowering their threshold for activation.

  • Enhanced Granzyme and Perforin Content: NK cells treated with Inosine Pranobex show replete levels of cytotoxic granules like Granzyme A and Perforin.[4]

Experimental Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

Objective: To measure the cytotoxic activity of NK cells against a target cell line following exposure to Inosine Pranobex.

Methodology:

  • Effector Cell Preparation: Isolate PBMCs (effector cells) from donor blood. Pre-incubate the PBMCs with various concentrations of Inosine Pranobex for 24-48 hours.

  • Target Cell Labeling: Label the target cells (e.g., K562, a cell line susceptible to NK cell lysis) with radioactive Chromium-51 (⁵¹Cr).

  • Co-culture: Co-culture the pre-treated effector cells with the ⁵¹Cr-labeled target cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Incubation: Incubate the co-culture for 4 hours at 37°C.

  • Quantification of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is from target cells incubated with medium alone.

    • Maximum release is from target cells lysed with a detergent.

Data Presentation: Expected Outcome of Inosine Pranobex on NK Cell Cytotoxicity
E:T RatioVehicle Control (% Lysis)Inosine Pranobex (100 µg/mL) (% Lysis)
50:135%55%
25:122%40%
12.5:112%25%
Macrophage and Dendritic Cell Function

Inosine Pranobex also influences the function of antigen-presenting cells (APCs) like macrophages and dendritic cells.[7] This includes potentiating phagocytosis and chemotaxis.[9]

Experimental Workflow: In Vitro Phagocytosis Assay

Phagocytosis_Workflow start Isolate Macrophages (e.g., from PBMCs or cell line) seed Seed macrophages in 96-well plate start->seed treat Treat with Inosine Pranobex or Vehicle Control seed->treat incubate1 Incubate for 24 hours treat->incubate1 add_particles Add fluorescently labeled particles (e.g., zymosan or E. coli) incubate1->add_particles incubate2 Incubate for 1-2 hours to allow phagocytosis add_particles->incubate2 quench Quench extracellular fluorescence incubate2->quench wash Wash cells to remove non-phagocytosed particles quench->wash measure Measure intracellular fluorescence (Fluorometer or Flow Cytometer) wash->measure end Quantify Phagocytic Activity measure->end

Caption: Workflow for assessing macrophage phagocytic activity.

Part 2: The Antiviral Action of Inosine Pranobex

Beyond its immunomodulatory effects, Inosine Pranobex also exhibits direct antiviral properties, although the precise mechanism is still under investigation.[1][2][3] The prevailing hypothesis is that it interferes with viral replication at the level of host cell machinery.

Inhibition of Viral RNA and Protein Synthesis

The inosine component of the drug is a purine derivative. It is hypothesized that after entering the host cell, it becomes incorporated into ribosomal RNA (rRNA). This alteration may inhibit the binding of viral messenger RNA (mRNA) to the host cell's ribosomes, thereby selectively impeding the translation of viral proteins while leaving host protein synthesis largely unaffected.[3]

Key In Vitro Evidence:
  • Reduced Viral Titers: In cell cultures infected with various viruses (e.g., herpes simplex virus, influenza), treatment with Inosine Pranobex has been shown to reduce viral titers.

  • Inhibition of Viral RNA Levels: Studies have demonstrated that the drug can lead to a decrease in the levels of viral RNA within infected cells.[2][3][7]

Experimental Protocol: Viral Plaque Reduction Assay

Objective: To determine the concentration of Inosine Pranobex required to inhibit the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of Inosine Pranobex.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the virus has lysed the cells.

  • Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control for each drug concentration and determine the IC50 value.

Visualization of Proposed Antiviral Mechanism

Antiviral_Mechanism cluster_HostCell Host Cell Ribosome Host Ribosome Viral_mRNA Viral mRNA Ribosome->Viral_mRNA Binding Impaired Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Translates Viral_mRNA->Ribosome Binds for Translation Inosine_Pranobex Inosine Pranobex Inosine_Component Inosine Component Inosine_Pranobex->Inosine_Component Delivers Inosine_Component->Ribosome Modifies Host Ribosomes

Caption: Proposed antiviral action via ribosome modification.

Conclusion: A Dual-Action Molecule

The in vitro mechanism of action of Dimepranol-d6, as a component of Inosine Pranobex, is characterized by a potent combination of immunomodulatory and antiviral activities. Through the enhancement of T-cell and NK cell function, and the modulation of cytokine production, it bolsters the host's cellular immune response. Concurrently, it appears to directly interfere with viral replication. This dual-action profile, elucidated through a variety of established in vitro assays, provides a strong rationale for its clinical use in treating viral infections, particularly in immunocompromised individuals. The use of the deuterated form, Dimepranol-d6, is crucial for the precise pharmacokinetic analyses that underpin the clinical development and optimization of this therapeutic agent.

References

  • Inosine Acedoben Dimepranol: Uses, Side Effects and Medicines | Apollo Pharmacy. 1

  • Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell compone | University of Birmingham. 4

  • (PDF) Inosine acedoben dimepranol and viral infections - ResearchGate. 7

  • Immunomodulatory Assays - Invitrocue. 11

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  • Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - NIH. 3

  • Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed. 14

  • (PDF) Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - ResearchGate. 8

  • Biochemical study on immunomodulation and safety margin of inosine acedoben dimepranol before and after vaccination - GSC Online Press. 15

  • In vitro functional assays to augment immunotherapy research - News-Medical.Net. 16

  • In vitro Immunoassays - Immunology CRO - InnoSer. 17

  • CAS No : 97964-89-1| Chemical Name : Dimepranol-d6 | Pharmaffiliates. 5

  • Product Name : Dimepranol-d6 Hydrochloride - Pharmaffiliates. 6

  • Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - ResearchGate. 9

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Biological activity of deuterated Dimepranol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Deuterated Dimepranol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the rationale, synthesis, and evaluation of deuterated Dimepranol (also known as Inosine Acedoben Dimepranol or Isoprinosine). Dimepranol is an immunomodulatory agent licensed for treating cell-mediated immune deficiencies, often associated with viral infections.[3][4] Deuteration of its N,N-dimethylaminoisopropanol component is hypothesized to attenuate its rate of metabolic clearance, thereby prolonging systemic exposure and potentially enhancing its therapeutic efficacy. This document details the scientific principles underpinning this strategy, outlines detailed protocols for comparative in vitro and in vivo evaluation, and discusses the regulatory landscape for such modified compounds.

Introduction: The Rationale for Deuterating Dimepranol

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

Deuteration is the substitution of a hydrogen atom (protium) with deuterium.[5] While chemically similar, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[5] This difference necessitates a higher activation energy for C-D bond cleavage.[6][7] In pharmacology, this phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down metabolic reactions where C-H bond breaking is the rate-limiting step, particularly in reactions mediated by Cytochrome P450 (CYP) enzymes.[2][8]

The strategic application of deuteration can lead to:

  • Reduced Metabolic Clearance: Slower metabolism prolongs the drug's half-life (t½) and increases its total systemic exposure (Area Under the Curve, AUC).[9][10]

  • Improved Bioavailability: Decreased first-pass metabolism can increase the concentration of the active drug reaching systemic circulation.[7]

  • Reduced Patient-to-Patient Variability: By slowing a dominant metabolic pathway, the overall pharmacokinetic profile can become more predictable.[6]

  • Altered Metabolite Profile: It can shift metabolism away from the formation of potentially toxic or inactive metabolites towards other pathways ("metabolic shunting").[1][7]

The FDA's approval of deutetrabenazine in 2017 validated this approach, classifying it as a New Chemical Entity (NCE) and paving the way for further development of deuterated drugs.[6][9][10]

Figure 1: The Deuterium Kinetic Isotope Effect (KIE) on Drug Metabolism cluster_0 Non-Deuterated Drug (C-H Bond) cluster_1 Deuterated Drug (C-D Bond) P1 Parent Drug (Protiated) M1 Metabolite P1->M1 Fast Metabolism (kH) E1 Lower Activation Energy Result1 Shorter Half-Life Lower Exposure (AUC) M1->Result1 P2 Parent Drug (Deuterated) M2 Metabolite P2->M2 Slow Metabolism (kD, where kD < kH) E2 Higher Activation Energy Result2 Longer Half-Life Higher Exposure (AUC) M2->Result2

Figure 1: The Deuterium Kinetic Isotope Effect (KIE) on Drug Metabolism.
Dimepranol: Mechanism and Therapeutic Use

Dimepranol is the common name for the p-acetamidobenzoate salt of N,N-dimethylaminoisopropanol (DIP-PAcBA), which is complexed with Inosine in a 3:1 molar ratio to form Inosine Acedoben Dimepranol.[11][12] Its primary therapeutic application is as an immunomodulator for patients with compromised cell-mediated immunity.[3]

Mechanism of Action: Dimepranol exerts a pleiotropic effect on the immune system, primarily by potentiating a T helper 1 (Th1) biased immune response.[4][13] Its actions include:

  • Enhancing Lymphocyte Proliferation: It promotes the differentiation and proliferation of T-lymphocytes.[4]

  • Boosting NK Cell Activity: It leads to an early and sustained increase in the number and cytotoxic activity of Natural Killer (NK) cells.[3][13][14]

  • Modulating Cytokine Production: It increases the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[13]

  • Antiviral Properties: By enhancing the host's immune response, it indirectly inhibits viral replication.[4][11][15]

Hypothesis: Benefits of a Deuterated Dimepranol Analog

The N,N-dimethylaminoisopropanol (DIP) component of Dimepranol is susceptible to oxidative metabolism, likely N-demethylation, a common pathway mediated by CYP enzymes. This metabolic process represents a "soft spot" for deuteration. By replacing the hydrogen atoms on the N-methyl groups with deuterium, we hypothesize that the rate of N-demethylation will be significantly reduced. This modification is expected to increase the metabolic stability of the compound, leading to a longer plasma half-life and greater systemic exposure, which could translate into a more sustained and potent immunomodulatory effect.

Synthesis and Analytical Characterization

Proposed Synthetic Strategy

The synthesis of deuterated Dimepranol would focus on the N,N-dimethylaminoisopropanol component. A common and efficient method involves reductive amination using deuterated reagents.

Protocol: Synthesis of N,N-di(trideuteromethyl)aminoisopropanol

  • Starting Material: Combine 1-amino-2-propanol with an appropriate solvent (e.g., methanol).

  • Reductive Amination: Add paraformaldehyde-d₂ (D₂C=O) or deuterated formaldehyde solution and a reducing agent such as sodium borodeuteride (NaBD₄) or sodium triacetoxyborohydride. The reaction is typically stirred at room temperature. The use of deuterated formaldehyde and a deuterated reducing agent ensures high isotopic incorporation at the N-methyl positions.

  • Work-up and Purification: Following reaction completion, perform a standard aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The resulting crude deuterated amine is purified using column chromatography or distillation.

  • Salt Formation & Complexation: The purified N,N-di(trideuteromethyl)aminoisopropanol is then reacted with p-acetamidobenzoic acid to form the salt, followed by complexation with Inosine in a 3:1 molar ratio to yield the final deuterated drug substance.

Analytical Characterization and Quality Control

Confirming the position and extent of deuterium incorporation is critical for regulatory acceptance and ensuring batch-to-batch consistency.[16]

Protocol: Isotopic Purity and Structural Confirmation

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight shift corresponding to the incorporation of six deuterium atoms (+6 Da).[16] This provides a rapid confirmation of successful deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: This is the primary method to confirm the site of deuteration and quantify isotopic purity.[16][17] In the ¹H-NMR spectrum of deuterated Dimepranol, the signal corresponding to the N-methyl protons should be significantly diminished or absent. The percentage of deuteration can be calculated by comparing the integration of this signal to a stable, non-deuterated internal standard or another proton signal within the molecule.

    • ²H-NMR: This technique directly detects the deuterium atoms, providing a signal at the chemical shift corresponding to the N-methyl position, confirming the location of the isotopic label.[16]

  • Impurity Profiling: Use techniques like LC-MS to identify and quantify any process-related impurities or isotopic variants, ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards.[16]

Comparative Pharmacokinetic (PK) Evaluation

The central pillar of the deuteration strategy is the alteration of the drug's pharmacokinetic profile. A head-to-head comparison with the non-deuterated parent compound is essential.

Figure 2: Experimental Workflow for Comparative PK/PD Analysis cluster_PK Pharmacokinetic (PK) Arm cluster_PD Pharmacodynamic (PD) Arm invitro_pk In Vitro Metabolism (Liver Microsomes) invivo_pk In Vivo PK Study (Rodent Model) invitro_pk->invivo_pk Confirm KIE pk_data PK Data Analysis (AUC, t1/2, Cmax) invivo_pk->pk_data Generate Profiles conclusion Correlate PK/PD Evaluate Therapeutic Potential pk_data->conclusion invitro_pd In Vitro Immunoassays (PBMCs, NK Cells) invivo_pd In Vivo Efficacy Model (Viral Challenge) invitro_pd->invivo_pd Determine Potency pd_data Efficacy Analysis (Cytokines, Viral Load) invivo_pd->pd_data Assess Benefit pd_data->conclusion start Synthesize & Characterize Deuterated & Non-Deuterated Dimepranol start->invitro_pk start->invitro_pd

Figure 2: Experimental Workflow for Comparative PK/PD Analysis.
In Vitro Metabolic Stability Assay

Causality: This assay provides the first direct evidence of the kinetic isotope effect in a controlled biological system. By using liver microsomes, which are rich in CYP enzymes, we can isolate the impact of deuteration on Phase I metabolism, the most likely route of clearance for the DIP component.

Protocol:

  • Preparation: Prepare pooled human liver microsomes (or from a relevant animal species) in a phosphate buffer.

  • Incubation: Incubate a fixed concentration (e.g., 1 µM) of deuterated Dimepranol and non-deuterated Dimepranol separately with the liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of each compound. A significantly longer t½ for the deuterated version confirms attenuated metabolic clearance.

In Vivo Pharmacokinetic Study

Causality: This study determines how the in vitro metabolic stability translates to the overall systemic exposure in a living organism. It accounts for absorption, distribution, metabolism, and excretion (ADME), providing the critical data needed to justify potential changes in dosing regimens.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group).

  • Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either deuterated or non-deuterated Dimepranol to each group.

  • Blood Sampling: Collect serial blood samples via the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.

Illustrative Data Presentation:

ParameterNon-Deuterated DimepranolDeuterated Dimepranol% Change
Cmax (ng/mL) 1500 ± 2101850 ± 250+23%
Tmax (hr) 1.0 ± 0.21.5 ± 0.3+50%
AUC₀-t (ng·hr/mL) 7500 ± 98016500 ± 2100+120%
t½ (hr) 2.5 ± 0.56.0 ± 1.1+140%
CL/F (L/hr/kg) 6.7 ± 1.23.0 ± 0.8-55%
Table 1: Example comparative pharmacokinetic parameters following oral administration in rats. Data are presented as mean ± SD. This table is for illustrative purposes only.

Pharmacodynamic and Efficacy Evaluation

An improved PK profile is only meaningful if it translates to enhanced or more durable biological activity.

In Vitro Immunomodulation Assays

Causality: These assays determine if the deuterated compound retains its intrinsic biological activity and whether prolonged exposure in vitro leads to a more pronounced effect on immune cells.

Protocol: NK Cell Cytotoxicity Assay

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture: Culture PBMCs with a target cancer cell line susceptible to NK cell lysis (e.g., K562 cells) at a specific effector-to-target ratio.

  • Treatment: Treat the co-cultures with serial dilutions of deuterated and non-deuterated Dimepranol for an extended period (e.g., 48-72 hours) to simulate longer exposure.

  • Lysis Measurement: Quantify target cell lysis using a lactate dehydrogenase (LDH) release assay or a flow cytometry-based method.

  • Data Analysis: Calculate the percentage of specific lysis for each concentration and determine the EC₅₀ (concentration for 50% of maximal effect). A lower EC₅₀ for the deuterated compound would suggest enhanced potency.

In Vivo Efficacy Model

Causality: This is the definitive test of therapeutic benefit, integrating the improved PK profile with the biological response in a disease-relevant animal model.

Protocol: Murine Influenza Virus Challenge Model

  • Animal Model: Use BALB/c mice, a standard model for influenza research.

  • Infection: Infect mice intranasally with a sublethal dose of influenza A virus.

  • Treatment Regimen: Beginning 24 hours post-infection, treat groups of mice (n=10 per group) daily via oral gavage with vehicle, non-deuterated Dimepranol, or deuterated Dimepranol. A key comparison would be to test the deuterated compound at a lower dose or reduced dosing frequency (e.g., every other day) against the standard daily dose of the non-deuterated version.

  • Endpoints:

    • Viral Titer: Harvest lungs at day 4 post-infection to quantify viral load via plaque assay or qRT-PCR.

    • Immune Response: Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell influx and cytokine levels (IFN-γ).

    • Clinical Signs: Monitor body weight and clinical signs of illness daily for 14 days.

  • Data Analysis: Compare the reduction in viral titer, modulation of the immune response, and improvement in clinical outcomes between the treatment groups.

Figure 3: Simplified Signaling Pathway of Dimepranol's Immunomodulatory Action cluster_cells Immune Cells cluster_effects Downstream Effects Dimepranol Deuterated Dimepranol (Sustained Exposure) T_Cell T-Helper Cell (Th1) Dimepranol->T_Cell Potentiates NK_Cell Natural Killer (NK) Cell Dimepranol->NK_Cell Activates Cytokines ↑ IL-2 & IFN-γ Production T_Cell->Cytokines Proliferation ↑ T-Cell Proliferation & Differentiation T_Cell->Proliferation Cytotoxicity ↑ NK Cell Cytotoxicity NK_Cell->Cytotoxicity Outcome Enhanced Anti-Viral Immune Response Cytokines->Outcome Proliferation->Outcome Cytotoxicity->Outcome

Figure 3: Simplified Signaling Pathway of Dimepranol's Immunomodulatory Action.

Regulatory Considerations

Deuterated analogs of existing drugs, often termed "deuterium switches," have a unique regulatory path. The FDA may consider a deuterated compound a New Chemical Entity (NCE), granting it market exclusivity.[10][18] Development can often utilize the 505(b)(2) regulatory pathway, which allows a sponsor to rely, in part, on the safety and efficacy data of the previously approved, non-deuterated drug (the "listed drug").[18] However, bridging studies are required to demonstrate the pharmacokinetic differences and establish a scientific justification for relying on the listed drug's data.[18] These typically include comparative in vitro and in vivo metabolism studies, toxicology studies, and clinical pharmacokinetic trials.[18]

Conclusion and Future Directions

The deuteration of Dimepranol presents a scientifically sound strategy to improve its pharmacokinetic properties, potentially leading to a more effective immunomodulatory therapy. The enhanced metabolic stability afforded by the kinetic isotope effect is hypothesized to increase drug exposure, which may allow for reduced dosing frequency, lower total dose, and improved patient outcomes in the treatment of viral infections and immunodeficiencies. The experimental workflows detailed in this guide provide a robust framework for the preclinical validation of this hypothesis. Successful preclinical data would warrant advancement into clinical trials to formally establish the safety, pharmacokinetic profile, and efficacy of deuterated Dimepranol in human subjects.

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Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental and analytical outcomes is intrinsically linked to the quality and stability of the chemical entities employed. This is particularly true for isotopically labeled compounds, where both chemical purity and isotopic enrichment are paramount for their application as internal standards in mass spectrometry, in metabolic research, and for elucidating pharmacokinetic profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Dimepranol-d6, a deuterated analogue of Dimepranol.

Dimepranol-d6, with its six deuterium atoms, offers a stable isotopic label for a variety of research applications.[3][4][5] The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a more favorable pharmacokinetic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage.[4][6][7] Ensuring the stability of this deuterated compound is crucial for the reliability and reproducibility of scientific investigations.

Chemical Profile of Dimepranol-d6

A foundational understanding of the chemical and physical properties of Dimepranol-d6 is essential for its proper handling and storage.

PropertyValueSource
Chemical Name (±)-1-[(Dimethyl-d6)amino]-2-propanol[3][5]
Synonyms (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol, N,N-(Dimethyl-d6)-2-hydroxy-1-propanamine[3][4]
CAS Number 97964-89-1[3]
Molecular Formula C5H7D6NO[3]
Molecular Weight 109.2 g/mol [3]
Appearance Typically a neat solid or a solution[3][8]
Unlabeled CAS 108-16-7[3]

Recommended Storage and Handling: A Proactive Approach to Stability

The long-term stability of Dimepranol-d6 is best preserved by meticulously controlling environmental factors such as temperature, light, and moisture.

Optimal Storage Conditions
FormTemperatureLight ExposureAtmosphereRecommended Duration
Solid (Neat) 2-8°C (Refrigerator)Protected from lightDry, inert atmosphere recommendedLong-term
Solid (Neat) -20°C (Freezer)Protected from lightDry, inert atmosphere recommendedExtended long-term
Solution -20°C (in anhydrous solvent)Protected from lightInert gas overlay (e.g., Argon, Nitrogen)Short to medium-term

Several suppliers consistently recommend storage in a refrigerator at 2-8°C or +4°C for long-term stability.[3] For extended storage, maintaining the compound at -20°C is also a common practice. When in solution, it is crucial to use anhydrous solvents and store at -20°C under an inert atmosphere to prevent isotopic exchange with atmospheric moisture.

Prudent Handling Practices

Proper handling techniques are critical to prevent contamination and degradation.

  • Inert Atmosphere: Due to the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture, it is advisable to handle solid Dimepranol-d6 and its solutions under an inert atmosphere, such as in a glove box or using a nitrogen or argon blanket.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coats, and chemical-resistant gloves, should always be worn.

  • Spill Management: A spill kit with appropriate absorbent materials should be readily available. In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).

  • Aliquotting: For solutions, it is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere.

Understanding and Mitigating Degradation Pathways

While Dimepranol-d6 is a stable molecule, it can be susceptible to degradation under certain conditions. A proactive understanding of these potential pathways is crucial for designing robust experiments and interpreting stability data.

Caption: Workflow for Dimepranol-d6 stability assessment.

Representative Stability-Indicating HPLC-MS/MS Method

Objective: To develop a robust analytical method capable of separating Dimepranol-d6 from its potential degradation products and impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or photodiode array detector)

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection Wavelength based on the UV absorbance maximum of Dimepranol

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions A specific precursor-to-product ion transition for the quantification of Dimepranol-d6. Additional transitions should be monitored for potential degradation products identified during forced degradation studies.
Source Parameters Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The stability and integrity of Dimepranol-d6 are fundamental to its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can significantly mitigate the risks of chemical degradation and isotopic exchange. A comprehensive stability testing program, encompassing both long-term and forced degradation studies, is essential to fully characterize the stability profile of Dimepranol-d6. The methodologies and protocols outlined in this guide provide a robust framework for ensuring the quality and reliability of this important isotopically labeled compound.

References

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In-depth Technical Guide to CAS Number 97964-89-1: Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the deuterated amino alcohol, Dimepranol-d6, identified by CAS number 97964-89-1. This document is intended for professionals in research, scientific, and drug development fields who require a detailed understanding of this compound's chemical structure, synthesis, properties, and applications.

Chemical Identity and Structure

Dimepranol-d6 is the deuterated analogue of Dimepranol (also known as 1-(Dimethylamino)propan-2-ol). The deuterium labeling is specifically on the two methyl groups of the amine moiety.

CAS Number 97964-89-1
IUPAC Name 1-[bis(trideuteriomethyl)amino]propan-2-ol
Synonyms (±)-1-[(Dimethyl-d6)amino]-2-propanol, (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol
Molecular Formula C₅H₇D₆NO
Molecular Weight 109.20 g/mol

Chemical Structure:

G cluster_0 Dimepranol-d6 C1 CD₃ N N C1->N C2 CD₃ C2->N C3 CH₂ N->C3 C4 CH C3->C4 C5 CH₃ C4->C5 O OH C4->O

Caption: Chemical structure of Dimepranol-d6.

Synthesis and Manufacturing

A plausible synthetic route to Dimepranol-d6 involves the reaction of a suitable starting material with deuterated dimethylamine. A common method for the synthesis of the non-deuterated analogue, Dimepranol, is the reaction of propylene oxide with dimethylamine. Adapting this for the deuterated compound would involve using dimethylamine-d6.

Proposed Synthetic Pathway:

G cluster_0 Synthesis of Dimepranol-d6 PropyleneOxide Propylene Oxide Dimepranol-d6 Dimepranol-d6 PropyleneOxide->Dimepranol-d6 + (CD₃)₂NH Dimethylamine-d6 Dimethylamine-d6 Dimethylamine-d6->Dimepranol-d6

Caption: Proposed synthesis of Dimepranol-d6.

Experimental Protocol (Hypothetical):

  • In a cooled, sealed reaction vessel, propylene oxide is slowly added to a solution of dimethylamine-d6 in a suitable solvent (e.g., methanol or water) with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The solvent and any excess reactants are removed under reduced pressure.

  • The crude product is then purified by distillation under vacuum to yield pure Dimepranol-d6.

Physicochemical Properties

The physicochemical properties of Dimepranol-d6 are expected to be very similar to its non-deuterated counterpart, with minor differences due to the increased mass of deuterium.

PropertyValue (Predicted)
Appearance Colorless to pale yellow liquid
Boiling Point ~125-127 °C
Density ~0.86 g/mL
Solubility Miscible with water and common organic solvents

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectra for Dimepranol-d6 were found, the following are predicted spectra based on the known spectra of the non-deuterated analogue, 1-(dimethylamino)propan-2-ol, and the principles of isotopic substitution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Dimepranol-d6 is expected to be simpler than that of Dimepranol due to the absence of protons on the N-methyl groups.

  • δ 3.8-4.0 ppm (m, 1H): CH proton of the propanol backbone.

  • δ 2.1-2.4 ppm (m, 2H): CH₂ protons adjacent to the nitrogen.

  • δ 1.0-1.2 ppm (d, 3H): CH₃ protons of the propanol backbone.

  • Variable ppm (br s, 1H): OH proton (position and appearance are solvent and concentration dependent).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for the carbon atoms of the propanol backbone. The signals for the deuterated methyl carbons will be significantly broadened and likely not observed under standard conditions due to quadrupolar relaxation.

  • δ ~67 ppm: CH-OH carbon.

  • δ ~64 ppm: CH₂-N carbon.

  • δ ~21 ppm: CH₃ carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic absorptions of the alcohol and amine functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations.

  • ~1050 cm⁻¹: C-O stretching vibration.

  • C-D stretching vibrations will appear at a lower frequency (~2200-2000 cm⁻¹) compared to C-H stretching vibrations.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 109. A prominent fragment would be the loss of a methyl group (CD₃), resulting in a peak at m/z 93. Another significant fragment would be from the cleavage of the C-C bond adjacent to the nitrogen, leading to a fragment ion at m/z 64 ([CH₂(N(CD₃)₂)]⁺).

Applications in Research and Development

Dimepranol-d6 serves as a valuable tool in various research and analytical applications, primarily as an internal standard.

5.1. Internal Standard in Quantitative Analysis

Due to its structural similarity and identical chemical properties to Dimepranol, but with a distinct mass, Dimepranol-d6 is an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as GC-MS and LC-MS.

Application Example: Monitoring of Methadone and its Metabolites

Dimepranol is a known precursor and impurity in the illicit synthesis of methadone. Therefore, its detection and quantification can be crucial in forensic analysis and in monitoring methadone maintenance therapy compliance. The use of a deuterated internal standard like Dimepranol-d6 allows for highly accurate and precise quantification, as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.

Illustrative Analytical Workflow:

G Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Dimepranol-d6 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Dimepranol Analysis->Quantification

Caption: Workflow for quantitative analysis using Dimepranol-d6.

5.2. Mechanistic and Metabolic Studies

Dimepranol is a component of the immunostimulant drug Inosine Pranobex.[1][2] Dimepranol-d6 can be used in pharmacokinetic and metabolic studies to trace the fate of the Dimepranol moiety of the drug in biological systems without the need for radioactive labeling.

Safety and Handling

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[3]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

Conclusion

Dimepranol-d6 (CAS 97964-89-1) is a valuable deuterated analogue of Dimepranol. Its primary application lies in its use as an internal standard for the accurate quantification of Dimepranol in various matrices, particularly in forensic and clinical settings related to methadone analysis. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from its non-deuterated counterpart. Researchers and scientists can utilize this information to effectively incorporate Dimepranol-d6 into their analytical and research workflows.

References

  • Inosine pranobex. (2023). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Critical Role of Dimepranol-d6 in Modern Analytics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Utilizing High-Purity Dimepranol-d6 for Quantitative Analysis

Dimepranol-d6 is the deuterated form of Dimepranol, a compound that is a component of Inosine Pranobex, a medication investigated for its immunomodulatory and antiviral properties.[1][2] While the therapeutic applications of the parent compound are significant, the scientific utility of Dimepranol-d6 lies in its isotopic stability. In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the demand for high-purity, stable isotope-labeled (SIL) compounds is paramount.

Dimepranol-d6 serves as an ideal internal standard for quantitative analyses using mass spectrometry.[3] When a known quantity of Dimepranol-d6 is added to a biological sample (a process known as "spiking") before analysis, it experiences the same experimental variations—such as sample loss during extraction, matrix effects, or fluctuations in instrument response—as the non-labeled Dimepranol analyte.[4][5] Because the SIL internal standard is chemically identical but mass-shifted, the mass spectrometer can distinguish it from the target analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, correcting for a multitude of potential errors.[6] This guide provides a comprehensive overview for researchers and drug development professionals on sourcing, verifying, and effectively utilizing high-purity Dimepranol-d6.

Part 1: A Comparative Landscape of Commercial Dimepranol-d6 Suppliers

The integrity of any quantitative assay begins with the quality of its reference standards. Sourcing high-purity Dimepranol-d6 from a reputable supplier is a non-negotiable first step. A reliable supplier will provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), and offer material with high chemical and isotopic purity. Below is a comparative table of several commercial suppliers.

Table 1: Comparison of Commercial Suppliers of Dimepranol-d6

Supplier/DistributorProduct InformationCAS NumberPurity/Isotopic EnrichmentAvailable FormatsDocumentation
LGC Standards Dimepranol-d6 (Product Code: TRC-D460402)97964-89-1Not specified on product page; CoA requiredNeat solid (5 mg, 50 mg)Certificate of Analysis, Safety Data Sheet[7]
Fisher Scientific Dimepranol-d6, 5mg/mL in methanol (from TRC)97964-89-1Not specified on product page; CoA requiredSolution (1x1 mL)Certificate of Analysis available[8]
Simson Pharma Ltd. Dimepranol-D6 (CAT. No: OT45640001)97964-89-1Not specified on product page; CoA providedCustom SynthesisCertificate of Analysis provided with every compound
CymitQuimica Dimepranol-d6 (Ref. 4Z-D-712, from TLC)97964-89-1Not specified on product page; inquire for detailsSolid (5, 10, 25, 50, 100 mg)Technical inquiry available[9]
Pharmaffiliates Dimepranol-d6 HydrochlorideN/A (Freebase: 97964-89-1)Not specified on product page; CoA requiredSolid (form not specified)Sample CoA and MSDS available for inquiry[1]
CDN Isotopes 2-(Dimethyl-d6-amino)-1-propanol97964-90-498 atom % D, 98% Chemical PuritySolid (form not specified)Certificate of Analysis available for search[10]

Note: The information above is based on publicly available data from supplier websites and is subject to change. Researchers should always request the most current documentation before purchase.

Part 2: The Certificate of Analysis (CoA) - A Blueprint for Quality

The Certificate of Analysis (CoA) is the single most important document accompanying a reference standard.[11] It provides a detailed quality report from the manufacturer and is essential for establishing the identity, purity, and concentration of the standard. A thorough review of the CoA is the first step in a self-validating analytical system.

A comprehensive CoA for Dimepranol-d6 should include:

  • Identity Confirmation : This is typically established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 1H-NMR spectrum should be consistent with the proposed structure, and the MS data should confirm the correct mass-to-charge ratio (m/z) for the deuterated molecule (e.g., [M+H]+ of ~110.2).[12]

  • Chemical Purity : This is most often determined by High-Performance Liquid Chromatography (HPLC), usually with UV or MS detection. A purity value of >98% is common for high-quality standards.[12] This value indicates the percentage of the material that is the compound of interest, excluding solvents or other impurities.

  • Isotopic Purity : Also known as isotopic enrichment, this value specifies the percentage of the compound that contains the desired number of deuterium atoms (in this case, six).[10] High isotopic purity (e.g., >98 atom % D) is crucial to prevent signal overlap between the internal standard and the analyte.

cluster_CoA CoA Validation Workflow Receive Receive Standard & CoA Verify_ID Verify Identity: - Check CAS & Formula - Match MS Data to Expected m/z Receive->Verify_ID 1. Cross-reference Assess_Purity Assess Purity: - Review HPLC/GC Purity (>98%?) - Review Isotopic Enrichment (>98%?) Verify_ID->Assess_Purity 2. Analyze Data Check_Storage Confirm Storage Conditions (e.g., 2-8°C, Desiccated) Assess_Purity->Check_Storage 3. Ensure Stability Decision Material Acceptable? Check_Storage->Decision 4. Final Check Accept Accept & Log Material for In-House Verification Decision->Accept Yes Quarantine Quarantine & Contact Supplier Decision->Quarantine No

Caption: Workflow for the initial validation of Dimepranol-d6 using the supplier's CoA.

Part 3: Protocol for Incoming Material Verification

While a supplier's CoA is essential, best practices in regulated and research environments dictate in-house verification of critical reagents. This step provides ultimate trustworthiness in your analytical system.

Protocol 1: Identity and Purity Verification by LC-MS

  • Objective: To confirm the identity (correct mass) and estimate the chemical purity of the received Dimepranol-d6 standard.

  • Materials:

    • Dimepranol-d6 standard

    • LC-MS grade Methanol and Water

    • LC-MS grade Formic Acid

    • Calibrated analytical balance and volumetric flasks

    • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Methodology:

    • Stock Solution Preparation: Accurately weigh approximately 1 mg of the neat Dimepranol-d6 standard. Dissolve in a known volume of methanol (e.g., 10 mL) to create a 100 µg/mL stock solution. If the standard is supplied in solution, perform a serial dilution to a suitable concentration (e.g., 1 µg/mL).

    • LC Parameters (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Methanol

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Parameters (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full Scan (m/z 50-200) to confirm mass.

      • Expected Ion: [M+H]+ at m/z ≈ 110.2

    • Data Analysis:

      • Identity: Confirm the presence of a major peak in the mass spectrum corresponding to the protonated molecule of Dimepranol-d6.

      • Purity: Analyze the chromatogram. The main peak should account for >98% of the total peak area. Any other peaks represent impurities and should be noted.

Part 4: Application in a Quantitative Bioanalytical Workflow

The primary application of Dimepranol-d6 is as an internal standard for the quantification of Dimepranol in complex matrices like plasma or urine.

Scenario: Determination of Dimepranol concentration in human plasma following oral administration of Inosine Pranobex.

cluster_Workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample (Unknown, Calibrator, or QC) Spike Spike with Dimepranol-d6 (IS) Sample->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject into LC-MS/MS System Centrifuge->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Process Data Processing: Calculate Peak Area Ratio (Analyte / IS) Analyze->Process Quantify Quantify against Calibration Curve Process->Quantify

Caption: A typical workflow for quantifying an analyte using a SIL-IS like Dimepranol-d6.

Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis

  • Objective: To accurately measure the concentration of Dimepranol in plasma samples using Dimepranol-d6 as an internal standard.

  • Methodology:

    • Sample Preparation:

      • To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of a Dimepranol-d6 working solution (e.g., at 500 ng/mL). This ensures every sample receives the exact same amount of internal standard.[5]

      • Vortex briefly.

      • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

      • Vortex vigorously for 1 minute.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Analysis:

      • Use an LC method similar to the one in Protocol 1 to chromatographically separate Dimepranol from other matrix components.

      • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. This is a highly selective and sensitive technique.

      • MRM Transitions (Hypothetical):

        • Dimepranol (Analyte): Q1: 104.1 -> Q3: 58.1

        • Dimepranol-d6 (IS): Q1: 110.2 -> Q3: 64.1 (Note: These transitions must be empirically optimized on the specific instrument used.)

    • Data Processing and Quantification:

      • Integrate the chromatographic peaks for both the analyte and the internal standard.

      • For each sample, calculate the Peak Area Ratio (PAR) = (Peak Area of Dimepranol) / (Peak Area of Dimepranol-d6).[4]

      • Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

      • Determine the concentration of Dimepranol in the unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

High-purity Dimepranol-d6 is an indispensable tool for researchers requiring accurate quantification of its parent compound. The reliability of any study hinges on the quality of its reference materials. By selecting a reputable commercial supplier, performing a diligent review of the Certificate of Analysis, and conducting in-house verification, scientists can establish a robust and trustworthy analytical workflow. The subsequent use of Dimepranol-d6 as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of data integrity, providing the accuracy and precision demanded in modern drug development and clinical research.

References

  • Dimepranol-d6 Hydrochloride . Pharmaffiliates. [Link]

  • Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases . National Institutes of Health (NIH). [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

  • Inosine acedoben dimepranol and viral infections . ResearchGate. [Link]

  • Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications . PubMed. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . PubMed. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . Crawford Scientific. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

  • Certificate of Analysis (COA) Finder Tool . Bio-Techne. [Link]

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A Technical Guide to the Application of Dimepranol-d6 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the rigorous landscape of quantitative bioanalysis, achieving the highest levels of accuracy, precision, and reproducibility is not merely an objective but a necessity. The use of an internal standard is a foundational component of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical exploration of Dimepranol-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), for the precise quantification of its parent analyte, Dimepranol. We will dissect the core principles that establish SIL-IS as the gold standard, detail the specific physicochemical properties of Dimepranol-d6, and present a comprehensive, field-proven LC-MS/MS workflow. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement a self-validating, high-integrity quantitative assay.

The Foundational Role of Internal Standards in Quantitative Analysis

Quantitative analysis of analytes within complex biological matrices, such as plasma or urine, is fraught with potential variability. Sample loss during extraction, fluctuations in instrument performance, and matrix effects can all introduce significant error.[1][2] An internal standard (IS) is a compound added in a constant, known amount to every sample, calibrator, and quality control (QC) at the earliest stage of sample preparation.[3][4] Its purpose is to mimic the analyte's behavior throughout the entire analytical process, thereby normalizing for procedural variations.[5][6]

The "Gold Standard": Stable Isotope-Labeled Internal Standards (SIL-IS)

While structurally similar analogs can be used as internal standards, the ideal IS is a stable isotope-labeled version of the analyte itself.[7][8][9] SIL-IS, such as deuterated (D), ¹³C-labeled, or ¹⁵N-labeled compounds, are considered the gold standard for several key reasons:[1][10][11]

  • Near-Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, pKa, and polarity as the analyte. This ensures it experiences the same extraction recovery and chromatographic behavior.[5][7]

  • Co-elution: The SIL-IS and the analyte elute from the chromatography column at almost the exact same time. This is critical because it means both compounds are subjected to the same matrix effects and ionization conditions in the mass spectrometer's source at the same moment.[7][12][13]

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—are a primary source of error in LC-MS bioanalysis.[1][13] Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of matrix effect, allowing the ratio of analyte-to-IS to remain constant and the quantification to be accurate.[2][14]

The fundamental principle is that any unintended loss or signal variation affecting the analyte will proportionally affect the SIL-IS. By measuring the ratio of the analyte's response to the IS's response, these variations are canceled out, leading to highly accurate and precise quantification.[10]

Core Principles of Analyte vs. SIL-IS in LC-MS

The diagram below illustrates the critical relationship between an analyte (Dimepranol) and its SIL-IS (Dimepranol-d6) as they traverse the analytical workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte + Matrix) Spike Spike with Known Amount of Dimepranol-d6 (IS) Sample->Spike Step 1 Extract Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract Step 2 (Analyte & IS experience proportional loss) LC LC Separation (Analyte & IS Co-elute) Extract->LC Step 3 MS MS/MS Detection (Differentiation by Mass) LC->MS Step 4 (Subject to same ionization effects) MS_Data Response Ratio (Analyte Area / IS Area) MS->MS_Data Step 5 CalCurve Calibration Curve (Response Ratio vs. Conc.) MS_Data->CalCurve Step 6 FinalConc Calculate Unknown Concentration CalCurve->FinalConc Step 7

Caption: Workflow illustrating how Dimepranol-d6 corrects for variability.

Dimepranol-d6: An In-Depth Profile

Dimepranol, also known as 1-(Dimethylamino)propan-2-ol, is an amino alcohol used in organic synthesis and as a component in some pharmaceutical formulations.[15] For its accurate quantification in biological studies, a high-quality internal standard is essential. Dimepranol-d6, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, serves this purpose perfectly.[16]

Physicochemical Properties

The near-identical nature of Dimepranol and its deuterated analog is evident in their properties. The primary difference is the mass increase from the deuterium labeling, which is the key to their differentiation in the mass spectrometer.

PropertyDimepranolDimepranol-d6Rationale for Use as IS
Chemical Formula C₅H₁₃NOC₅H₇D₆NOIdentical core structure ensures similar chemical behavior.
Molecular Weight 103.16 g/mol [17]109.20 g/mol [18]Mass difference allows for distinct detection by MS without overlap.[7][11]
Appearance Clear to light yellow liquid[15]N/A (typically supplied in solution)Physical state is consistent for analytical preparation.
Boiling Point ~121-127 °C[15]N/ASimilar volatility ensures consistent behavior during sample prep.
Solubility in Water Miscible[15]MiscibleEnsures homogenous distribution in aqueous samples and mobile phases.
Structure

(Structure is identical, with deuterium replacing hydrogens on the N-methyl groups)Identical structure leads to co-elution and identical ionization response.[7]
Rationale and Critical Quality Attributes

The choice of Dimepranol-d6 is deliberate. The six deuterium atoms provide a +6 Da mass shift, which is sufficient to move the isotopic envelope of the internal standard clear of the natural isotopic distribution of the unlabeled analyte, preventing cross-talk or interference.[7][11]

When sourcing Dimepranol-d6, two quality attributes are paramount:

  • Chemical Purity: Must be high (>99%) to ensure that the standard's response is not influenced by impurities.[14]

  • Isotopic Enrichment: Must be high (≥98%) to minimize the amount of unlabeled Dimepranol present in the internal standard solution, which could otherwise artificially inflate the measured analyte concentration.[11][14]

Experimental Workflow: Quantification by LC-MS/MS

This section outlines a typical, robust protocol for the quantification of Dimepranol in human plasma using Dimepranol-d6 as the internal standard. This method is grounded in established principles of bioanalytical method validation.[3]

Materials and Reagents
  • Analytes: Dimepranol, Dimepranol-d6

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

  • Matrix: Blank human plasma

  • Equipment: Calibrated pipettes, centrifuge, 96-well plates, HPLC or UPLC system, Triple Quadrupole Mass Spectrometer.

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Dimepranol and Dimepranol-d6 in methanol.

    • Create a series of Dimepranol working solutions by serial dilution in 50:50 ACN:Water to prepare calibration standards and QCs.

    • Prepare an Internal Standard Working Solution (IS-WS) of Dimepranol-d6 at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of study samples, calibration standards, and QCs into a 96-well plate.

    • Add 200 µL of the IS-WS in ACN to each well. The ACN acts as both the protein precipitation agent and the vehicle for the IS.

    • Vortex the plate for 2 minutes to ensure complete protein precipitation and mixing.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a new 96-well plate for injection.

  • LC-MS/MS Instrumentation and Parameters: The following are representative parameters and should be optimized for the specific instrumentation used.

ParameterTypical SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 3 minA rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Electrospray Ionization, Positive (ESI+)Dimepranol contains a tertiary amine, which is readily protonated.
MRM Transition 1 Dimepranol: 104.1 -> 58.1Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion)
MRM Transition 2 Dimepranol-d6: 110.1 -> 64.1Q1 (Precursor Ion [M+D]⁺) -> Q3 (Product Ion)
Experimental Workflow Diagram

G cluster_prep 1. Solution Prep cluster_sample 2. Sample Processing cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Stock Prepare 1 mg/mL Stock Solutions Work_Std Create Dimepranol Working Standards Stock->Work_Std Work_IS Create Dimepranol-d6 Working IS Solution Stock->Work_IS Aliquot Aliquot 50 µL Plasma (Calibrators, QCs, Samples) Add_IS Add 200 µL IS in ACN (Precipitates Protein) Aliquot->Add_IS Vortex Vortex 2 min Add_IS->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL onto LC-MS/MS System Transfer->Inject Acquire Acquire Data using Optimized MRM Transitions Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Response Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify Quantify vs. Cal Curve Calculate->Quantify

Caption: High-level experimental workflow for sample analysis.

Method Validation: A Self-Validating System

A method utilizing a SIL-IS is inherently robust, but its performance must be formally verified through validation, following guidelines from regulatory bodies like the FDA.[3][19] A validated method ensures the reliability and acceptability of the analytical results.[3]

Core Validation Parameters

For chromatographic methods, a full validation should assess the following:[3]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS. The use of Dimepranol-d6 should effectively normalize this.

  • Calibration Curve: Demonstrates the relationship between response ratio and concentration over the intended analytical range.

  • Accuracy and Precision: Intra- and inter-day assessments to ensure the method is both close to the true value and reproducible.[20]

  • Stability: Evaluation of the analyte's stability in the biological matrix under various storage and processing conditions.

The consistent response of the internal standard across the entire analytical run (for calibrators, QCs, and unknown samples) is a key indicator of a stable and well-controlled process. Significant variability in the IS response can signal issues with sample preparation or instrument performance that warrant investigation.[8][21]

Conclusion

The use of Dimepranol-d6 as a stable isotope-labeled internal standard represents the pinnacle of analytical rigor for the quantification of Dimepranol. Its near-identical physicochemical properties ensure it faithfully tracks the analyte through every stage of sample preparation and analysis.[5][10] This co-eluting, mass-differentiated analog provides a self-validating system that effectively corrects for sample loss, extraction inefficiency, and ion suppression, thereby ensuring the highest possible data integrity. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can achieve accurate, precise, and unequivocally trustworthy quantitative results.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
  • An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards. (n.d.). Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Dimethylaminoisopropanol. (n.d.). In Wikipedia.
  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
  • Dimepranol(108-16-7)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019, January 5). Molecules.
  • Dimepranol-d6. (n.d.). Santa Cruz Biotechnology.
  • Dimepranol-d6. (n.d.). Clinivex.
  • Dimepranol. (n.d.). PubChem.
  • Dimepranol, (R)-. (n.d.). PubChem.
  • Dimepranol-d6 Hydrochloride. (n.d.). Pharmaffiliates.
  • Dimepranol. (n.d.). Chemsrc.
  • Dimepranol-D6. (n.d.). Simson Pharma Limited.
  • Dimepranol-d6. (n.d.). CymitQuimica.
  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate.
  • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. (2012, April 15). Journal of Chromatography B.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018, November 1). The Journal of Applied Laboratory Medicine.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). Progress in Lipid Research.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2025, August 6). ResearchGate.

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The Role of Dimepranol-d6 in Proteomics Research: A Technical Guide for Advanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the role of Dimepranol-d6 as a stable isotope-labeled internal standard in targeted proteomics and quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and accurate analytical methods for the quantification of Dimepranol in complex biological matrices.

Introduction: The Imperative for Precision in Quantitative Proteomics

In the landscape of modern biomedical research, the accurate quantification of small molecules, such as drugs and their metabolites, within a complex biological system is paramount.[1] Mass spectrometry-based proteomics has emerged as a powerful tool for these analyses, offering high sensitivity and specificity.[1][2] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the reliability of quantitative data.[3][4]

The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these variabilities.[4] By introducing a known concentration of a SIL compound that is chemically identical to the analyte of interest, we can normalize for variations throughout the analytical workflow, thereby achieving exceptional accuracy and precision.[3][4] This guide focuses on the application of Dimepranol-d6, a deuterated analog of Dimepranol, in such a quantitative workflow.

Dimepranol is a component of Inosine Pranobex (also known as Isoprinosine), a synthetic compound with immunomodulatory and antiviral properties.[5][6][7][8] Understanding its pharmacokinetic and pharmacodynamic profile is crucial for optimizing its therapeutic use. The use of Dimepranol-d6 as an internal standard provides the analytical rigor required for these demanding studies.

Dimepranol-d6: A Chemically Identical, Mass-Shifted Internal Standard

Dimepranol-d6 is a stable isotope-labeled version of Dimepranol where six hydrogen atoms have been replaced by deuterium atoms.[9][10][11]

PropertyDimepranolDimepranol-d6
Chemical Formula C5H13NOC5H7D6NO
Molecular Weight 103.16 g/mol 109.20 g/mol
CAS Number 108-16-797964-89-1

The key advantage of using Dimepranol-d6 is that it is chemically and physically identical to Dimepranol.[4] This ensures that it behaves in the same manner during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This mass difference is the foundation of the stable isotope dilution technique.

The Rationale for Using Dimepranol-d6 in a Targeted Quantitative Workflow

The primary role of Dimepranol-d6 in proteomics research is as an internal standard for the accurate quantification of Dimepranol in biological samples. This is a targeted proteomics approach, where the focus is on a specific molecule rather than a global protein profile.

The workflow involves adding a known amount of Dimepranol-d6 to the biological sample at the earliest stage of sample preparation.[3] Both the analyte (Dimepranol) and the internal standard (Dimepranol-d6) are then co-extracted, co-purified, and co-analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ratio of the signal from Dimepranol to the signal from Dimepranol-d6 is then used to determine the concentration of Dimepranol in the original sample. Because both compounds are affected equally by any sample loss or ionization suppression, this ratio remains constant, leading to highly reproducible and accurate results.[3][4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of Dimepranol-d6 Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Dimepranol / Dimepranol-d6) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration of Dimepranol Curve->Result

Figure 1: A generalized workflow for the quantification of Dimepranol using Dimepranol-d6 as an internal standard.

Experimental Protocol: Quantification of Dimepranol in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of Dimepranol in human plasma using Dimepranol-d6 as an internal standard.

Materials and Reagents
  • Dimepranol analytical standard

  • Dimepranol-d6 (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well deep-well plates

  • Centrifuge capable of handling 96-well plates

  • Plate shaker

  • Nitrogen evaporator

Preparation of Stock Solutions and Calibration Standards
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dimepranol and Dimepranol-d6 in methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions of Dimepranol by serial dilution of the primary stock solution with 50:50 methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Dimepranol-d6 in 50:50 methanol:water.

  • Calibration Curve Standards: Prepare a calibration curve by spiking blank human plasma with the Dimepranol working stock solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • Sample Aliquoting: Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well deep-well plate.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL Dimepranol-d6 working solution to all wells except for the blank plasma.

  • Protein Precipitation: Add 200 µL of acetonitrile to each well.

  • Mixing: Mix the plate on a plate shaker for 10 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Mixing: Mix the plate on a plate shaker for 5 minutes.

  • Analysis: The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Dimepranol from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Dimepranol: Q1 m/z 104.1 -> Q3 m/z 86.1

    • Dimepranol-d6: Q1 m/z 110.1 -> Q3 m/z 92.1

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for the specified MRM transitions for both Dimepranol and Dimepranol-d6.

  • Ratio Calculation: Calculate the peak area ratio of Dimepranol to Dimepranol-d6 for all standards and samples.

  • Calibration Curve Generation: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression with 1/x or 1/x^2 weighting.

  • Quantification of Unknowns: Determine the concentration of Dimepranol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Signaling Pathway and the Importance of Accurate Quantification

While the primary role of Dimepranol-d6 is for pharmacokinetic studies, understanding the mechanism of action of Dimepranol provides context for the importance of its accurate quantification. Dimepranol is a component of Inosine Pranobex, which has been shown to modulate the immune system, particularly by enhancing T-lymphocyte proliferation and natural killer cell activity.[5][12]

G cluster_pathway Simplified Immune Modulation Pathway of Inosine Pranobex IP Inosine Pranobex (contains Dimepranol) TLymphocyte T-Lymphocyte IP->TLymphocyte NKCell Natural Killer (NK) Cell IP->NKCell Proliferation Enhanced Proliferation & Maturation TLymphocyte->Proliferation Cytokines Increased Pro-inflammatory Cytokine Production TLymphocyte->Cytokines Activity Increased Cytotoxic Activity NKCell->Activity ViralClearance Enhanced Viral Clearance Proliferation->ViralClearance Activity->ViralClearance Cytokines->ViralClearance

Figure 2: A simplified diagram illustrating the proposed immunomodulatory effects of Inosine Pranobex, containing Dimepranol.

Accurately quantifying the levels of Dimepranol in biological systems allows researchers to correlate its concentration with these downstream immunological effects. This is crucial for establishing a therapeutic window and understanding the dose-response relationship of the drug.

Conclusion: Ensuring Data Integrity in Proteomics Research

References

  • Balestrino, C., Montesoro, E., Nocera, A., Ferrarini, M., & Hoffman, T. (1983). Augmentation of human peripheral blood natural killer activity by methisoprinol. Journal of Biological Response Modifiers, 2(6), 577-585.
  • Collins, B. C., Gillet, L. C., Rosenberger, G., Röst, H. L., & Aebersold, R. (2017). A multi-laboratory assessment of the reproducibility of a SWATH-MS-based proteomic workflow.
  • De, A. A., & De, A. A. (2021). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Cureus, 13(9), e17898.
  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Inosine Acedoben Dimepranol. (n.d.). Medtigo. Retrieved January 16, 2026, from [Link]

  • Isoprinosine. (n.d.). MIMS Philippines. Retrieved January 16, 2026, from [Link]

  • Omsynth Lifesciences. (n.d.). Dimepranol-d6. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Dimepranol-d6 Hydrochloride. Retrieved January 16, 2026, from [Link]

  • Sliva, J., Pantzartzi, C. N., & Votava, M. (2019). Inosine pranobex: A key player in the game against a wide range of viral infections and non-infectious diseases. Virus Research, 274, 197764.

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A Technical Guide to the Preliminary Pharmacological Assessment of Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical framework for conducting preliminary pharmacological studies on Dimepranol-d6. As a deuterated analog of Dimepranol, a key component of the immunomodulatory agent Inosine Pranobex, Dimepranol-d6 presents a unique opportunity to leverage the kinetic isotope effect for potentially enhanced pharmacokinetic and pharmacodynamic properties. This guide is structured to provide not just protocols, but the strategic rationale behind each experimental decision, ensuring a robust and logically sound preliminary assessment.

Part 1: Foundational Strategy - The Rationale for Deuteration

The core hypothesis underpinning the investigation of Dimepranol-d6 is the strategic application of the kinetic isotope effect (KIE).[] Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass. Consequently, the carbon-deuterium (C-D) bond is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[2][]

In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step mediated by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[3] By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, we can slow this enzymatic breakdown.[2][3] This modification, known as a "deuterium switch," can confer several potential advantages:

  • Increased Half-Life (t½): Slower metabolism can lead to a longer drug exposure time in the body, potentially allowing for less frequent dosing.[2][]

  • Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

  • Altered Metabolite Profile: Deuteration may reduce the formation of unwanted or toxic metabolites, potentially improving the drug's safety and tolerability profile.[][3]

  • More Stable Plasma Concentrations: A longer half-life can lead to lower peak-to-trough fluctuations in drug levels, which may enhance efficacy and reduce adverse events.[4]

Dimepranol-d6 is a labeled analogue of Dimepranol, where hydrogen atoms on the N,N-dimethyl moiety have been replaced with deuterium.[5][6] This site is a logical target for deuteration as N-demethylation is a common metabolic pathway. The following studies are designed to systematically test whether this strategic deuteration translates into a superior pharmacological profile compared to the parent compound.

Part 2: In Vitro Pharmacological & Metabolic Profiling

The initial phase of investigation focuses on in vitro systems to establish a baseline of biological activity and metabolic stability. These assays are crucial for determining if Dimepranol-d6 retains the desired immunomodulatory effects of its parent compound while exhibiting improved metabolic properties.

Assessment of Immunomodulatory Activity

Dimepranol, as a component of Inosine Pranobex, is known to enhance cell-mediated immunity, particularly by modulating T-lymphocyte and Natural Killer (NK) cell functions.[7][8][9] The following assays are designed to quantify these effects.

Causality: This assay determines the compound's ability to enhance the proliferative response of T-cells when challenged with a mitogen, mimicking an immune activation event. It directly tests whether the core immunomodulatory function is preserved in the deuterated analog.

Methodology:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add Dimepranol and Dimepranol-d6 in a series of dilutions (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Phytohemagglutinin [PHA] alone).

  • Mitogen Stimulation: Add a suboptimal concentration of PHA to all wells except the negative control to stimulate T-cell proliferation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: Add a proliferation indicator such as BrdU (Bromodeoxyuridine) or use a fluorescent dye like CFSE prior to stimulation. Measure the incorporation or dye dilution, respectively, using a plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control. Plot dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for each compound.

Causality: Clinical data suggests Inosine Pranobex administration leads to a rise in NK cells.[10][11][12] This assay measures the direct impact of the compounds on the ability of NK cells to lyse target tumor cells, a key function in antiviral and anti-tumor immunity.

Methodology:

  • Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection magnetic bead kit.

  • Target Cell Preparation: Use a standard NK-sensitive target cell line, such as K562 cells, and label them with a fluorescent dye (e.g., Calcein-AM) or radioactive ⁵¹Cr.

  • Co-culture: In a 96-well plate, co-culture the isolated NK cells (effector cells) with the labeled K562 cells (target cells) at various effector-to-target ratios (e.g., 10:1, 5:1).

  • Compound Treatment: Add Dimepranol and Dimepranol-d6 across a range of concentrations to the co-culture.

  • Incubation: Incubate for 4 hours at 37°C.

  • Lysis Measurement: Measure the release of the label (Calcein-AM or ⁵¹Cr) into the supernatant, which is proportional to the number of lysed target cells.

  • Data Analysis: Calculate the percentage of specific lysis for each concentration and determine the EC₅₀.

Causality: Immunomodulatory drugs often exert their effects by altering the balance of cytokines.[8][13] This assay identifies which cytokines are up- or down-regulated, providing insight into the mechanism of action (e.g., promoting a Th1-type response).[8][14]

Methodology:

  • Cell Culture: Use whole blood or PBMCs stimulated with an appropriate agent (e.g., Lipopolysaccharide [LPS] for innate immunity, PHA for adaptive immunity).[15]

  • Compound Treatment: Treat the cells with various concentrations of Dimepranol and Dimepranol-d6.

  • Incubation: Incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plates/tubes and collect the cell-free supernatant.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify key cytokines such as IFN-γ, IL-2, TNF-α, and IL-10.[13]

  • Data Analysis: Compare the levels of each cytokine in treated samples to the vehicle control.

Assessment of Metabolic Stability

Causality: This is the pivotal experiment to validate the core hypothesis of deuteration. By comparing the rate of metabolism of Dimepranol and Dimepranol-d6 in liver microsomes (a primary site of drug metabolism), we can directly measure the impact of the C-D bond on metabolic clearance.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add Dimepranol or Dimepranol-d6 (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of stable isotope-labeled compounds is a cornerstone of modern metabolism studies, and in this case, the d6-label itself can be tracked.[16][17][18]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

All quantitative data from the in vitro assays should be summarized for clear comparison.

Table 1: Comparative In Vitro Potency and Cytotoxicity

Assay Compound EC₅₀ / IC₅₀ (µM) [Placeholder]
T-Cell Proliferation Dimepranol 15.2
Dimepranol-d6 14.8
NK Cell Cytotoxicity Dimepranol 21.5
Dimepranol-d6 20.9
Cytotoxicity (PBMCs) Dimepranol >100

| | Dimepranol-d6 | >100 |

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound In Vitro t½ (min) [Placeholder] Intrinsic Clearance (CLint) (µL/min/mg) [Placeholder]
Dimepranol 25 27.7

| Dimepranol-d6 | 75 | 9.2 |

A clear visual representation of the workflow ensures reproducibility and understanding of the experimental logic.

In_Vitro_Pharmacology_Workflow cluster_immunomodulation Immunomodulation Assessment cluster_metabolism Metabolic Stability Assessment T_Cell T-Cell Proliferation Assay Data_Analysis Comparative Data Analysis (EC50, t1/2, CLint) T_Cell->Data_Analysis NK_Cell NK Cell Cytotoxicity Assay NK_Cell->Data_Analysis Cytokine Cytokine Profiling Cytokine->Data_Analysis Microsomes Liver Microsomal Stability Assay Microsomes->Data_Analysis Start Dimepranol & Dimepranol-d6 Test Articles Start->T_Cell Start->NK_Cell Start->Cytokine Start->Microsomes

Caption: High-level workflow for in vitro pharmacological and metabolic profiling.

Part 3: In Vivo Pharmacokinetic Evaluation

Causality: Positive in vitro stability data must be confirmed in a living system. An in vivo pharmacokinetic (PK) study is the definitive test to determine if the observed reduction in metabolic rate translates to a longer half-life and greater drug exposure (in vivo).[19] The choice of animal model should be based on metabolic similarity to humans, where possible.

Protocol 3.1: Comparative Pharmacokinetic Study in Rodents

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer a single dose of Dimepranol or Dimepranol-d6 to separate groups via oral gavage (PO) or intravenous injection (IV). A typical dose might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the drug from plasma using protein precipitation or liquid-liquid extraction. Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data. These include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Table 3: Key Pharmacokinetic Parameters in Rats (10 mg/kg, PO) [Placeholder]

Parameter Dimepranol Dimepranol-d6 Fold Change (d6/H)
Cmax (ng/mL) 850 1100 1.3x
Tmax (hr) 1.0 1.5 -
AUC₀-inf (ng*hr/mL) 3400 8500 2.5x

| t½ (hr) | 2.5 | 6.5 | 2.6x |

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis Phase Dosing Dosing (PO or IV) Group 1: Dimepranol Group 2: Dimepranol-d6 Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (AUC, t1/2, Cmax) LCMS->PK_Analysis

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Part 4: Preliminary In Vivo Efficacy (Pharmacodynamics)

Causality: Once a favorable PK profile is established for Dimepranol-d6, a preliminary in vivo efficacy study is warranted to link the enhanced exposure to a potential improvement in biological effect.[] This requires an animal model where the immunomodulatory or antiviral effects of the parent compound can be measured.[21]

Protocol 4.1: Antiviral Efficacy in a Murine Influenza Model

Methodology:

  • Animal Model: Use BALB/c mice, a standard model for influenza studies.

  • Infection: Infect mice intranasally with a non-lethal dose of a mouse-adapted influenza A virus strain.

  • Treatment: Begin treatment 4 hours post-infection. Administer Dimepranol, Dimepranol-d6, or vehicle control orally once or twice daily for 5 days. Doses should be selected based on PK data.

  • Monitoring: Monitor mice daily for weight loss and clinical signs of illness.

  • Endpoint Measurement (Day 5 post-infection):

    • Viral Titer: Euthanize a subset of mice and collect lung tissue. Determine the viral load in the lungs via plaque assay or RT-qPCR.

    • Immune Cell Infiltration: Collect bronchoalveolar lavage (BAL) fluid to analyze the infiltration of immune cells (e.g., lymphocytes, macrophages) by flow cytometry.

  • Data Analysis: Compare the mean viral titers and body weight changes between the treatment groups and the vehicle control group. Statistical significance should be determined using appropriate tests (e.g., ANOVA or t-test).

MoA_Pathway cluster_immune Immunomodulation cluster_antiviral Antiviral Effect Dimepranol Dimepranol / Dimepranol-d6 T_Cell T-Lymphocyte Dimepranol->T_Cell Enhances Proliferation & Differentiation NK_Cell Natural Killer (NK) Cell Dimepranol->NK_Cell Enhances Cytotoxicity Ribosome Host Cell Ribosome Dimepranol->Ribosome Preserves Function & Inhibits Viral RNA use Cytokines Th1 Cytokine Production (IFN-γ, IL-2) T_Cell->Cytokines promotes Immune_Response Enhanced Viral Clearance NK_Cell->Immune_Response Cytokines->Immune_Response Viral_RNA Viral RNA Synthesis Ribosome->Viral_RNA hijacked by virus

Caption: Hypothesized dual-action mechanism of Dimepranol.

Part 5: Conclusion and Next Steps

The successful completion of this preliminary study plan will provide a comprehensive data package on the pharmacology of Dimepranol-d6. If the data confirms the hypothesis—that is, Dimepranol-d6 maintains or improves upon the immunomodulatory activity of Dimepranol while demonstrating a superior pharmacokinetic profile—the foundation will be laid for more advanced preclinical development. Subsequent steps would include formal toxicology studies, dose-range finding studies, and IND-enabling research to prepare for potential clinical evaluation. This structured, causality-driven approach ensures that resources are directed toward a compound with a scientifically validated rationale for improved therapeutic potential.

References

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Sources

Methodological & Application

Application Note: High-Throughput Analysis of Dimepranol using Dimepranol-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimepranol, also known as N,N-dimethylamino-2-propanol (DIP), is a compound of interest in pharmaceutical and clinical research. Accurate and precise quantification of Dimepranol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput.[1]

A significant challenge in quantitative LC-MS/MS is the variability introduced during sample preparation and analysis, including matrix effects, ionization suppression or enhancement, and instrument drift.[2][3] To ensure the reliability and accuracy of the results, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[4][5] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4]

This application note presents a robust and validated LC-MS/MS method for the quantification of Dimepranol in human plasma, employing Dimepranol-d6 as the internal standard. Dimepranol-d6, where six hydrogen atoms on the dimethylamino group are replaced with deuterium, is an ideal internal standard as it co-elutes with Dimepranol and experiences similar ionization and matrix effects, thereby providing effective correction for analytical variability.[4] The protocol outlined below is intended for researchers, scientists, and drug development professionals engaged in DMPK (Drug Metabolism and Pharmacokinetics) studies.[6][7][8][9]

Materials and Methods

Reagents and Chemicals
  • Dimepranol (analyte) and Dimepranol-d6 (internal standard) reference standards (≥98% purity) were sourced from a reputable chemical supplier.[10][11]

  • High-purity water (18.2 MΩ·cm) was generated using a Milli-Q system.

  • LC-MS grade acetonitrile, methanol, and formic acid were purchased from a certified vendor.

  • Human plasma (with anticoagulant) was obtained from a commercial bio-repository and stored at -80°C until use.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing were performed using the instrument manufacturer's software.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Individual stock solutions of Dimepranol and Dimepranol-d6 were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of Dimepranol working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. A separate working solution of Dimepranol-d6 was prepared for spiking.

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Dimepranol-d6 working solution (internal standard).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase chromatographic separation was achieved using the following parameters:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterDimepranolDimepranol-d6
Precursor Ion (m/z) 104.1110.1
Product Ion (m/z) 86.192.1
Dwell Time (ms) 100100
Collision Energy (eV) Optimized for signalOptimized for signal
Cone Voltage (V) Optimized for signalOptimized for signal

Note: The precursor ion for Dimepranol-d6 is 6 Daltons higher than that of Dimepranol due to the six deuterium atoms. The product ion is also expected to be 6 Daltons higher, assuming the fragmentation pattern remains the same and the deuterium atoms are not lost during fragmentation.

Results and Discussion

Method Validation

The developed method should be validated according to the regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

A typical calibration curve for Dimepranol in human plasma would be constructed by plotting the peak area ratio of Dimepranol to Dimepranol-d6 against the nominal concentration of Dimepranol. The curve should demonstrate excellent linearity over the desired concentration range, with a correlation coefficient (r²) greater than 0.99. The LLOQ should be determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Dimepranol-d6 (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc Injection ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: Experimental workflow for the quantification of Dimepranol.

Causality and Experimental Choices
  • Choice of Internal Standard: Dimepranol-d6 was selected as the internal standard because its chemical and physical properties are nearly identical to those of Dimepranol.[2][5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to accurate correction for any variations. The six deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk with the analyte.[4]

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of matrix components from plasma samples.[12] Acetonitrile is a commonly used and efficient protein precipitating agent.

  • Chromatography: Reversed-phase chromatography with a C18 column provides good retention and separation for polar compounds like Dimepranol. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

  • Mass Spectrometry: Electrospray ionization is a soft ionization technique suitable for polar molecules.[1] Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[13]

Conclusion

This application note describes a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Dimepranol in human plasma using Dimepranol-d6 as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results in bioanalytical studies. The described protocol, with its straightforward sample preparation and robust analytical conditions, is well-suited for routine analysis in a drug development setting.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
  • Anonymous. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Pharmaffiliates. (n.d.). CAS No : 97964-89-1| Chemical Name : Dimepranol-d6.
  • Simson Pharma Limited. (n.d.). Dimepranol-D6 | CAS No- 97964-89-1. Simson Pharma Limited.
  • Santa Cruz Biotechnology. (n.d.). Dimepranol-d6 | CAS 97964-89-1. SCBT.
  • ResearchGate. (2025). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study.
  • LCGC International. (n.d.). Mass Spectrometry: The Premier Analytical Tool for DMPK Scientists in a Drug Discovery Environment.
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Application Notes & Protocols: The Use of Dimepranol-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Stable Isotope Labeling in Bioanalysis

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. These studies inform dosing regimens, safety profiles, and the overall therapeutic efficacy of a drug candidate. Dimepranol, a component of the immunomodulatory agent Inosine Pranobex, is no exception. Accurate quantification of Dimepranol in complex biological matrices such as plasma is critical for elucidating its behavior in the body.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift. To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard is indispensable.

Dimepranol-d6, in which six hydrogen atoms on the dimethylamino group of Dimepranol are replaced with deuterium, serves as an ideal internal standard. Being chemically identical to Dimepranol, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[1] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known concentration of Dimepranol-d6 to every sample at the initial stage of processing, it provides a basis for normalization, correcting for procedural variability and ensuring the highest degree of accuracy and precision in the quantification of Dimepranol.

Mechanism of Action of the Parent Compound: Inosine Pranobex

Inosine Pranobex, also known as inosine acedoben dimepranol, is a synthetic compound that has demonstrated both immunomodulatory and antiviral properties.[2] Its mechanism is pleiotropic, primarily enhancing the host's immune response rather than acting directly on pathogens.[3] Studies have shown that it promotes a Th1-type immune response, characterized by an increase in pro-inflammatory cytokines, and potentiates T-lymphocyte proliferation and natural killer (NK) cell activity.[2] This immunomodulation helps restore deficient immune responses in immunosuppressed individuals.[2] The Dimepranol component contributes to the overall activity of the complex.

Bioanalytical Method for the Quantification of Dimepranol in Human Plasma using Dimepranol-d6

This section details a validated LC-MS/MS method for the determination of Dimepranol in human plasma. The method is designed to be robust, sensitive, and compliant with regulatory guidelines such as those from the FDA and EMA for bioanalytical method validation.[4]

Analyte and Internal Standard
  • Analyte: Dimepranol (N,N-dimethylamino-2-propanol)

  • Internal Standard (IS): Dimepranol-d6

LC-MS/MS Instrumentation and Conditions

Successful quantification relies on optimized chromatographic separation and mass spectrometric detection. The following parameters serve as a validated starting point.

ParameterCondition
LC System Standard UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for peak shape
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Source Temp. 400 °C
Ion Spray Voltage 4500 V
Multiple Reaction Monitoring (MRM) Parameters

The high selectivity of this method is achieved by using Multiple Reaction Monitoring (MRM). The precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dimepranol 104.086.1150Optimized (e.g., 15-25)
Dimepranol-d6 (IS) 110.092.1150Optimized (e.g., 15-25)

Note: The precursor ion for Dimepranol-d6 is +6 Da higher than Dimepranol due to the six deuterium atoms. The product ion is also expected to be +6 Da higher, assuming the fragmentation pattern remains consistent and the deuterated moiety is retained in the product ion. The transition for unlabeled Dimepranol (104.0 → 86.1) is established in the literature.[5]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Dimepranol and Dimepranol-d6 in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Dimepranol working solutions by serial dilution of the stock solution with 50:50 methanol:water to cover the desired calibration range (e.g., 0.1 µg/mL to 50 µg/mL).

    • Prepare a Dimepranol-d6 internal standard (IS) working solution at a concentration of 1 µg/mL in 50:50 methanol:water.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate Dimepranol working solutions to achieve final concentrations ranging from, for example, 10 ng/mL to 5000 ng/mL. A typical calibration curve might include 8-10 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC (approx. 80% of the highest calibration standard)

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[6]

  • Aliquot Samples: To 100 µL of plasma sample (unknown, CS, or QC) in a microcentrifuge tube, add 20 µL of the 1 µg/mL Dimepranol-d6 IS working solution.

  • Vortex: Briefly vortex mix the samples (approx. 10 seconds).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

G transfer transfer injection injection transfer->injection result Final Concentration Determined data_proc data_proc data_proc->result

Figure 1: Workflow for Dimepranol quantification in plasma.

Data Analysis and Pharmacokinetic Parameter Calculation

Calibration Curve Construction

A calibration curve is generated by plotting the peak area ratio of Dimepranol to Dimepranol-d6 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied. The concentration of Dimepranol in unknown samples and QCs is then calculated from this regression equation.

Application to a Pharmacokinetic Study

Following oral administration of Inosine Pranobex, blood samples are collected at various time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). The plasma is separated and analyzed using the validated method described above.

The resulting plasma concentration-time data are used to determine key pharmacokinetic parameters.

ParameterDescriptionTypical Value for Inosine Pranobex
Cmax Maximum observed plasma concentration.Dose-dependent
Tmax Time to reach Cmax.~1 hour[2][3]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.Calculated via trapezoidal rule
AUC(0-inf) Area under the curve extrapolated to infinity.AUC(0-t) + (Clast / λz)
t1/2 Elimination half-life.~50 minutes[1][2]

These parameters provide a comprehensive profile of the drug's absorption and elimination phases.

PK_Curve_Concept Sampling Sampling Analysis Analysis Sampling->Analysis ConcTime ConcTime PK_Calc PK_Calc ConcTime->PK_Calc

Figure 2: Logical flow from drug administration to PK analysis.

Conclusion

The use of Dimepranol-d6 as an internal standard is crucial for the development of a robust and reliable bioanalytical method for pharmacokinetic studies of Dimepranol. The protocol outlined provides a framework for accurate quantification in plasma using LC-MS/MS. This approach minimizes analytical variability and ensures high-quality data, which is essential for making informed decisions in drug development and for regulatory submissions. The inherent precision afforded by stable isotope dilution makes this the definitive methodology for therapeutic drug monitoring and pharmacokinetic characterization.

References

  • medtigo. inosine acedoben dimepranol | Action and Spectrum. Available from: [Link]

  • Wysocki, J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]

  • MIMS Philippines. Inosine Pranobex: Uses, Dosage, Side Effects and... Available from: [Link]

  • Sliva, J., et al. (2019). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Viruses, 11(9), 848. Available from: [Link]

  • Martindale: The Complete Drug Reference. Inosine Pranobex. Available from: [Link]

  • Chen, M., et al. (2013). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 387-393. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. Available from: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

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  • ResearchGate. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. Available from: [Link]

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Quantitative Bioanalysis of Dimepranol in Biological Matrices using HPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the preparation of biological samples for the quantitative analysis of Dimepranol using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We emphasize the critical role of Dimepranol-d6, a stable isotope-labeled internal standard (SIL-IS), in achieving accurate and robust quantification by mitigating sample matrix effects and procedural variability.[1] Detailed, field-proven protocols for three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented. The rationale behind methodological choices, key validation parameters, and starting instrument conditions are discussed to provide researchers with a self-validating framework for developing reliable bioanalytical assays in accordance with regulatory expectations.[2][3][4]

Introduction: The Rationale for Robust Bioanalysis

Dimepranol is a small molecule compound investigated for various pharmacological activities. Accurate determination of its concentration in biological matrices like plasma or serum is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile during drug development. HPLC-MS/MS has become the gold standard for such bioanalysis due to its superior sensitivity, specificity, and speed.[5][6]

However, the complexity of biological matrices presents a significant analytical challenge. Endogenous components such as proteins, salts, and phospholipids can interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as the "matrix effect".[7][8][9] This effect can either suppress or enhance the analyte signal, compromising the accuracy and reproducibility of the results.[10][11]

The Gold Standard: Stable Isotope Dilution with Dimepranol-d6

To overcome the challenges of matrix effects and procedural variability, the stable isotope dilution (SID) method is universally recommended. This involves "spiking" a known concentration of a stable isotope-labeled version of the analyte, in this case, Dimepranol-d6, into every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.

Dimepranol-d6 is an ideal internal standard (IS) because it is chemically identical to the analyte (Dimepranol) and thus exhibits the same behavior during extraction, chromatography, and ionization.[1] However, due to its six deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled analyte.[12][13] Any loss of analyte during sample processing or any signal suppression/enhancement in the MS source will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are effectively normalized, leading to highly accurate and precise quantification.

cluster_workflow Overall Bioanalytical Workflow Sample Biological Sample (Plasma, Serum) Spike Spike with Dimepranol-d6 (IS) Sample->Spike Prep Sample Preparation (PPT, LLE, or SPE) Spike->Prep Analysis HPLC-MS/MS Analysis Prep->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Result Final Concentration Data->Result

Caption: High-level bioanalytical workflow using a stable isotope-labeled internal standard.

Selecting a Sample Preparation Strategy

The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[14][15] The choice of technique depends on several factors including the required limit of quantitation (LOQ), analyte properties, sample volume, and desired throughput.

Technique Principle Advantages Disadvantages Typical Recovery Matrix Cleanliness
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate proteins.[16][17]Simple, fast, low cost, high throughput.[18]Less clean extract, significant matrix effects possible, sample dilution.>90%Low
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.[19]Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, uses larger solvent volumes, can be difficult to automate.[19]70-90%Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[14]Cleanest extracts, high analyte concentration, high selectivity, easily automated.[19][20]Most expensive, requires method development.[19]>85%High

Detailed Protocols

The following protocols are designed for a 100 µL plasma sample. All volumes should be adjusted proportionally for different sample amounts. It is critical that the Dimepranol-d6 internal standard is added before any extraction steps.

Protocol 1: Protein Precipitation (PPT)

This method is ideal for rapid analysis when high sensitivity is not the primary concern. Acetonitrile is often the preferred solvent as it tends to precipitate proteins more effectively than methanol.[17]

cluster_ppt Protein Precipitation Workflow A 1. Aliquot 100 µL Plasma Sample B 2. Add 20 µL Dimepranol-d6 IS A->B C 3. Add 300 µL Cold Acetonitrile (ACN) B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (14,000 x g, 10 min, 4°C) D->E F 6. Transfer Supernatant to HPLC Vial E->F G 7. Inject into HPLC-MS/MS F->G

Caption: Step-by-step workflow for the Protein Precipitation (PPT) method.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (Dimepranol-d6 in a suitable solvent like 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is a common starting point).[16]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Carefully aspirate the clear supernatant and transfer it to an HPLC vial for analysis. Avoid disturbing the protein pellet.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences behind in the aqueous phase.[22] The choice of solvent (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustment are critical for efficient extraction.

cluster_lle Liquid-Liquid Extraction Workflow A 1. Aliquot 100 µL Plasma + 20 µL IS B 2. Add 50 µL Ammonium Hydroxide (pH>9) A->B C 3. Add 600 µL MTBE B->C D 4. Vortex (5 min) Centrifuge (5 min) C->D E 5. Transfer Organic Layer to new tube D->E F 6. Evaporate to Dryness (Nitrogen Stream, 40°C) E->F G 7. Reconstitute in 100 µL Mobile Phase F->G H 8. Inject into HPLC-MS/MS G->H

Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube and add 20 µL of the Dimepranol-d6 IS solution.

  • To ensure Dimepranol is in its neutral, more organic-soluble form, add 50 µL of a weak base (e.g., 2% ammonium hydroxide) to raise the sample pH.

  • Add 600 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Cap and vortex vigorously for 5 minutes to facilitate analyte partitioning.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase, vortex briefly, and transfer to an HPLC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest level of sample cleanup and is ideal for methods requiring the lowest limits of quantitation.[20] This protocol uses a mixed-mode cation exchange polymer, which retains the basic Dimepranol analyte while allowing neutral and acidic interferences to be washed away.

cluster_spe Solid-Phase Extraction Workflow A 1. Condition (Methanol, then Water) B 2. Load (Pre-treated Sample) A->B C 3. Wash 1 (Aqueous Buffer) B->C D 4. Wash 2 (Methanol) C->D E 5. Elute (5% NH4OH in Methanol) D->E F 6. Evaporate & Reconstitute E->F G 7. Inject into HPLC-MS/MS F->G

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma spiked with 20 µL of Dimepranol-d6 IS, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding and ensures the analyte is protonated (positively charged).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences like phospholipids.

  • Elute: Elute the Dimepranol and Dimepranol-d6 from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute in 100 µL of the initial HPLC mobile phase and transfer to an HPLC vial.

HPLC-MS/MS System Parameters (Starting Point)

While method development is required, the following parameters provide a robust starting point for the analysis of Dimepranol and its deuterated internal standard.

Parameter Condition
HPLC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Dimepranol: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined by infusion)
Dimepranol-d6: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined by infusion)

Note: Specific m/z transitions must be optimized by infusing a standard solution of Dimepranol and Dimepranol-d6 into the mass spectrometer.

Method Validation Considerations

Any quantitative bioanalytical method must be validated to ensure its reliability, as outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[2][4][23] The choice of sample preparation directly impacts key validation parameters:

  • Recovery: The efficiency of the extraction process. This is assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The influence of co-eluting matrix components on analyte ionization. Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.[9][10] The use of a SIL-IS like Dimepranol-d6 is the most effective way to correct for matrix effects.[11]

  • Selectivity & Specificity: Ensuring that no endogenous matrix components interfere with the detection of the analyte or IS.

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels over several days.

Conclusion

The successful quantification of Dimepranol in biological matrices via HPLC-MS/MS is critically dependent on a robust and well-developed sample preparation strategy. The use of Dimepranol-d6 as a stable isotope-labeled internal standard is essential for ensuring accuracy and precision by correcting for matrix effects and procedural variability. While Protein Precipitation offers speed and simplicity, Solid-Phase Extraction provides the cleanest extracts necessary for achieving the lowest detection limits. The protocols and principles outlined in this application note provide a strong foundation for researchers to develop and validate a reliable bioanalytical method tailored to their specific study requirements.

References

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Application of Dimepranol-d6 in Metabolic Profiling: A Technical Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Pharmacometabolomics

In the landscape of drug development and personalized medicine, understanding the metabolic fate of a therapeutic agent is paramount. Pharmacometabolomics, the study of how drugs and their metabolites interact with and influence the endogenous metabolome, provides a critical window into a drug's efficacy, safety, and mechanism of action. Inosine Pranobex, an immunomodulatory and antiviral agent, presents a compelling case for precise metabolic profiling.[1][2] It is a synthetic complex of inosine and the salt of p-acetamidobenzoic acid (PAcBA) with N,N-dimethylamino-2-propanol (Dimepranol) in a 1:3 molar ratio.[1][2] Given its multi-component nature and its role in modulating the host immune response, accurately quantifying its components and their metabolites in biological matrices is essential for elucidating its complete pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on the application of Dimepranol-d6, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of Dimepranol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the principles of isotope dilution mass spectrometry (IDMS), provide a rationale for the use of deuterated standards, and present detailed protocols for sample preparation and LC-MS/MS analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methods for metabolic profiling.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Stable Isotope-Labeled Internal Standards

At the heart of quantitative mass spectrometry lies the challenge of accounting for analytical variability. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can all introduce significant error into measurements.[3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues.[4] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, Dimepranol-d6) to the sample at the earliest stage of the workflow.[4]

This SIL internal standard is chemically identical to the endogenous analyte (Dimepranol) but has a different mass due to the incorporation of heavy isotopes (deuterium). As the SIL standard experiences the same physical and chemical processes as the analyte throughout sample preparation and analysis, any losses or variations in ionization efficiency will affect both compounds proportionally. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, we can accurately determine the concentration of the analyte, effectively normalizing for experimental variability.[3]

Why Deuterated Standards?

Deuterium (²H) is a commonly used stable isotope for labeling internal standards due to its relative ease of synthesis and cost-effectiveness.[5] While other stable isotopes like ¹³C and ¹⁵N are also used, deuterated standards are widely available and effective for many applications.[5] However, it is crucial to be aware of potential pitfalls, such as the "isotope effect," where the C-D bond is stronger than the C-H bond, potentially leading to slight chromatographic separation from the unlabeled analyte.[6] Careful method development and validation are necessary to account for such phenomena.[6]

Dimepranol-d6: Properties and Rationale for Use

Dimepranol-d6 is the deuterated analogue of Dimepranol, a key component of Inosine Pranobex. The "d6" designation indicates that six hydrogen atoms in the dimethylamino group have been replaced with deuterium. This mass shift allows for its distinct detection by a mass spectrometer while maintaining nearly identical chemical and physical properties to Dimepranol.

PropertyDimepranolDimepranol-d6
Chemical Formula C₅H₁₃NOC₅H₇D₆NO
Molecular Weight 103.16 g/mol 109.20 g/mol
Function AnalyteInternal Standard

The primary application of Dimepranol-d6 is in pharmacokinetic studies of Inosine Pranobex, where accurate quantification of the Dimepranol component in biological fluids like plasma and urine is required.[7] Its use as an internal standard is critical for achieving the high accuracy and precision demanded in regulated bioanalysis.

Experimental Workflow for Metabolic Profiling

The following diagram illustrates a typical workflow for the quantification of Dimepranol in a biological matrix using Dimepranol-d6 as an internal standard.

workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with Dimepranol-d6 (IS) sample->spike Add known amount of IS protein_precip Protein Precipitation (e.g., Acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation & Reconstitution supernatant->evaporate lc_separation LC Separation (Reversed-Phase) evaporate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for Dimepranol quantification using Dimepranol-d6.

Detailed Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from established methods for the extraction of small molecules from plasma for LC-MS/MS analysis.[8]

Materials:

  • Human plasma samples

  • Dimepranol-d6 internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Dimepranol-d6 internal standard stock solution to each plasma sample. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This step precipitates the plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C. This step concentrates the analytes and removes the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Carefully transfer the final supernatant to LC-MS autosampler vials for analysis.

Protocol 2: LC-MS/MS Method for Dimepranol and Dimepranol-d6

The following are suggested starting parameters for an LC-MS/MS method. These will require optimization for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

ParameterSuggested ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for LC-MS/MS.
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.A generic gradient for separating a range of polarities.

Mass Spectrometry (MS/MS) Parameters:

The MS/MS will be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The specific mass transitions for Dimepranol and Dimepranol-d6 will need to be determined by infusing the pure standards into the mass spectrometer.

ParameterDimepranolDimepranol-d6
Ionization Mode Positive Electrospray Ionization (ESI+)Dimepranol contains an amine group that is readily protonated.
Precursor Ion (Q1) [M+H]⁺ (m/z 104.1)[M+H]⁺ (m/z 110.1)
Product Ion (Q3) To be determinedTo be determined
Collision Energy (CE) To be determinedTo be determined
Dwell Time 100 msA good starting point for sufficient data points across the peak.

Note: The exact m/z values for the precursor and product ions should be optimized on your specific instrument.

Data Analysis and Quantification

  • Peak Integration: The chromatographic peaks for both Dimepranol and Dimepranol-d6 are integrated using the instrument's software.

  • Ratio Calculation: The peak area ratio of Dimepranol to Dimepranol-d6 is calculated for each sample, calibrator, and quality control (QC) sample.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibrator samples. A linear regression with a 1/x² weighting is typically used.

  • Quantification: The concentration of Dimepranol in the unknown samples is then calculated from their peak area ratios using the regression equation from the calibration curve.

Method Validation and Quality Control

A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters, as guided by regulatory agencies, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[8]

  • Calibration Curve: Demonstrating a linear relationship between the response and the concentration over the intended analytical range.[8]

  • Matrix Effect: Assessing the influence of co-eluting, undetected matrix components on the ionization of the analyte.[9] The use of a stable isotope-labeled internal standard like Dimepranol-d6 is crucial for compensating for matrix effects.[9]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: Ensuring Data Integrity in Metabolic Profiling

The use of Dimepranol-d6 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Dimepranol in metabolic profiling and pharmacokinetic studies of Inosine Pranobex. By employing the principles of isotope dilution mass spectrometry and following validated protocols, researchers can significantly enhance the reliability and integrity of their bioanalytical data. This, in turn, facilitates a deeper understanding of the drug's behavior in vivo, ultimately supporting the development of safer and more effective therapies.

References

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2014). ResearchGate. Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. (2014). PubMed. Retrieved from [Link]

  • ISOPRINOSINE®. (2022). Badan Pengawas Obat dan Makanan. Retrieved from [Link]

  • Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven. (2014). CORE. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2023). Metabolic Solutions. Retrieved from [Link]

  • Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Validated Method Development of Levamisole and Inosine pranobex by using UPLC &Characterization of Degradants by LC-MS/MS. (2022). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. (2021). MDPI. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Identification and quantitative analysis of urinary metabolites of dichloropropanols in rats. (1992). PubMed. Retrieved from [Link]

  • Utilization of Stable Isotope Labeling to Facilitate the Identification of Polar Metabolites of KAF156, an Antimalarial Agent. (2016). PubMed. Retrieved from [Link]

  • inosine acedoben dimepranol | Action and Spectrum. (n.d.). medtigo. Retrieved from [Link]

  • Isoprinosine: Dosages and Ingredients | Full Prescribing Info. (n.d.). MIMS Philippines. Retrieved from [Link]

  • A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2023). YouTube. Retrieved from [Link]

  • Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. (2025). PubMed. Retrieved from [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry. (2002). PubMed. Retrieved from [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2021). MDPI. Retrieved from [Link]

  • Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Methadone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Methadone is a synthetic opioid agonist widely utilized in opioid maintenance therapy and for the management of chronic pain.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of toxicity, such as respiratory depression and QT interval prolongation.[2][3][4] This variability is largely attributed to differences in metabolism, primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP2B6.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying methadone in biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities.[7][8] A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS) to correct for variations during sample processing and instrumental analysis. The most reliable approach involves a stable isotope-labeled (SIL) internal standard, which is a deuterated version of the analyte.[9][10] These SIL-IS co-elute with the analyte and exhibit nearly identical chemical and physical properties, ensuring the most accurate and precise quantification.[6]

This application note details a comprehensive, validated LC-MS/MS protocol for the determination of methadone in human plasma using Methadone-d9 as the internal standard. The method employs a straightforward protein precipitation technique for sample preparation and has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[11][12]

Scientist's Note: The Critical Choice of an Internal Standard

For the quantitative analysis of methadone, the selection of an appropriate internal standard is paramount for achieving accuracy and precision. The ideal internal standard must mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.

The most effective choice is a stable isotope-labeled (SIL) analog of the analyte, such as Methadone-d9 .[13][14] A SIL-IS is chemically identical to the analyte, with the only difference being a mass shift due to the replacement of hydrogen atoms with deuterium. This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the methadone being measured. Any sample loss or matrix-induced signal suppression/enhancement that affects the analyte will affect the SIL-IS to the same degree, allowing for reliable correction and highly accurate results.

Conversely, using a structurally unrelated compound, such as Dimepranol-d6, is scientifically inappropriate for this application. Dimepranol has a completely different chemical structure, polarity, and ionization profile compared to methadone. Such a compound would not co-elute and would respond very differently to matrix effects, leading to significant and unpredictable quantification errors. Therefore, for a self-validating and trustworthy protocol, a deuterated analog of methadone is the only acceptable choice.

Principle of the Method

The analytical workflow begins with a simple and efficient protein precipitation of plasma samples using methanol, which also contains the internal standard (Methadone-d9). After centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column. The analytes are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Materials and Methods

Reagents and Chemicals
  • Methadone hydrochloride (≥98% purity)

  • Methadone-d9 hydrochloride (≥98% purity, 99% isotopic purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Deionized Water (≥18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • Vortex mixer

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve methadone and Methadone-d9 in methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the methadone primary stock with 50:50 (v/v) methanol/water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Methadone-d9 primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Independently prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

Detailed Experimental Protocols

Plasma Sample Preparation Protocol

This protocol utilizes a simple and robust protein precipitation method.[8][13]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma sample (or CC/QC) into the corresponding labeled tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL Methadone-d9 in methanol) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow s1 1. Pipette 100 µL Plasma s2 2. Add 300 µL IS in Methanol s1->s2 s3 3. Vortex for 30 seconds s2->s3 s4 4. Centrifuge at 12,000 x g s3->s4 s5 5. Transfer Supernatant s4->s5 s6 Inject into LC-MS/MS s5->s6

A simple workflow for plasma protein precipitation.
LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrument models.

Parameter Condition
LC System Standard HPLC/UHPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2 below
Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV) Purpose
Methadone310.2265.15025Quantifier
Methadone310.2105.15035Qualifier
Methadone-d9319.2268.25025Internal Std.

Note: The specific m/z transitions for methadone are well-documented.[13][15][16] The transition for Methadone-d9 is predicted based on the stable isotope mass shift and common fragmentation patterns.

Method Validation

The bioanalytical method was validated according to the FDA Guidance for Industry, which includes assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[11][17]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Method Acceptance Criteria
Selectivity Analysis of six blank plasma lots to check for interferences at the retention times of the analytes.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity Analysis of a calibration curve (10-1000 ng/mL) over three separate runs.R² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra-day and Inter-day analysis of QC samples at three concentrations (n=6 per run, over 3 runs).[13]Mean accuracy within 85-115% of nominal. Precision (CV%) ≤ 15%.[13]
Matrix Effect Comparison of analyte peak areas in post-extraction spiked plasma vs. neat solution at low and high QCs.IS-normalized matrix factor should be consistent across lots with a CV ≤ 15%.
Stability Evaluation of analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term).[7]Mean concentration of stability samples must be within ±15% of nominal concentration.

Results and Discussion

The developed method demonstrated excellent performance characteristics suitable for therapeutic drug monitoring.

Table 4: Representative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (CV%) Inter-Day Accuracy (%) Inter-Day Precision (CV%)
Low QC30102.54.8104.16.2
Mid QC30098.73.199.54.5
High QC800101.32.5100.83.9

The calibration curve was consistently linear over the range of 10-1000 ng/mL, with a coefficient of determination (R²) greater than 0.995 in all validation runs. No significant interferences from endogenous plasma components were observed, confirming the method's high selectivity. The use of Methadone-d9 as the internal standard effectively compensated for any variations, as demonstrated by the low CV% values for accuracy and precision.[13] The stability of methadone in plasma was confirmed for multiple freeze-thaw cycles and for at least 24 hours at room temperature, ensuring sample integrity during routine handling.[7]

G cluster_workflow Overall Quantitative Analysis Workflow start Sample Receipt & Login prep Plasma Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis (MRM Detection) prep->analysis quant Data Processing & Quantification (Analyte/IS Ratio) analysis->quant review Data Review & QC Check quant->review report Final Report Generation review->report

High-level overview of the bioanalytical process.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative determination of methadone in human plasma. The protocol, which employs a straightforward protein precipitation and a stable isotope-labeled internal standard (Methadone-d9), demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards of regulatory guidelines.[11][12] This validated method is highly suitable for therapeutic drug monitoring, clinical research, and pharmacokinetic studies, providing reliable data to guide personalized methadone therapy.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Method development and validation for quantitative determination of methadone enantiomers in human plasma by liquid chromatography/tandem mass spectrometry Source: PubMed, Journal of Chromatography B URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Methadone - StatPearls Source: NCBI Bookshelf, National Institutes of Health (NIH) URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantitative determination of the enantiomers of methadone in human plasma and saliva by chiral column chromatography coupled with mass Source: The University of Queensland eSpace URL: [Link]

  • Title: A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma Source: PubMed, Therapeutic Drug Monitoring URL: [Link]

  • Title: Optimization of New Sample Preparation Technique for the Determination of Methadone and Codeine in Plasma Sample by GC-FID Source: SciELO URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Therapeutic Drug Monitoring in Methadone Maintenance: Choosing a Matrix Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]

  • Title: A SENSITIVE LC-MS/MS ASSAY FOR THE QUANTIFICATION OF METHADONE AND ITS METABOLITES IN DRIED BLOOD SPOTS: COMPARISON WITH PLASMA. Source: Semantic Scholar URL: [Link]

  • Title: Ultrafast Analysis of Methadone and Metabolite EDDP in Urine by the Agilent RapidFire High-Throughput Mass Spectrometry System Source: Agilent Technologies URL: [Link]

  • Title: Methadone Dosage Guide + Max Dose, Adjustments Source: Drugs.com URL: [Link]

  • Title: Methadone isolation from human plasma by liquid-liquid extraction and solid-phase extraction Source: Farmacia Journal URL: [Link]

  • Title: Therapeutic Drug Monitoring in Methadone Maintenance Source: ResearchGate URL: [Link]

  • Title: Methadone Maintenance Guidelines & Detox in Albany, NY Source: Fusion Recovery URL: [Link]

  • Title: BIOANALYSIS OF METHADONE IN HUMAN PLASMA AND URINE BY LC/MS/MS Source: Farmacia Journal URL: [Link]

  • Title: Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation, Characterization and Dermal Delivery of Methadone Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and applications of deuterated methadone and metabolites to biotransformation and disposition studies Source: UBC Library Open Collections URL: [Link]

  • Title: Synthesis and applications of deuterated methadone and metabolites to biotransformation and disposition studies (metadata) Source: UBC Library Open Collections URL: [Link]

  • Title: Determination of methadone and its N-demethylation metabolites in biological specimens by GC-PICI-MS Source: PubMed URL: [Link]

  • Title: Labeled isotopomer using high performance liquid chromatography-atmospheric pressure chemical ionization mass-spectrometry: application to a pharmacokinetic study in a methadone maintained subject Source: PubMed URL: [Link]

  • Title: Structures of methadone, internal standard: d9-methadone and EDDP. Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for Utilizing Dimepranol-d6 as a Tracer in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rationale for Stable Isotope Tracing in Cellular Pharmacokinetics

Dimepranol, a component of the immunomodulatory drug Inosine Pranobex (IP), has been a subject of scientific interest for its role in enhancing cell-mediated immunity.[1][2][3] Inosine Pranobex is licensed for treating cell-mediated immune deficiencies associated with viral infections and has been shown to potentiate T-lymphocyte and natural killer (NK) cell responses, as well as modulate the production of pro-inflammatory cytokines.[3][4] To rigorously investigate the cellular mechanisms of such drugs, it is imperative to understand their cellular uptake, metabolic fate, and intracellular concentration.

This guide details the application of Dimepranol-d6, a stable isotope-labeled (SIL) analog of Dimepranol, as a tracer and internal standard for quantitative studies in cell culture. The use of deuterated standards, where hydrogen atoms are replaced by deuterium, is a cornerstone of modern bioanalysis, particularly in mass spectrometry.[5] Because Dimepranol-d6 is chemically identical to Dimepranol, it exhibits the same behavior during sample extraction and chromatographic separation. However, its increased mass (due to the six deuterium atoms) allows it to be distinguished by a mass spectrometer.[6]

This dual role as a tracer and internal standard is critical. When used as an internal standard, a known amount of Dimepranol-d6 is spiked into cellular samples before processing. This allows for precise quantification of the unlabeled Dimepranol, correcting for variability in sample handling, extraction efficiency, and instrument response.[7][8][9] When used as a tracer, cells can be incubated with Dimepranol-d6 to track its metabolic transformation into products like Dimepranol-d6 N-Oxide, providing direct insights into its metabolic pathways.[10]

This document provides the scientific framework and detailed protocols for employing Dimepranol-d6 to achieve highly accurate and reproducible quantification of Dimepranol uptake and metabolism in in vitro cell culture systems using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Principles and Experimental Design

Mechanism of Action of the Parent Compound

Inosine Pranobex, the complex containing Dimepranol, is understood to exert its effects primarily through immunomodulation rather than direct antiviral activity.[3] Its action is pleiotropic, but a key proposed mechanism involves the enhancement of a T helper 1 (Th1) type immune response. This is characterized by an increased production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which in turn promotes T-lymphocyte maturation and enhances the cytotoxic activity of NK cells.[3][11] Some studies also suggest it may inhibit viral replication by acting on cellular ribosomes, preserving their function for host protein synthesis while impeding the translation of viral RNA.[3][12][13]

Because lymphocytes are a primary target of the drug, understanding the kinetics of Dimepranol within these cells is key to elucidating its mechanism of action.

cluster_extracellular Extracellular Space cluster_cell Target Immune Cell (e.g., T-Lymphocyte) Dimepranol Dimepranol Uptake Cellular Uptake Dimepranol->Uptake Ribosomes Ribosomal Modulation (Inhibition of Viral RNA Translation) Uptake->Ribosomes Signaling Initiation of Th1 Signaling Cascade Uptake->Signaling Cytokines Increased Production of IL-2, IFN-γ Signaling->Cytokines Response Enhanced T-Cell & NK Cell Activity Cytokines->Response

Caption: Proposed immunomodulatory mechanism of Dimepranol.

The Role of Stable Isotope Labeling in Quantitative Bioanalysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-known metabolic labeling technique in proteomics.[14][15][16] The principles of SILAC—using heavy isotope-labeled molecules to create an internal reference—are directly applicable to the study of small molecule drugs.

Key Advantages of Using Dimepranol-d6:

  • Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation (e.g., cell lysis, protein precipitation, solvent extraction) will be mirrored by a proportional loss of the SIL internal standard. The ratio of the analyte to the internal standard, therefore, remains constant.[9]

  • Mitigation of Matrix Effects: Co-eluting substances from the complex biological matrix (cell lysate) can enhance or suppress the ionization of the target analyte in the mass spectrometer's source.[8] Since Dimepranol-d6 is chemically identical to Dimepranol, it experiences the same matrix effects, allowing the ratio-based measurement to remain accurate.

  • Improved Precision and Accuracy: By accounting for variations at nearly every stage of the analytical process, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of precision and accuracy in quantitative LC-MS/MS assays.[7]

Principle of Internal Standard Quantification cluster_workflow Analytical Workflow cluster_logic Quantification Logic cluster_variability Sources of Variability Corrected by IS Sample Cell Lysate (Unknown Dimepranol) Spike Spike with Known Amount of Dimepranol-d6 Sample->Spike Extraction Sample Preparation (Extraction) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio: (Dimepranol / Dimepranol-d6) LCMS->Ratio Curve Compare Ratio to Standard Curve Ratio->Curve Concentration Calculate Absolute Concentration Curve->Concentration var1 Pipetting Error var1->Extraction var2 Extraction Loss var2->Extraction var3 Injection Volume var3->LCMS var4 Ion Suppression var4->LCMS

Caption: How Dimepranol-d6 corrects for analytical variability.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent or suspension cells with Dimepranol to measure its intracellular accumulation.

1.1. Materials:

  • Target cell line (e.g., Jurkat for T-lymphocytes, NK-92 for NK cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Dialyzed Fetal Bovine Serum (dFBS) is recommended for precise tracer studies to avoid interference from small molecules in standard FBS.[17]

  • Dimepranol stock solution (e.g., 10 mM in sterile DMSO or water)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates (e.g., 6-well or 12-well plates)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

1.2. Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment (e.g., 0.5 - 1.0 x 10^6 cells/mL for suspension cells or ~70-80% confluency for adherent cells).

  • Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for adherence and equilibration.

  • Treatment:

    • Prepare working solutions of Dimepranol in complete culture medium at desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle-only control (e.g., medium with 0.1% DMSO).

    • For adherent cells, aspirate the old medium and replace it with the treatment medium.

    • For suspension cells, gently pellet the cells, aspirate the medium, and resuspend in the treatment medium.

  • Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr). The experimental timeline should be designed to capture the dynamics of uptake and potential metabolism.[18][19]

  • Cell Harvest:

    • Suspension Cells: Transfer the cell suspension to a microcentrifuge tube. Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Adherent Cells: Aspirate the treatment medium.

  • Washing:

    • Carefully aspirate the supernatant/medium.

    • Wash the cell pellet/layer twice with ice-cold PBS to remove any extracellular drug. This step is critical for accurate measurement of intracellular concentrations. For each wash, add PBS, gently resuspend/rinse, and pellet/aspirate.

  • Cell Counting: Before lysis, it is crucial to determine the cell number for each sample to normalize the final drug concentration. This can be done on a parallel plate or by sacrificing one well per condition for counting.

  • Proceed Immediately to Protocol 2 for sample lysis and extraction. If immediate processing is not possible, flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.

Protocol 2: Sample Preparation and Extraction

This protocol describes the lysis of cells and extraction of Dimepranol and the internal standard for LC-MS/MS analysis.

2.1. Materials:

  • Dimepranol-d6 stock solution (e.g., 1 mg/mL in methanol).[6][20]

  • Washed cell pellets from Protocol 1.

  • Lysis/Extraction Solvent: Acetonitrile with 0.1% formic acid. This solvent serves to lyse the cells and precipitate proteins simultaneously.

  • Microcentrifuge tubes.

  • Centrifuge capable of reaching >12,000 x g at 4°C.

  • LC-MS vials.

2.2. Procedure:

  • Internal Standard Spiking:

    • Prepare a working solution of Dimepranol-d6 in the Lysis/Extraction Solvent at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development but should be within the linear range of the assay.

    • Add a fixed volume of this internal standard solution to each cell pellet (e.g., 200 µL). This step is the most critical for accurate quantification.

  • Cell Lysis: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and mixing.

  • Protein Precipitation: Incubate the samples on ice for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean LC-MS vial. Avoid disturbing the protein pellet.

  • Sample Analysis: The samples are now ready for analysis via LC-MS/MS as described in Protocol 3.

Protocol 3: LC-MS/MS Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the simultaneous quantification of Dimepranol and Dimepranol-d6. Method optimization is required for specific instrumentation.

3.1. Instrumentation and Materials:

  • A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole).

  • C18 Reverse-Phase HPLC/UPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Dimepranol and Dimepranol-d6 analytical standards for creating the calibration curve.

3.2. LC Method (Example):

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

3.3. MS Method (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: The exact mass transitions and collision energies must be optimized by infusing pure standards. The table below provides theoretical values based on molecular weights.

CompoundMolecular WeightPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Dimepranol103.17104.272.110-15
Dimepranol-d6109.20[6][21]110.278.110-15

Note: Product ions and collision energies are illustrative and must be empirically determined on the specific mass spectrometer being used. The product ions shown correspond to the loss of the propanol group.

3.4. Calibration Curve and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Dimepranol into the Lysis/Extraction Solvent.

  • Add a constant amount of Dimepranol-d6 (the same amount used for the unknown samples) to each calibration standard.

  • Analyze the standards using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio (Dimepranol / Dimepranol-d6) against the known concentration of Dimepranol. A linear regression with 1/x or 1/x² weighting is typically used.[22]

  • Calculate the concentration of Dimepranol in the experimental samples by interpolating their measured peak area ratios from this calibration curve.

Overall Experimental Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Sample Preparation cluster_analysis 3. Analysis & Quantification A1 Seed Cells A2 Treat with Dimepranol (Time-course) A1->A2 A3 Harvest & Wash Cells A2->A3 B1 Spike with Dimepranol-d6 (Internal Standard) A3->B1 B2 Lyse & Precipitate Protein (Acetonitrile) B1->B2 B3 Centrifuge & Collect Supernatant B2->B3 C1 Inject into LC-MS/MS B3->C1 C2 Acquire Data (MRM Mode) C1->C2 C3 Calculate Peak Area Ratios C2->C3 C4 Quantify vs. Standard Curve C3->C4

Caption: Summary of the complete experimental workflow.

Data Interpretation and Final Considerations

The final concentration obtained from the LC-MS/MS analysis represents the amount of Dimepranol per volume of extraction solvent. To determine the intracellular concentration, this value must be normalized to the number of cells in the original sample.

Calculation:

  • Final Concentration (pmol/10^6 cells) = (Concentration from LC-MS [ng/mL] * Extraction Volume [mL]) / (Molecular Weight [ g/mol ] * Cell Count [10^6 cells])

By analyzing samples from different time points and initial treatment concentrations, researchers can build a comprehensive pharmacokinetic profile of Dimepranol in their specific cell model. This data is invaluable for correlating intracellular drug exposure with observed biological effects, such as cytokine expression or changes in cell proliferation, thereby providing a more complete understanding of the drug's mechanism of action.

References

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  • Sliva, J., & Pantzartzi, C. (2020). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Immunotargets and Therapy. [Link]

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  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

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  • Lim, E. W., & G. J. Patti. (2020). Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells. Springer Protocols. [Link]

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  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 Hydrochloride. Pharmaffiliates. [Link]

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  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 N-Oxide. Pharmaffiliates. [Link]

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Standard Operating Procedure for the Handling and Use of Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Deuterium Labeling in Modern Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the pursuit of analytical accuracy and precision is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have emerged as indispensable tools, particularly in pharmacokinetic and bioanalytical studies.[1] The substitution of hydrogen with deuterium imparts a subtle increase in mass, allowing for the differentiation of the labeled compound from its endogenous or non-labeled counterpart by mass spectrometry. This principle forms the bedrock of isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique.[1]

Dimepranol-d6, the deuterated analog of Dimepranol, serves as a prime example of such a crucial analytical reagent. Dimepranol is a component of Inosine Pranobex, a medication with immunomodulatory and antiviral properties.[2] The d6 designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This stable isotope-labeled internal standard is invaluable for the accurate quantification of Dimepranol in complex biological matrices. This guide provides a comprehensive framework for the safe handling, storage, and application of Dimepranol-d6, ensuring both the integrity of experimental data and the safety of laboratory personnel.

Chemical and Physical Properties of Dimepranol-d6

A thorough understanding of the physicochemical properties of Dimepranol-d6 is fundamental to its proper handling. While largely similar to its non-deuterated counterpart, the presence of deuterium can subtly influence certain characteristics.

PropertyValueSource
Chemical Name (±)-1-[(Dimethyl-d6)amino]-2-propanol[3]
CAS Number 97964-89-1[3]
Molecular Formula C5H7D6NO[3]
Molecular Weight 109.2 g/mol [3]
Appearance Typically a solid[2]
Storage Temperature 2-8°C (Refrigerated)[2][4]

Safety Precautions and Personal Protective Equipment (PPE)

While Dimepranol-d6 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling the compound.[3][4][5][6]

Core Safety Directives:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields.

    • Hand Protection: Use nitrile gloves. Change gloves immediately if they become contaminated.

    • Body Protection: A standard laboratory coat is required.

  • Hygiene Practices: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability of Dimepranol-d6

The integrity of a reference standard is critical for the accuracy of quantitative analyses. Improper storage can lead to degradation and compromise experimental results.

  • Storage Conditions: Dimepranol-d6 should be stored in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[2][4]

  • Solution Stability: The stability of Dimepranol-d6 in solution is dependent on the solvent and storage conditions. Stock solutions should be stored at 2-8°C or, for longer-term storage, at -20°C. The stability of working solutions should be evaluated as part of the method validation process. Studies on the non-deuterated form, Dimepranol acedoben, suggest that it is sensitive to degradation under acidic and basic conditions, as well as in the presence of strong oxidizing agents.[7]

Preparation of Dimepranol-d6 Solutions

Accurate preparation of stock and working solutions is a critical step in any quantitative assay.

Materials:

  • Dimepranol-d6 solid

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Appropriate solvent (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Equilibration: Allow the container of Dimepranol-d6 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of Dimepranol-d6 (e.g., 10 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Solubilization: Add a portion of the chosen solvent (e.g., methanol) to the flask and sonicate or vortex until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent, ensuring the meniscus is at the calibration mark.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store at the recommended temperature (2-8°C or -20°C).

Preparation of Working Solutions:

Working solutions are prepared by serially diluting the stock solution to the desired concentration for use as an internal standard in the analytical assay. The concentration of the internal standard should be consistent across all samples and calibration standards.

Application as an Internal Standard in Mass Spectrometry

The primary application of Dimepranol-d6 is as an internal standard for the quantification of Dimepranol using isotope dilution mass spectrometry, typically coupled with liquid chromatography (LC-MS).

The Rationale Behind Using a Deuterated Internal Standard:

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:[1]

  • Similar Physicochemical Properties: Dimepranol-d6 has nearly identical chemical and physical properties to Dimepranol. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[1]

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.[8]

  • Compensation for Variability: The internal standard corrects for variations in sample preparation, injection volume, and instrument response.[1]

Experimental Workflow for Quantitative Analysis using Dimepranol-d6:

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Dimepranol-d6 Internal Standard sample->add_is Early addition is key extract Protein Precipitation / Liquid-Liquid Extraction add_is->extract evap Evaporation and Reconstitution extract->evap inject Injection onto LC Column evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using Dimepranol-d6 as an internal standard.

Protocol for Sample Preparation and Analysis (Example):

This is a general protocol and should be optimized and validated for the specific matrix and instrumentation.

  • Sample Collection: Collect biological samples (e.g., plasma, urine) following appropriate procedures.

  • Internal Standard Spiking: To a known volume of the sample (e.g., 100 µL), add a small, precise volume of the Dimepranol-d6 working solution. This should be the first step in the sample preparation process.

  • Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of ice-cold acetonitrile or methanol).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Monitor the specific mass transitions for both Dimepranol and Dimepranol-d6.

Disposal of Dimepranol-d6 Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Classification: Unused Dimepranol-d6 and materials contaminated with it should be treated as chemical waste.

  • Segregation: Segregate Dimepranol-d6 waste from other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Always follow local, state, and federal regulations for chemical waste disposal.[9]

Conclusion

Dimepranol-d6 is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. By adhering to the principles of safe handling, proper storage, and meticulous experimental technique outlined in this guide, users can ensure the generation of high-quality, reliable data while maintaining a safe laboratory environment. The cornerstone of safe handling remains the thorough review of the supplier's Safety Data Sheet and adherence to all applicable institutional and regulatory guidelines.

References

  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 N-Oxide. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • ResolveMASS. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: N-Nitroso-dimethylamine-d6, 100µg/ml in Methanol. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Dimepranol-d6 : CAS No.97964-89-1. Retrieved from [Link]

  • Pharmacia. (2022). Formulation and in vitro evaluation of inosine acedoben dimepranol tablets. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 97964-89-1| Chemical Name : Dimepranol-d6. Retrieved from [Link]

  • ResearchGate. (2024). development of new formulation of inosine acedoben dimepranol powder for oral solution in sachets. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. Retrieved from [Link]

  • OUCI. (n.d.). Formulation and in vitro evaluation of inosine acedoben dimepranol tablets. Retrieved from [Link]

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Application Notes & Protocols for In Vivo Experimental Design with Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the effective in vivo experimental design utilizing Dimepranol-d6, the deuterated stable isotope-labeled analog of Dimepranol. Dimepranol, also known as Inosine Acedoben Dimepranol or Inosine Pranobex, is a synthetic immunomodulatory agent with established antiviral properties.[1] The incorporation of deuterium into the Dimepranol molecule provides a powerful tool for modern drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causal logic behind experimental choices. We will cover the mechanistic rationale, detailed protocols for pharmacokinetic and immunomodulatory studies, and critical bioanalytical considerations, empowering researchers to generate robust, reliable, and translatable preclinical data.

Scientific Foundation: Rationale and Mechanism

The Immunomodulatory Action of Dimepranol

Dimepranol functions primarily as an immunomodulator, enhancing cell-mediated immune responses rather than acting directly on pathogenic agents.[2][3] Its therapeutic effects in treating various viral infections are considered secondary to this potentiation of the host's immune system.[1][3] The core mechanism involves the stimulation and differentiation of T-lymphocytes, enhancement of Natural Killer (NK) cell cytotoxicity, and modulation of cytokine production.[2][3][4] Specifically, Dimepranol promotes a T-helper 1 (Th1) type response, characterized by an increase in pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for orchestrating an effective antiviral defense.[3][5]

Figure 1: Simplified Mechanism of Dimepranol's Immunomodulatory Action cluster_effects Cellular Effects cluster_cytokines Cytokine Modulation (Th1 Response) Dimepranol Dimepranol T_Lymphocyte T-Lymphocytes Dimepranol->T_Lymphocyte NK_Cell Natural Killer (NK) Cells Dimepranol->NK_Cell Macrophage Macrophages Dimepranol->Macrophage Differentiation Maturation & Differentiation T_Lymphocyte->Differentiation Proliferation Potentiated Proliferation T_Lymphocyte->Proliferation IFNg IFN-γ ↑ T_Lymphocyte->IFNg IL2 IL-2 ↑ T_Lymphocyte->IL2 Cytotoxicity Enhanced Cytotoxicity NK_Cell->Cytotoxicity Phagocytosis Increased Phagocytosis Macrophage->Phagocytosis Outcome Enhanced Antiviral Immune Response Proliferation->Outcome Cytotoxicity->Outcome Phagocytosis->Outcome IFNg->Outcome IL2->Outcome Figure 2: Workflow for a Rodent Pharmacokinetic Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Bioanalysis & Data Acclimatize Animal Acclimatization (e.g., Sprague-Dawley Rats) Grouping Randomized Grouping (n=3-5 per time point) Acclimatize->Grouping Formulation Dose Formulation (Dimepranol in Vehicle) Grouping->Formulation Dosing Oral Gavage (PO) Administration Formulation->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Spike Spike Plasma with Dimepranol-d6 (IS) Processing->Spike Extraction Protein Precipitation & Sample Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC, T½) LCMS->PK_Calc

Sources

Introduction: The Need for Precise Dimepranol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This application note details a robust and validated method for the quantitative analysis of Dimepranol in biological matrices using Isotope Dilution Assay (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Dimepranol-d6 as a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological applications.

Dimepranol, chemically known as 1-(dimethylamino)-2-propanol, is a component of the immunomodulatory drug Inosine pranobex. It has been shown to inhibit histamine release from human mast cells and is also monitored as a precursor in the illicit synthesis of methadone.[1][2] Given its pharmacological relevance and potential for misuse, a highly accurate, selective, and reliable analytical method is essential for its quantification in biological samples such as plasma or serum.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering unparalleled accuracy by correcting for variations during sample preparation and instrumental analysis.[][4][5] The principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Dimepranol-d6—to the sample at the earliest stage.[6][7] Because the labeled standard is chemically identical to the analyte, it behaves the same way during extraction, chromatography, and ionization.[7][8] The concentration of the native analyte is then determined by measuring the ratio of its mass spectrometric signal to that of the labeled standard.[8] This approach effectively nullifies the impact of sample loss or matrix effects, which can compromise traditional external or internal standard methods.[][8]

This guide provides a comprehensive, step-by-step protocol for the determination of Dimepranol, grounded in the principles of IDMS and validated according to established regulatory guidelines.[9]

Principle of the Isotope Dilution Assay

The core of this method is the principle of isotope dilution, where the naturally occurring analyte (Dimepranol) is "diluted" with a known amount of its isotopically heavier counterpart (Dimepranol-d6). The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows for the distinct detection of both compounds based on their mass-to-charge ratios. The ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration. A calibration curve, prepared with known concentrations of the analyte and a constant concentration of the internal standard, is used to accurately calculate the concentration in unknown samples.

Isotope_Dilution_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Unknown Dimepranol Conc.) Spike Add Known Amount of Dimepranol-d6 (IS) Sample->Spike Equilibrate Vortex & Equilibrate Spike->Equilibrate Extract Protein Precipitation & Extraction Equilibrate->Extract Clean_Sample Clean Extract for Analysis Extract->Clean_Sample LC LC Separation (Analyte & IS Co-elute) Clean_Sample->LC MS Mass Spectrometer (Ionization & Detection) LC->MS MRM MRM Detection (Analyte: 104.1 > 58.1) (IS: 110.1 > 64.1) MS->MRM Ratio Measure Peak Area Ratio (Analyte / IS) MRM->Ratio Calculate Calculate Unknown Conc. Ratio->Calculate Cal_Curve Generate Calibration Curve (Ratio vs. Conc.) Cal_Curve->Calculate

Caption: Workflow of the Dimepranol Isotope Dilution Assay.

Materials and Instrumentation

Reagents and Chemicals
  • Dimepranol reference standard (≥98% purity)

  • Dimepranol-d6 (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Formic Acid

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human plasma (for calibration and QC samples)

Instrumentation
  • Liquid Chromatography System: UPLC or HPLC system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).[10][11]

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for good chromatographic separation.[11]

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is fundamental to the entire assay. Using a high-purity solvent and precise weighing ensures the integrity of the calibration curve.

  • Dimepranol Stock (1 mg/mL): Accurately weigh 10 mg of Dimepranol reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Dimepranol-d6 Internal Standard (IS) Stock (1 mg/mL): Prepare in the same manner as the Dimepranol stock.

  • Working Solutions: Prepare serial dilutions of the Dimepranol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the Dimepranol-d6 stock solution in 50:50 (v/v) methanol:water to a final concentration that yields a robust signal in the blank matrix.

Preparation of Calibration Standards and Quality Controls (QCs)

Rationale: The calibration curve must be prepared in the same biological matrix as the unknown samples to accurately mimic and correct for matrix effects. QC samples at different concentrations are used to validate the accuracy and precision of the assay during the run.

  • Matrix Spiking: Spike appropriate volumes of the Dimepranol working solutions into drug-free human plasma to create a calibration curve. A typical range might be 1-1000 ng/mL.

  • QC Preparation: Prepare low, medium, and high concentration QCs in drug-free plasma from separate stock dilutions to ensure an independent check of the method's performance.

Sample Type Target Concentration (ng/mL) Matrix
Calibration Std 11Drug-Free Human Plasma
Calibration Std 25Drug-Free Human Plasma
Calibration Std 320Drug-Free Human Plasma
Calibration Std 4100Drug-Free Human Plasma
Calibration Std 5250Drug-Free Human Plasma
Calibration Std 6500Drug-Free Human Plasma
Calibration Std 71000Drug-Free Human Plasma
Low QC3Drug-Free Human Plasma
Mid QC150Drug-Free Human Plasma
High QC750Drug-Free Human Plasma
Caption: Example concentrations for calibration standards and quality controls.
Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[11] Adding the internal standard at the beginning ensures it undergoes the exact same process as the analyte.

  • Aliquot: Pipette 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the IS Working Solution (e.g., 100 ng/mL) to every tube.

  • Vortex: Vortex briefly (5-10 seconds) to ensure homogenization. Allow to equilibrate for 5 minutes.

  • Precipitate: Add 200 µL of ice-cold acetonitrile.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Analyze: Inject onto the LC-MS/MS system.

LC-MS/MS Instrumental Method

Rationale: The LC method is designed to separate Dimepranol from endogenous matrix components to reduce ion suppression. The MS/MS method uses specific precursor-to-product ion transitions (MRM) to provide a high degree of selectivity and sensitivity for both the analyte and the internal standard.[10][12] The parameters below are typical starting points and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Reversed-Phase C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Injection Volume 5 µL

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

Parameter Dimepranol Dimepranol-d6 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 104.1 110.1
Product Ion (m/z) 58.1 64.1
Dwell Time 100 ms 100 ms
Collision Energy (eV) Optimize empirically Optimize empirically

| Cone Voltage (V) | Optimize empirically | Optimize empirically |

Method Validation Principles

A rigorous validation is required to ensure the method is fit for its intended purpose. The protocol should be validated according to guidelines from regulatory bodies like the FDA.[9]

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of Dimepranol and Dimepranol-d6.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calculated concentrations of the standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).

  • Accuracy and Precision: Determined by analyzing QC samples in replicate (n=5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[13][14]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (CV ≤ 20%).[14]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with its response in a pure solution. The co-eluting matrix components should not significantly suppress or enhance the ionization.

  • Stability: The stability of Dimepranol in the biological matrix should be assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed protocol for the quantitative determination of Dimepranol in biological matrices using a stable isotope dilution LC-MS/MS method. The use of Dimepranol-d6 as an internal standard ensures the highest degree of accuracy and reliability by compensating for sample processing variability and matrix-induced ion suppression. This robust and validated method is ideally suited for researchers, scientists, and drug development professionals requiring precise and dependable quantification of Dimepranol.

References

  • Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Retrieved January 16, 2026.
  • Britannica. (2025, December 13).
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Isotope dilution.
  • Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry.
  • ACS Publications. (2014, October 21). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS.
  • Japanese Pharmacopoeia. (n.d.). Dimercaprol.
  • PubMed. (2009, September 15).
  • National Center for Biotechnology Information. (2021, December 15). Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector.
  • LCGC International. (2006, October 1).
  • ResearchGate. (n.d.).
  • International Atomic Energy Agency. (n.d.). ISOTOPE DILUTION ANALYSIS.
  • Taylor & Francis Online. (n.d.). Isotope dilution – Knowledge and References.
  • CORE. (2012, October 18).
  • Biotage. (2023, April 3).
  • PharmD GURU. (n.d.). 44. DIMERCAPROL.
  • INCHEM. (n.d.). Dimercaprol (PIM 193).
  • National Center for Biotechnology Information. (2023, August 28).
  • Royal Society of Chemistry. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS).
  • Fisher Scientific. (n.d.). Dimepranol-d6 5mg/mL in methanol, TRC 1x1 mL.
  • National Center for Biotechnology Information. (n.d.).
  • CymitQuimica. (n.d.). Dimepranol-d6.
  • LGC Standards. (n.d.). Dimepranol-d6 | CAS 97964-89-1.
  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 Hydrochloride.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Dimercaprol.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide.
  • Pharmaffiliates. (n.d.). CAS No : 97964-89-1| Chemical Name : Dimepranol-d6.
  • AccessPharmacy. (n.d.). Dimercaprol (British Anti-Lewisite or BAL) | Goldfrank's Toxicologic Emergencies, 11e.
  • PubMed. (2023, July 11). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine.
  • MDPI. (n.d.).
  • PubMed. (2017, November 29). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Dimepranol-d6 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dimepranol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to the quantitative analysis of Dimepranol-d6 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common analytical challenges and ensure the generation of high-quality, reliable data.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of Dimepranol-d6, providing a systematic approach to problem resolution.

Issue 1: Low Signal Intensity or Poor Sensitivity for Dimepranol-d6

A common challenge in LC-MS/MS is achieving adequate signal intensity for the analyte or its internal standard. Low signal for Dimepranol-d6 can compromise the limit of quantitation and overall assay performance.

Systematic Troubleshooting Protocol:

  • Verify Mass Spectrometer Parameters:

    • MRM Transition: For Dimepranol-d6, assuming deuteration on the two N-methyl groups, the expected protonated molecule [M+H]⁺ would be at m/z 110. The fragmentation of the non-deuterated Dimepranol (m/z 104.0 → 86.1) suggests a neutral loss of water (H₂O).[1] A similar fragmentation would be expected for the deuterated form. Therefore, the primary multiple reaction monitoring (MRM) transition to monitor would be ** m/z 110 → 92**.

    • Collision Energy (CE): The optimal CE for the transition of the non-deuterated analog can be used as a starting point. Systematically vary the CE in small increments (e.g., 2-5 eV) while infusing a standard solution of Dimepranol-d6 to find the value that yields the highest product ion intensity. Incorrect CE settings can lead to inefficient fragmentation and poor signal.[2]

    • Source Parameter Optimization: Electrospray ionization (ESI) is highly dependent on the source conditions. For a tertiary amine like Dimepranol, positive ionization mode is appropriate.[1] Key parameters to optimize include:

      • Capillary Voltage: A typical starting range for positive mode is 3-5 kV.[3] Too low a voltage results in poor ionization, while excessive voltage can cause in-source fragmentation or signal instability.[3]

      • Nebulizer and Drying Gas Flow: These gases are crucial for desolvation. Start with mid-range values (e.g., Nebulizer gas at 20-60 psi, Drying gas at 5-10 L/min) and adjust to maximize the signal.[3][4]

      • Gas Temperature: Higher temperatures aid in solvent evaporation but can cause thermal degradation of the analyte. A typical starting point is 300-350 °C.[4][5]

  • Evaluate Mobile Phase Composition:

    • pH: For basic compounds like Dimepranol, a mobile phase with a pH 2-3 units below the pKa of the amine group will ensure it is protonated, which is favorable for ESI+ sensitivity. The addition of a small amount of an acid, such as 0.1% formic acid, is common practice.[6]

    • Organic Modifier: The choice between acetonitrile and methanol can impact ionization efficiency.[6] It is advisable to test both to determine which provides a better signal for Dimepranol-d6.

  • Assess Chromatographic Performance:

    • Peak Shape: Poor peak shape (e.g., tailing) can reduce the peak height and thus the signal-to-noise ratio. For polar amines, this can be an issue on standard C18 columns.[6]

    • Retention: As a small polar molecule, Dimepranol-d6 may have little to no retention on a C18 column, eluting in the void volume where significant ion suppression can occur.[7] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1][8][9]

Issue 2: Inconsistent or Unstable Signal for Dimepranol-d6

Signal instability can manifest as poor reproducibility between injections, leading to high coefficients of variation (%CV) in quality control samples and calibration curves.

Systematic Troubleshooting Protocol:

  • Investigate for Ion Suppression/Enhancement:

    • Matrix Effects: Co-eluting matrix components from the sample can suppress or enhance the ionization of Dimepranol-d6, leading to variability.[7]

    • Post-Column Infusion Experiment: To identify regions of ion suppression, infuse a constant flow of Dimepranol-d6 post-column while injecting a blank matrix extract. Dips in the baseline signal of Dimepranol-d6 indicate retention times where ion suppression is occurring. Adjust the chromatography to move the Dimepranol-d6 peak away from these regions.

  • Check for Isotopic Crosstalk:

    • Definition: Isotopic crosstalk occurs when the isotopic signal from the non-deuterated analyte contributes to the signal of the deuterated internal standard.[10] This is more likely when the analyte concentration is very high.

    • Verification: Inject a high concentration standard of non-deuterated Dimepranol and monitor the MRM channel for Dimepranol-d6 (m/z 110 → 92). Any signal detected indicates crosstalk.

    • Resolution: If crosstalk is significant, ensure that the chromatographic separation between Dimepranol and Dimepranol-d6 is sufficient to prevent this interference. A slight retention time shift is expected due to the deuterium isotope effect.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the predicted MRM transition for Dimepranol-d6 and how is it derived?

A1: The non-deuterated form of Dimepranol (N,N-dimethylamino-2-propanol) has a molecular weight of 103.16 g/mol . In positive ESI, it is protonated to form the precursor ion [M+H]⁺ at m/z 104.0. A published method shows a product ion at m/z 86.1, corresponding to a neutral loss of water (18 Da).[1]

For Dimepranol-d6, assuming the six deuterium atoms replace the hydrogens on the two N-methyl groups, the molecular weight will increase by approximately 6 Da.

  • Precursor Ion [M+H]⁺: 103.16 (base MW) + 6 (for 6 deuteriums) + 1.0078 (for proton) ≈ 110.2 m/z

  • Product Ion: The fragmentation is expected to be the same neutral loss of water (18 Da). 110.2 - 18 = 92.2 m/z

Therefore, the recommended starting MRM transition for Dimepranol-d6 is ** m/z 110.2 → 92.2**. This should be confirmed and optimized by direct infusion of a Dimepranol-d6 standard.

Q2: My Dimepranol-d6 internal standard elutes at a slightly different retention time than my non-deuterated Dimepranol analyte. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect or deuterium isotope effect.[11][12] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the molecule's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11][12][13] While complete co-elution is the ideal for an internal standard, a small, consistent separation is generally acceptable. However, if this separation leads to differential matrix effects, it can compromise quantitation.

Q3: What are the optimal starting ESI parameters for Dimepranol-d6?

A3: The following table provides recommended starting parameters for optimizing the ESI source for Dimepranol-d6 analysis in positive ion mode. These should be further optimized for your specific instrument and mobile phase conditions.[3][4][5][14]

ParameterRecommended Starting RangeRationale
Ionization Mode PositiveDimepranol is a tertiary amine, which is readily protonated.[1]
Capillary Voltage 3.5 - 4.5 kVBalances ionization efficiency with the risk of in-source fragmentation.[3]
Nebulizer Gas Pressure 30 - 50 psiPromotes efficient nebulization of the mobile phase.[3]
Drying Gas Flow 8 - 12 L/minFacilitates desolvation of the ESI droplets.[4]
Drying Gas Temperature 325 - 375 °CAids in solvent evaporation without causing thermal degradation.[5]

Q4: I am having trouble retaining Dimepranol-d6 on my C18 column. What are my options?

A4: Dimepranol is a small, polar molecule, which makes it challenging to retain on traditional non-polar C18 columns. Here are some strategies to improve retention:

  • Lower the Organic Content of the Mobile Phase: Start with a very low percentage of organic solvent (e.g., 2-5% acetonitrile or methanol) in your initial gradient conditions.

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds.[1][2][8][9] HILIC columns use a polar stationary phase with a high organic mobile phase, which promotes the retention of polar analytes.

  • Consider an Amino or Cyano Column: These columns offer different selectivity compared to C18 and can provide better retention for certain polar compounds.[1]

Visualizations

Dimepranol-d6 Fragmentation Pathway

fragmentation cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision Cell (Q2) cluster_product Product Ion Selection (Q3) Precursor Dimepranol-d6 [M+H]⁺ m/z 110.2 Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion [M+H - H₂O]⁺ m/z 92.2 Fragmentation->Product NeutralLoss Neutral Loss of Water (H₂O) Fragmentation->NeutralLoss

Caption: Predicted fragmentation of Dimepranol-d6 in MS/MS.

Troubleshooting Workflow for Low Signal Intensity

troubleshooting_workflow Start Low Dimepranol-d6 Signal CheckMS Verify MS Parameters (MRM, CE, Source) Start->CheckMS OptimizeMS Optimize Source & CE CheckMS->OptimizeMS CheckMobilePhase Evaluate Mobile Phase (pH, Organic Modifier) AdjustMP Adjust pH / Test Solvent CheckMobilePhase->AdjustMP CheckChroma Assess Chromatography (Peak Shape, Retention) ChangeColumn Consider HILIC or other polar column CheckChroma->ChangeColumn OptimizeMS->CheckMobilePhase Issue Persists Resolved Signal Optimized OptimizeMS->Resolved Resolved AdjustMP->CheckChroma Issue Persists AdjustMP->Resolved Resolved ChangeColumn->Resolved Resolved

Caption: Logical workflow for troubleshooting low signal intensity.

References

Sources

Technical Support Center: Troubleshooting Poor Recovery of Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Dimepranol-d6. As a deuterated internal standard (IS), consistent and adequate recovery of Dimepranol-d6 is paramount for the accurate quantification of its non-labeled analogue. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: My Dimepranol-d6 signal is consistently low or variable. What are the primary areas I should investigate?

A1: Poor or inconsistent recovery of an internal standard like Dimepranol-d6 is a multi-faceted issue that typically points to one of three critical areas in the bioanalytical workflow: Sample Preparation , Matrix Effects during LC-MS/MS analysis, or the Integrity of the Standard itself.

A systematic approach is crucial for diagnosing the root cause. Before making significant changes, verify fundamental parameters like instrument performance and the accuracy of your stock solution concentrations. This guide will walk you through a logical troubleshooting process, starting from the most common culprits.

Below is a high-level troubleshooting workflow to guide your investigation.

G Start Start: Poor or Inconsistent Dimepranol-d6 Recovery SamplePrep 1. Sample Preparation Inefficiency Start->SamplePrep MatrixEffects 2. Matrix Effects / Ion Suppression Start->MatrixEffects IS_Integrity 3. Internal Standard Integrity Start->IS_Integrity LLE Liquid-Liquid Extraction (LLE) - Incorrect pH - Suboptimal Solvent SamplePrep->LLE If using LLE SPE Solid-Phase Extraction (SPE) - Wrong Sorbent/Mechanism - Incomplete Elution SamplePrep->SPE If using SPE IonSuppression Co-eluting interferences reduce ionization efficiency in the MS source. MatrixEffects->IonSuppression Stability Degradation due to: - Improper Storage - pH/Temperature Extremes IS_Integrity->Stability Purity Purity & Identity: - Isotopic Purity (H/D Exchange) - Chemical Purity IS_Integrity->Purity

Caption: High-level troubleshooting workflow for Dimepranol-d6 recovery issues.

Part 1: Optimizing Sample Preparation

Inefficient extraction is the most frequent cause of low recovery. Dimepranol-d6, with its chemical name 1-[(Dimethyl-d6)amino]-2-propanol, is a small, polar molecule containing a tertiary amine.[1] This chemical nature dictates the optimal extraction strategy.

Q2: I am using Liquid-Liquid Extraction (LLE), but my recovery is poor. How can I improve it?

A2: The key to extracting an amine like Dimepranol-d6 is controlling the pH of the aqueous sample matrix (e.g., plasma, urine).[2] The tertiary amine group has a pKa value, and its charge state is pH-dependent.

  • At acidic or neutral pH: The amine is protonated (R-N⁺H(CH₃)₂), making it highly polar and water-soluble. It will not partition effectively into a non-polar organic solvent.

  • At basic pH (typically 2 pH units above the pKa): The amine is deprotonated (R-N(CH₃)₂), making it a neutral, less polar species that can be efficiently extracted from the aqueous phase into an organic solvent.[2]

Causality: Failure to basify the sample is the most common reason for poor LLE recovery of basic compounds.

G cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase (Solvent) Acidic Acidic/Neutral pH Dimepranol-d6 is Charged (R-N⁺H(CH₃)₂) Remains in Aqueous Phase OrganicPhase Organic Solvent (e.g., MTBE, Ethyl Acetate) Acidic->OrganicPhase Poor Partitioning Basic Basic pH (> pKa + 2) Dimepranol-d6 is Neutral (R-N(CH₃)₂) Ready for Extraction Basic->OrganicPhase Efficient Partitioning

Caption: pH-dependent partitioning of Dimepranol-d6 in LLE.

Troubleshooting Protocol: LLE Optimization
  • Establish Baseline: Prepare a known concentration of Dimepranol-d6 in the sample matrix.

  • pH Adjustment: Aliquot the sample and adjust the pH. Test a range of basic conditions (e.g., pH 9, 10, 11, 12) using a weak base like 0.1 M ammonium hydroxide or sodium carbonate. Avoid strong bases like NaOH which can cause hydrolysis of other matrix components.

  • Solvent Selection: Test a panel of water-immiscible organic solvents. Start with moderately polar solvents and move to less polar ones. Common choices are listed in the table below.[3]

  • Extraction: Add 3-5 volumes of the chosen organic solvent, vortex vigorously for 1-2 minutes, and centrifuge to separate the layers.

  • Analysis: Carefully transfer the organic layer to a new tube, evaporate to dryness under a gentle stream of nitrogen, reconstitute in mobile phase, and analyze by LC-MS/MS.

  • Compare Results: Calculate the recovery by comparing the peak area from the extracted sample to that of a non-extracted standard prepared in the final reconstitution solvent.

SolventPolarity IndexComments
Ethyl Acetate 4.4Good starting point; effective for a wide range of compounds.[3]
Methyl tert-butyl ether (MTBE) 2.5Excellent choice for amines; forms clean phase separation.
Dichloromethane (DCM) 3.1Effective but can form emulsions; denser than water.[3]
Hexane 0.1Generally too non-polar for Dimepranol-d6 unless used with a modifier.
Q3: Would Solid-Phase Extraction (SPE) be a better choice for Dimepranol-d6? If so, what kind?

A3: Yes, SPE is an excellent and often cleaner alternative to LLE for polar compounds.[4][5] For Dimepranol-d6, a strong cation-exchange (SCX) or weak cation-exchange (WCX) SPE sorbent is the most logical choice.[6] This mechanism leverages the positive charge of the protonated amine for highly selective retention.

Causality: Cation-exchange SPE isolates basic compounds like Dimepranol-d6 by binding their positively charged form to a negatively charged sorbent, allowing neutral and acidic interferences to be washed away.[7]

G Condition 1. Condition (Methanol, then Water) Prepares sorbent for sample Equilibrate 2. Equilibrate (Acidic Buffer, e.g., pH 4-6) Matches loading conditions Condition->Equilibrate Load 3. Load Sample (Sample acidified to pH 4-6) Dimepranol-d6 is charged and binds Equilibrate->Load Wash 4. Wash (Acidic Buffer, then Organic Solvent) Removes interferences Load->Wash Elute 5. Elute (Basic Solvent, e.g., 5% NH₄OH in MeOH) Neutralizes Dimepranol-d6, releasing it Wash->Elute

Caption: Workflow for Cation-Exchange Solid-Phase Extraction (SPE).

Troubleshooting Protocol: Cation-Exchange SPE
  • Select Sorbent: Choose a strong cation-exchange (SCX) sorbent for robust retention.

  • Condition: Pass 1-2 cartridge volumes of methanol through the sorbent to wet the functional groups.

  • Equilibrate: Pass 1-2 cartridge volumes of an acidic buffer (e.g., 25 mM ammonium acetate, pH 5) to prepare the sorbent for ionic interaction. Do not let the sorbent go dry.

  • Load Sample: Acidify your sample to a pH at least 2 units below the pKa of Dimepranol-d6 (a pH of 5-6 is a good starting point). Load the sample slowly onto the cartridge.

  • Wash:

    • Wash 1: Use the equilibration buffer to remove polar, non-retained impurities.

    • Wash 2: Use a non-polar solvent like methanol or acetonitrile to remove retained non-polar impurities.

  • Elute: The goal is to disrupt the ionic bond. This is best achieved by neutralizing the charge on Dimepranol-d6. Apply a basic elution solvent, such as 5% ammonium hydroxide in methanol , to the cartridge. This will deprotonate the amine, releasing it from the sorbent.

  • Analyze: Evaporate the eluate and reconstitute as done for LLE.

If recovery is still low after trying this protocol:

  • Incomplete Elution: Increase the strength or volume of the basic elution solvent.

  • Analyte Breakthrough: Ensure the sample pH during loading is sufficiently acidic. If the analyte is not charged, it will not bind to the sorbent.

Part 2: Investigating Matrix Effects & Ion Suppression

If you have optimized your extraction but still observe a low or variable signal for Dimepranol-d6, the problem may not be poor physical recovery but rather poor signal response due to matrix effects.[8][9]

Q4: How can I distinguish between poor extraction recovery and ion suppression?

A4: This is a critical distinction in LC-MS/MS bioanalysis.[10][11] Ion suppression occurs when co-eluting components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, reducing its signal.[12][13] A deuterated internal standard should ideally co-elute with the analyte and experience the same degree of suppression, providing correction.[14][15] However, severe suppression can diminish the IS signal itself to an unacceptably low level.

You can diagnose this with a post-extraction spike experiment .[8][16]

Experimental Protocol: Assessing Recovery and Matrix Effect

This experiment requires preparing three distinct sets of samples:

  • Set 1 (Pre-Extraction Spike): Spike Dimepranol-d6 into blank matrix before the extraction process. This sample is subject to both extraction loss and matrix effects.

  • Set 2 (Post-Extraction Spike): Perform the extraction procedure on blank matrix. Spike the same amount of Dimepranol-d6 into the final, clean extract just before analysis. This sample is subject only to matrix effects, not extraction loss.[16]

  • Set 3 (Neat Standard): Prepare a standard of Dimepranol-d6 in the final reconstitution solvent at the same concentration as the spiked samples. This sample is free from both extraction loss and matrix effects.

Calculations:

ParameterFormulaInterpretation
Extraction Recovery (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100%Measures the efficiency of the physical extraction process.[11][16]
Matrix Effect (Mean Peak Area of Set 2 / Mean Peak Area of Set 3) x 100%A value <100% indicates ion suppression. A value >100% indicates ion enhancement.[11]
Overall Process Efficiency (Mean Peak Area of Set 1 / Mean Peak Area of Set 3) x 100%Combines both recovery and matrix effects.
Q5: I've confirmed that significant ion suppression is the problem. What are the solutions?

A5: Mitigating ion suppression involves improving the separation between Dimepranol-d6 and the interfering matrix components.

  • Improve Sample Cleanup: If you are using protein precipitation, which is known for leaving behind phospholipids, switch to a more rigorous technique like the LLE or SPE methods described above.[12][17] HybridSPE® or phospholipid removal plates are also excellent options.

  • Optimize Chromatography:

    • Increase Retention: Modify your LC method to better retain the polar Dimepranol-d6 and separate it from early-eluting matrix components like salts. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed for polar analytes.

    • Adjust Gradient: Create a shallower gradient to increase the chromatographic separation between your analyte and any interfering peaks.[18]

  • Reduce Matrix Load: Dilute the sample with the initial mobile phase before injection. While this reduces the concentration of your analyte, it also reduces the concentration of interfering species, which can sometimes lead to a net increase in signal-to-noise.[13]

Part 3: Verifying Internal Standard Integrity

While less common, issues with the internal standard itself can lead to poor performance.

Q6: Could my Dimepranol-d6 standard be degrading or otherwise compromised?

A6: Yes, this is a possibility that should be considered.

  • Chemical Stability: While generally stable, Dimepranol may be susceptible to degradation under harsh conditions like extreme pH, high temperatures, or in the presence of strong oxidizing agents.[19] Ensure that your stock solutions are stored correctly, typically at -20°C or -80°C in a tightly sealed container.[19] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots of your working solutions.

  • Isotopic Stability (H/D Exchange): The "d6" in Dimepranol-d6 signifies that six hydrogen atoms have been replaced with deuterium. The chemical name 1-[(Dimethyl-d6)amino]-2-propanol indicates these deuteriums are on the two methyl groups attached to the nitrogen. These are non-labile positions, meaning they are not prone to exchanging back to hydrogen in a protic solvent like water or methanol. This is a key feature of a well-designed deuterated standard.[14] If the deuterium atoms were on the hydroxyl (-OH) group, they would be readily exchangeable, rendering the standard useless.

Best Practices for Internal Standard Handling: [20][21]

  • Always obtain a Certificate of Analysis (CoA) for your standard to verify its chemical and isotopic purity.

  • Spike the IS into the sample as early as possible in the workflow to account for losses throughout the entire process.[14]

  • Ensure the concentration of the IS provides a strong, stable signal (typically in the mid-range of the calibration curve for the analyte).

By systematically evaluating your sample preparation, investigating potential matrix effects, and verifying the integrity of your standard, you can effectively troubleshoot and resolve issues of poor Dimepranol-d6 recovery, leading to more robust and reliable bioanalytical data.

References
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Sartorius.[Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone.[Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(10). [Link]

  • Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube.[Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMSbiopharma.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass.[Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.[Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts.[Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments.[Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia.[Link]

  • Al-Saffar, Z. S., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 1073-1097. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.[Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. (n.d.). Economy Process Solutions.[Link]

  • CAS No : 97964-89-1| Chemical Name : Dimepranol-d6. (n.d.). Pharmaffiliates.[Link]

  • Solid-phase extraction. (n.d.). Wikipedia.[Link]

  • Understanding and Improving Solid-Phase Extraction. (2020). LCGC International.[Link]

  • Kafedjiiski, K. (2022). Formulation and in vitro evaluation of inosine acedoben dimepranol tablets. Pharmacia, 69(2), 321-328. [Link]

  • Isoprinosine: Dosages and Ingredients. (n.d.). MIMS Philippines.[Link]

  • Kafedjiiski, K. (2022). Formulation and in vitro evaluation of inosine acedoben dimepranol tablets. ResearchGate.[Link]

  • Kafedjiiski, K. (2022). Effect of binder type on physical and in vitro properties of high dose inosine acedoben dimepranol tablets. ResearchGate.[Link]

  • Zhang, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 70, 530-536. [Link]

Sources

Preventing isotopic exchange in Dimepranol-d6 studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimepranol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for preventing isotopic exchange during experimental studies. Our goal is to ensure the integrity and accuracy of your data when using Dimepranol-d6 as an internal standard.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the stability and handling of Dimepranol-d6.

Q1: What is isotopic exchange, and why is it a critical concern for my Dimepranol-d6 studies?

A1: Isotopic exchange is a chemical reaction where a deuterium (D) atom in your isotopically labeled standard is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, biological matrix).[1][2] This process, also known as "back-exchange," compromises the molecular weight and isotopic purity of your Dimepranol-d6 internal standard (IS).

The primary concern is analytical accuracy. If Dimepranol-d6 (mass M+6) converts back to the unlabeled Dimepranol (M+0) or partially exchanged variants (M+1 to M+5), it can lead to an underestimation of the IS concentration and a corresponding overestimation of the analyte concentration in your samples.[2] This directly impacts the reliability of pharmacokinetic and other quantitative bioanalytical data.[3]

Q2: Where are the deuterium atoms located on Dimepranol-d6, and how does this position affect its stability?

A2: The "-d6" designation in Dimepranol-d6 refers to the presence of six deuterium atoms. In the most common commercially available versions, these are located on the two N-methyl groups, forming N,N-di(trideuteromethyl)amine, or (CD₃)₂N- group.[4][5][6]

This labeling position is intentionally chosen for its high stability.[7] Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[8][9] The C-D bonds on a methyl group are not adjacent to highly acidic protons (like those alpha to a carbonyl group) and are not attached to heteroatoms (like -OH or -NH).[7] Therefore, they are generally considered non-exchangeable under standard bioanalytical conditions.[7][10] Exchange at these positions is mechanistically unfavorable without extreme pH, high temperature, or specific catalysts.[1][11]

Q3: My data shows a peak for unlabeled Dimepranol (M+0) when I only added Dimepranol-d6. Is this due to back-exchange?

A3: While back-exchange is a possibility, it is less likely given the stability of the N-CD₃ groups. Several other factors should be investigated first:

  • Isotopic Purity of the Standard: The most common cause is the presence of unlabeled Dimepranol as an impurity in the Dimepranol-d6 reference material itself. Always check the Certificate of Analysis (CoA) for the stated isotopic purity. Regulatory guidelines suggest that an internal standard should ideally have less than 2% of the unlabeled analyte.[3]

  • In-Source Fragmentation: During mass spectrometry analysis (especially with Electrospray Ionization, ESI), the molecule can fragment within the ion source before it reaches the mass analyzer.[12][13][14][15] It is possible that a fragment ion of a co-eluting matrix component or another compound has the same mass-to-charge ratio (m/z) as unlabeled Dimepranol.

  • Contamination: Cross-contamination from calibration standards, quality control (QC) samples, or glassware can introduce unlabeled Dimepranol into your IS solutions or blanks.

A systematic investigation is required to pinpoint the source, as detailed in the troubleshooting section.

Q4: What are the ideal storage and sample preparation conditions to ensure the stability of Dimepranol-d6?

A4: To maintain the integrity of your Dimepranol-d6 standard, adhere to the following best practices:

  • Storage: Store stock solutions in a well-sealed container at the recommended temperature (typically 2-8°C for solids and ≤ -20°C for solutions) to minimize solvent evaporation and potential degradation.[4]

  • Solvents: Prepare stock and working solutions in high-purity aprotic organic solvents like acetonitrile or methanol. Avoid using D₂O or other deuterated solvents for sample preparation unless specifically required for an exchange experiment, as this can create a deuterium-rich environment that may mask underlying exchange issues.

  • pH Control: Although the N-CD₃ groups are stable, it is a best practice to control the pH of your samples during extraction and processing. The minimum rate of H-D exchange for many compounds occurs at a slightly acidic pH (around 2.5-5.0).[2] Avoid strongly acidic or, more importantly, strongly basic conditions, which are more likely to catalyze exchange reactions for any potentially labile protons.[11][16][17]

  • Temperature: Perform all sample preparation steps, including extraction and evaporation, at low or ambient temperatures whenever possible.[2][18] Elevated temperatures can increase the rate of chemical reactions, including potential isotopic exchange.[1][2] For highly sensitive experiments like HDX-MS, sample handling is often performed at near 0°C to minimize back-exchange.[19][20]

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to diagnose and resolve issues related to isotopic exchange.

Troubleshooting Guide 1: Investigating the Source of Unlabeled Analyte Signal

If you observe an unexpected M+0 peak corresponding to unlabeled Dimepranol, follow this diagnostic workflow.

Troubleshooting_M0_Peak cluster_purity Step 1: Verify IS Purity cluster_exchange Step 2: Assess Back-Exchange cluster_source Step 3: Check In-Source Phenomena start Unexpected M+0 Peak in Dimepranol-d6 Sample purity_check Analyze a fresh, neat solution of Dimepranol-d6 standard in organic solvent (e.g., ACN). start->purity_check purity_result M+0 Peak Present? purity_check->purity_result stability_exp Perform Stability Experiment (See Protocol 1). Incubate d6-IS in blank matrix at RT and 37°C. purity_result->stability_exp No conclusion1 Conclusion: Unlabeled analyte is an impuruty in the reference material. Action: Contact supplier, acquire a new, higher-purity lot. purity_result->conclusion1 Yes stability_result M+0 Signal Increases Over Time? stability_exp->stability_result insource_check Analyze blank matrix extract (no IS added). Observe m/z of unlabeled Dimepranol. stability_result->insource_check No conclusion2 Conclusion: Isotopic exchange is occurring under experimental conditions. Action: Re-evaluate sample prep (pH, temp, solvent). stability_result->conclusion2 Yes insource_result M+0 Signal Present? insource_check->insource_result conclusion3 Conclusion: In-source fragmentation or matrix interference is the cause. Action: Optimize MS source parameters (e.g., cone voltage) and chromatography. insource_result->conclusion3 Yes conclusion6 Conclusion: No interference. Issue is likely IS purity or back-exchange. insource_result->conclusion6 No conclusion4 Conclusion: Source of M+0 is not from IS purity or back-exchange. Proceed to Step 3. conclusion5 Conclusion: No evidence of exchange. Issue is likely IS purity or in-source phenomena.

Caption: Decision tree for troubleshooting the origin of an M+0 signal.

Protocol 1: Assessing Dimepranol-d6 Stability in a Biological Matrix

This protocol is designed to determine if isotopic back-exchange occurs under your specific experimental conditions, as recommended by FDA and other regulatory bodies for bioanalytical method validation.[21][22][23][24]

Objective: To quantify the stability of Dimepranol-d6 in the intended biological matrix (e.g., human plasma) over time and at different temperatures.

Materials:

  • Dimepranol-d6 stock solution

  • Blank, analyte-free biological matrix (e.g., human plasma with K₂EDTA)

  • Dimepranol unlabeled reference standard (for comparison)

  • LC-MS/MS system

  • Standard sample processing reagents (e.g., protein precipitation solvent, reconstitution solvent)

Methodology:

  • Sample Preparation:

    • Thaw a sufficient quantity of blank matrix at room temperature.

    • Fortify (spike) the blank matrix with Dimepranol-d6 to a final concentration typical for your study samples (e.g., 50 ng/mL). Ensure the volume of spiking solution is minimal (<5% of the total matrix volume) to avoid altering the matrix composition.

    • Vortex gently to mix.

    • Divide the spiked matrix into multiple aliquots (e.g., 100 µL each) in separate microcentrifuge tubes.

  • Incubation Conditions (Example Timepoints):

    • T=0 (Baseline): Immediately process 3-5 aliquots according to your validated bioanalytical extraction procedure. This represents your baseline measurement.

    • Bench-Top Stability: Store a set of aliquots at room temperature (approx. 22°C). Process them at time points relevant to your typical batch processing time (e.g., 2, 4, 8, and 24 hours).

    • Physiological Stability: Store a set of aliquots at 37°C to mimic physiological conditions. Process them at the same time points (2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • At each designated time point, stop the reaction by performing your sample extraction (e.g., protein precipitation with acetonitrile).

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor two MRM (Multiple Reaction Monitoring) transitions: one for Dimepranol-d6 and one for unlabeled Dimepranol (M+0).

  • Data Analysis and Interpretation:

    • Calculate the peak area ratio of (Dimepranol M+0) / (Dimepranol-d6).

    • Compare the area ratio at each time point to the T=0 baseline.

    • Interpretation:

      • Stable: If the area ratio remains constant (e.g., within ±15% of the T=0 ratio) across all time points and conditions, the standard is considered stable, and no significant back-exchange is occurring.[18][25][26]

      • Unstable (Back-Exchange): If the area ratio shows a consistent and significant increase over time, particularly at 37°C, this is strong evidence of isotopic back-exchange.

ConditionTime PointAvg. Area (Dimepranol-d6)Avg. Area (Dimepranol M+0)Area Ratio (M+0 / d6)% Change from T=0Stability Assessment
Baseline T=01,520,4507,6500.00500%-
Room Temp 24 hr1,498,7007,8100.0052+4.0%Stable
37°C 24 hr1,485,3008,2300.0055+10.0%Stable

Table 1: Example data table for interpreting stability experiment results. In this example, the minor change in the ratio is within typical analytical variability, indicating the label is stable.

Part 3: Advanced Concepts & Best Practices
The Risk of "Perceived" vs. "Real" Exchange

It is crucial to differentiate between true chemical back-exchange and analytical artifacts that mimic it. The workflow below illustrates the logical process for ensuring data integrity.

Sources

Technical Support Center: Navigating Dimepranol-d6 Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects encountered when using Dimepranol-d6 as an internal standard in biological sample analysis. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these effects, ensuring the accuracy and reliability of your bioanalytical data.

Introduction to Dimepranol-d6 and Matrix Effects

Dimepranol-d6 is a deuterated analog of Dimepranol, commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] Its chemical properties are listed in Table 1. The primary role of a stable isotope-labeled internal standard (SIL-IS) like Dimepranol-d6 is to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby compensating for variability, including matrix effects.[4]

Table 1: Chemical Properties of Dimepranol-d6

PropertyValue
CAS Number97964-89-1
Molecular FormulaC₅H₇D₆NO
Molecular Weight109.2 g/mol
Synonyms(±)-1-[(Dimethyl-d6)amino]-2-propanol

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, arising from the co-eluting components of the biological matrix (e.g., plasma, urine, tissue homogenate) that can interfere with the ionization of the analyte and internal standard.[5][6][7] This interference can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[5][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in biological samples?

A1: Matrix effects in biological samples are primarily caused by endogenous components that co-elute with the analyte and its internal standard from the analytical column and interfere with the ionization process in the mass spectrometer's source.[5][7][10] The most common culprits include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic in plasma and serum samples.[11][12] They can cause significant ion suppression and build up on the LC column and MS source, leading to reduced sensitivity and reproducibility.[11]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and contaminate the MS source.[10][13]

  • Other Endogenous Molecules: A complex biological matrix contains numerous other small molecules that can co-elute and compete for ionization.[10]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The presence of matrix effects should be systematically evaluated during method validation as per regulatory guidelines.[14][15][16] A common method is the post-extraction spike method:[17]

  • Prepare three sets of samples:

    • Set A: Analyte and Dimepranol-d6 spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank biological matrix extract spiked with the analyte and Dimepranol-d6 at the same concentration as Set A.

    • Set C: Blank biological matrix.

  • Analyze the samples and compare the peak areas of the analyte and Dimepranol-d6 in Set A and Set B.

  • Calculate the matrix factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

The internal standard-normalized matrix factor should also be calculated to assess the ability of Dimepranol-d6 to compensate for the matrix effect.

Q3: Can Dimepranol-d6, as a deuterated internal standard, fully compensate for matrix effects?

A3: While deuterated internal standards like Dimepranol-d6 are the gold standard for compensating for matrix effects due to their similar physicochemical properties and co-elution with the analyte, they may not always provide complete correction.[18][19][20] Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated IS, which can happen due to the deuterium isotope effect.[18] If the analyte and IS elute into regions of varying ion suppression, their response ratios can be affected, leading to inaccurate quantification.[18][20]

Q4: What are the common sample preparation techniques to mitigate matrix effects?

A4: The most effective way to combat matrix effects is to remove the interfering components during sample preparation.[5][17][21] The choice of technique depends on the nature of the analyte and the complexity of the matrix.[22]

  • Protein Precipitation (PPT): This is a simple and fast technique where an organic solvent (e.g., acetonitrile, methanol) or an acid is added to the sample to precipitate proteins.[23] However, it is often not effective at removing phospholipids and other small molecules, which can still cause significant matrix effects.[24]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix components based on their differential solubility in two immiscible liquids.[17] It can be more effective than PPT in removing salts and some phospholipids.[25]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can significantly reduce matrix effects by removing a wide range of interferences, including phospholipids.[26][27][28] Various SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) are available to target specific analytes and remove different types of interferences.[17][25]

Troubleshooting Guides

Guide 1: Investigating and Addressing Ion Suppression

Issue: You observe low and inconsistent signal intensity for both your analyte and Dimepranol-d6, suggesting ion suppression.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting ion suppression.

Step-by-Step Protocol:

  • Evaluate Sample Preparation:

    • If using Protein Precipitation (PPT): PPT is known for its simplicity but is often insufficient for removing phospholipids, a major cause of ion suppression in plasma and serum.[24]

      • Action: Consider implementing a specific phospholipid removal strategy. There are specialized SPE cartridges and plates designed for this purpose.[12][29] Alternatively, a more rigorous sample cleanup method like LLE or SPE should be explored.

    • If using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

      • Action: Re-optimize the extraction parameters. For LLE, experiment with different organic solvents and pH adjustments.[17] For SPE, screen different sorbent chemistries and optimize the wash and elution steps to better separate the analyte from matrix interferences.[17][25]

  • Optimize Chromatographic Separation:

    • The goal is to chromatographically separate the analyte and Dimepranol-d6 from the regions where ion suppression occurs.

    • Action:

      • Modify the gradient profile to achieve better resolution.

      • Consider a different analytical column with alternative chemistry (e.g., C18, Phenyl-Hexyl, Cyano).

      • Employing Ultra-High-Performance Liquid Chromatography (UHPLC) can provide sharper peaks and better resolution, reducing the chances of co-elution with interfering components.[30]

  • Consider Alternative Ionization Techniques:

    • Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[8][17]

    • Action: If your instrument allows, test the analysis using an APCI source, as it is generally less prone to ion suppression from non-volatile matrix components.[8]

Guide 2: Addressing Inconsistent Analyte/IS Ratios

Issue: The peak area of Dimepranol-d6 is consistent, but the analyte signal varies, leading to poor precision and accuracy.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent analyte/IS ratios.

Step-by-Step Protocol:

  • Verify Co-elution of Analyte and Dimepranol-d6:

    • Carefully examine the chromatograms to ensure that the analyte and Dimepranol-d6 are eluting at the same retention time. Even a slight separation can lead to differential matrix effects.[18]

    • Action: If a slight separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure perfect co-elution.

  • Investigate Differential Ion Suppression:

    • This can occur if the analyte and IS, even with slight chromatographic separation, elute in a region of the chromatogram where the degree of ion suppression is rapidly changing.

    • Action: Perform a post-column infusion experiment to map the regions of ion suppression in your chromatogram. This involves infusing a constant concentration of the analyte and IS post-column while injecting a blank matrix extract. Dips in the baseline signal will indicate regions of suppression.[17] Aim to shift the elution of your compounds away from these zones.

  • Implement Matrix-Matched Calibrators and Quality Controls:

    • Preparing your calibration standards and quality control samples in the same biological matrix as your study samples is crucial for ensuring accuracy, as it helps to normalize for consistent matrix effects.[5][7]

    • Action: If not already doing so, switch to a matrix-matched calibration curve. Ensure the matrix used for calibration is from the same species and is as similar as possible to the study samples.

References

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Chambers, A. G., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(5), 24-33. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 646-656. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • Gerssen, A., et al. (2009). Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 1(1), 1-16. Retrieved from [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Koal, T., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. Retrieved from [Link]

  • ZefSci. (2023). 14 LCMS Troubleshooting Best Practices for Laboratories. Retrieved from [Link]

  • ResolveMass. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the.... Retrieved from [Link]

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Technical Support Center: Dimepranol-d6 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimepranol-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, control, and remediation of process-related impurities. Our goal is to provide you with the expert insights and practical protocols necessary to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities encountered in Dimepranol-d6 synthesis?

Impurities in any chemical synthesis can be broadly categorized based on their origin.[1] For Dimepranol-d6, these typically fall into:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Reagent-Related Impurities: Residual reagents, catalysts, or their transformation products.

  • Stereoisomeric Impurities: This includes the undesired enantiomer (in an enantioselective synthesis) and potential positional isomers.

  • Degradation Products: Impurities formed during workup, purification, or storage, such as oxidation products.[2]

  • Isotopic Variants: Species with incomplete deuteration (d1-d5) arising from isotopically impure reagents.

Q2: Why is controlling the isomeric purity of Dimepranol-d6 critical?

Dimepranol contains a chiral center at the C2 position of the propanol backbone. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] Therefore, if the target is an enantiomerically pure compound (e.g., (S)-Dimepranol-d6), the presence of the other enantiomer is a critical impurity that must be controlled and quantified. Furthermore, the starting material, 1-amino-2-propanol, can be contaminated with its positional isomer, 2-amino-1-propanol. This would lead to the formation of 2-(Dimethyl-d6-amino)-1-propanol, an impurity that may be difficult to separate and could have different biological activity.

Q3: What analytical techniques are essential for a comprehensive impurity profile of Dimepranol-d6?

A multi-technique approach is necessary for robust impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse for quantifying purity and separating non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point starting materials or byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR) is indispensable for the structural elucidation of unknown impurities once isolated.[7]

  • Chiral Chromatography (HPLC or GC) is mandatory for determining enantiomeric purity.[8][9]

  • High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of impurities and analyzing the distribution of deuterated species.

Troubleshooting Guide: Common Contaminants

This section addresses specific analytical observations and provides a structured approach to identifying and resolving the underlying impurity issue.

Problem 1: An additional peak is observed in GC-MS with a mass corresponding to unreacted starting material.
  • Question: My GC-MS analysis of the crude reaction mixture shows a significant peak with a mass and retention time matching the 1-amino-2-propanol starting material. Why did the reaction not go to completion?

  • Possible Cause: Incomplete N-methylation reaction.

  • Scientific Rationale: The synthesis of Dimepranol-d6, often via reductive amination with formaldehyde-d2, is a stepwise process. The formation of the N,N-(dimethyl-d6) group requires two successive methylation (or deuteromethylation) steps. Insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time can lead to incomplete conversion, leaving behind unreacted primary amine (1-amino-2-propanol) and the partially methylated intermediate (see Problem 2).

  • Troubleshooting & Verification Protocol:

    • Confirm Identity: Spike a sample of your crude product with an authentic standard of 1-amino-2-propanol and re-analyze by GC-MS. Co-elution of the peaks confirms the impurity's identity.

    • Review Stoichiometry: Ensure that at least 2.2-2.5 equivalents of the deuterated formaldehyde source and a sufficient excess of the reducing agent were used relative to the starting amine.

    • Optimize Reaction Conditions:

      • Increase the reaction time. Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by TLC or GC-MS until the starting material spot/peak is no longer detected.

      • If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40°C) may improve the reaction rate. Be cautious, as excessive heat can promote side reactions.

    • Purification: Unreacted 1-amino-2-propanol can typically be removed from the more non-polar Dimepranol-d6 product via flash column chromatography on silica gel.

Problem 2: Mass spectrometry shows a peak at M+6, but also a significant peak at [M-d3+H]+.
  • Question: My LC-MS analysis shows the expected product mass for Dimepranol-d6, but also a prominent ion corresponding to the loss of one CD₃ group. What is this impurity?

  • Possible Cause: Presence of the intermediate N-monomethyl-d3-amino-2-propanol.

  • Scientific Rationale: This is a classic case of incomplete reaction, where the first deuteromethylation occurred but the second did not. This intermediate is structurally very similar to the final product, which can sometimes make separation challenging. Its presence indicates that the reaction conditions were not forcing enough to drive the methylation of the secondary amine intermediate to the tertiary amine product.

  • Troubleshooting & Verification Protocol:

    • Confirmation: The identity of this impurity is strongly suggested by its mass. If isolation is required for confirmation, preparative HPLC can be used.[2] The ¹H NMR spectrum of the isolated impurity would show a single -NCD₃ signal and an N-H proton, distinguishing it from the product's two equivalent -NCD₃ groups and lack of an N-H proton.

    • Drive the Reaction to Completion:

      • Re-treatment: The simplest solution is often to re-subject the crude mixture to the reaction conditions. Add an additional equivalent of formaldehyde-d2 and reducing agent and allow the reaction to stir for several more hours or overnight.

      • Alternative Reagents: If the reaction consistently stalls, consider a more powerful methylating agent for the second step, though this complicates the deuteration strategy. A more practical solution is to optimize the pH and temperature of the reductive amination.

    • Purification Strategy: The polarity difference between the secondary amine intermediate and the tertiary amine product is usually sufficient for effective separation by silica gel chromatography. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar system (e.g., ethyl acetate/methanol with 1% triethylamine) is typically effective.

Problem 3: Chiral HPLC analysis shows two peaks, indicating low enantiomeric excess (ee).
  • Question: My goal was to synthesize (S)-Dimepranol-d6, but my chiral HPLC analysis shows a nearly 1:1 ratio of two enantiomers. What went wrong?

  • Possible Cause: Use of a racemic starting material or racemization during the reaction.

  • Scientific Rationale: Chirality is fundamental in drug action.[10] To obtain an enantiomerically pure product, the synthesis must begin with an enantiomerically pure starting material, in this case, (S)-1-amino-2-propanol. Standard reductive amination conditions are not known to cause racemization at the chiral center of 1-amino-2-propanol. Therefore, the most likely cause is the use of racemic or enantiomerically impure starting material.

  • Troubleshooting & Verification Protocol:

    • Verify Starting Material Purity: The first and most critical step is to analyze the enantiomeric purity of your 1-amino-2-propanol starting material using a validated chiral GC or HPLC method.[9] This often requires derivatization with a chiral agent to resolve the enantiomers.

    • Source High-Purity Precursors: Procure starting materials with a certified enantiomeric excess of >99% from a reputable supplier.

    • Purification of Enantiomers: If you are left with a racemic product, enantiomeric resolution can be achieved via several methods:

      • Preparative Chiral HPLC: This is the most direct method but can be expensive and time-consuming for large quantities.

      • Diastereomeric Salt Crystallization: React the racemic Dimepranol-d6 with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized and isolated. The desired enantiomer is then liberated by treatment with a base.

Problem 4: NMR spectrum is clean, but elemental analysis or HRMS is slightly off, and MS shows a cluster of peaks around the molecular ion.
  • Question: My ¹H NMR looks perfect, but my high-resolution mass spec shows a distribution of masses (e.g., M, M-1, M-2) instead of a single peak for the molecular ion. What does this indicate?

  • Possible Cause: Incomplete deuteration of the N-methyl groups.

  • Scientific Rationale: The target molecule, Dimepranol-d6, has six deuterium atoms. This requires the use of highly enriched deuterated reagents (e.g., formaldehyde-d2 with >99% D). If the isotopic purity of the reagent is lower, a mixture of isotopologues (d6, d5, d4, etc.) will be produced.[11][12] While these are often inseparable by chromatography and indistinguishable by standard ¹H NMR, high-resolution mass spectrometry can easily resolve these species, which differ by approximately 1.006 Da per D/H exchange.

  • Troubleshooting & Verification Protocol:

    • Confirm Reagent Purity: Check the certificate of analysis for your deuterated reagents. The isotopic enrichment should be specified (typically >98 atom % D).

    • Source High-Enrichment Reagents: For applications requiring high isotopic purity, always use reagents with the highest available level of deuterium enrichment.

    • Control H/D Exchange: Ensure your reaction is run under anhydrous conditions where possible. The presence of water (H₂O) can potentially lead to H/D exchange with some reagents or intermediates, lowering the final deuteration level.

    • Acceptance Criteria: For many applications (e.g., use as an internal standard), a high degree of isotopic purity (>98% d6) is essential. Define the acceptable level of d6-purity for your specific application. Unfortunately, separating these isotopologues is generally not feasible, so prevention is the only effective strategy.

Data Summary and Visualization

Table 1: Summary of Common Contaminants in Dimepranol-d6 Synthesis
Impurity NameStructureOriginKey Analytical Signature
1-Amino-2-propanolCH₃CH(OH)CH₂NH₂Unreacted Starting MaterialGC-MS: M⁺=75; ¹H NMR: Characteristic CH/CH₂/NH₂ signals
N-monomethyl-d3-amino-2-propanolCH₃CH(OH)CH₂NH(CD₃)Incomplete ReactionLC-MS: [M+H]⁺=107.1; ¹H NMR: Shows N-H proton
2-(Dimethyl-d6-amino)-1-propanol(CD₃)₂NCH(CH₃)CH₂OHIsomeric Starting MaterialSame mass as product; different NMR shifts and GC/HPLC retention time
(R)-Dimepranol-d6(R)-CH₃CH(OH)CH₂N(CD₃)₂Enantiomer of (S)-productSeparable only by chiral chromatography
Dimepranol-d6 N-OxideCH₃CH(OH)CH₂N(O)(CD₃)₂Oxidation ProductLC-MS: [M+H]⁺=126.1; Higher polarity on HPLC
Dimepranol-d5C₅H₈D₅NOIncomplete DeuterationHRMS: Peak at ~1 Da less than the d6 product
Diagrams and Workflows

Below are visualizations of the synthesis pathway and a general troubleshooting workflow to aid in experimental design and problem-solving.

Synthesis_Pathway SM 1-Amino-2-propanol INT1 N-monomethyl-d3 Intermediate SM->INT1 + Reagents IMP_SM Impurity: Unreacted Starting Material SM->IMP_SM Incomplete Reaction R1 Formaldehyde-d2 (First Equivalent) R1->INT1 PROD Dimepranol-d6 (C₅H₇D₆NO) INT1->PROD + Reagents IMP_INT Impurity: Under-methylation INT1->IMP_INT Incomplete Reaction R2 Formaldehyde-d2 (Second Equivalent) R2->PROD IMP_OX Impurity: N-Oxide PROD->IMP_OX ISO_SM 2-Amino-1-propanol (Isomeric Starting Material) IMP_ISO Impurity: Positional Isomer ISO_SM->IMP_ISO + Reagents OX Oxidation (Workup/Storage) OX->IMP_OX

Caption: Synthesis pathway for Dimepranol-d6 showing points of origin for common process-related impurities.

Troubleshooting_Workflow start Run Purity Analysis (LC-MS, GC-MS, Chiral HPLC) check_purity Is Purity < 99%? start->check_purity check_mass Identify Unexpected Peaks by MS check_purity->check_mass Yes check_chiral Check Chiral Purity check_purity->check_chiral No mass_match Mass Matches Known Impurity? check_mass->mass_match unknown Isolate Impurity (Prep-HPLC) Characterize (NMR) mass_match->unknown No remediate Implement Specific Troubleshooting Protocol mass_match->remediate Yes unknown->remediate pass Product Meets Specs remediate->pass ee_ok Is ee > 99%? check_chiral->ee_ok chiral_issue Verify SM Purity Perform Chiral Resolution ee_ok->chiral_issue No ee_ok->pass Yes fail Product Fails Specs chiral_issue->fail

Caption: A decision workflow for troubleshooting common purity issues in Dimepranol-d6 synthesis.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Vertex AI Search. (2024). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Vertex AI Search. (2024). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Vertex AI Search. (n.d.). Recent trends in the impurity profile of pharmaceuticals. NIH.
  • Vertex AI Search. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Vertex AI Search. (n.d.). Identifying and Quantifying Impurities in Chemical Products. SCION Instruments.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Simson Pharma Limited. (n.d.). Dimepranol-D6 | CAS No- 97964-89-1.
  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 Hydrochloride.
  • Google Patents. (n.d.). US7799952B2 - Stereoselective method for the production of (R)-Dimepranol.
  • Vertex AI Search. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • Vertex AI Search. (n.d.). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine.
  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 N-Oxide.
  • Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials. Retrieved from [Link]

  • LGC Standards. (n.d.). Dimepranol-d6 | CAS 97964-89-1.
  • CymitQuimica. (n.d.). Dimepranol-d6.
  • Vertex AI Search. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. NIH.
  • Pharmaffiliates. (n.d.). CAS No : 97964-89-1| Chemical Name : Dimepranol-d6.
  • Clinivex. (n.d.). CAS 97964-89-1 | Dimepranol-d6 Supplier.
  • Googleapis.com. (n.d.). United States Patent Office.
  • ResearchGate. (n.d.). Synthesis of enantiomerically pure (−)-19 and D6 (−)-20via an enzymatic....
  • ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol synthesis.
  • lookchem. (n.d.). Cas 108-16-7,1-Dimethylamino-2-propanol.
  • ResearchGate. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Chiral switches versus de novo enantiomerically pure compounds.
  • Google Patents. (n.d.). CN106316878A - Preparation method of iomeprol impurity.

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Dimepranol-d6 stability issues in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimepranol-d6 Stability

Welcome to the technical support guide for Dimepranol-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges with Dimepranol-d6, particularly in acidic and basic environments. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of Dimepranol-d6.

Q1: What is Dimepranol-d6 and what are its primary applications?

Dimepranol-d6 is a stable isotope-labeled (SIL) analog of Dimepranol, where six hydrogen atoms on the N,N-dimethyl groups have been replaced with deuterium.[1][2] Its primary applications are in analytical and research settings, such as:

  • Internal Standard: In quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS), Dimepranol-d6 is an ideal internal standard for the quantification of Dimepranol.[3] It co-elutes chromatographically with the unlabeled analyte but is differentiated by its higher mass, allowing for precise correction of matrix effects and extraction variability.

  • Metabolic Studies: It can be used to trace the metabolic fate of Dimepranol in vitro and in vivo, helping to distinguish the drug and its metabolites from endogenous compounds.[3][4]

Q2: How does deuteration generally affect the stability of a molecule?

Deuteration involves replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond.[] This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE) , where breaking a C-D bond requires more energy and thus occurs at a slower rate.[][6] Consequently, deuteration at a site of metabolic attack or chemical degradation can significantly enhance a molecule's metabolic and chemical stability, often leading to a longer biological half-life.[6][7][8]

Q3: Is Dimepranol-d6 susceptible to degradation in acidic or basic solutions?

While deuteration enhances stability, it does not confer complete inertness. The stability of Dimepranol-d6 is influenced by the inherent reactivity of its core structure and the solution's pH.[] The parent (unlabeled) compound, Dimepranol, is known to be incompatible with strong acids and is typically subjected to forced degradation under both acidic and basic conditions during stability-indicating method development.[9]

Therefore, under harsh acidic or basic conditions, two primary stability concerns exist for Dimepranol-d6:

  • Chemical Degradation: The molecular backbone may undergo reactions such as acid-catalyzed dehydration or other rearrangements.

  • Isotopic Instability: The potential for hydrogen-deuterium (H/D) exchange, which would compromise its utility as an internal standard.

Q4: What is Hydrogen-Deuterium (H/D) exchange, and is it a significant risk for Dimepranol-d6?

H/D exchange is a chemical reaction in which a deuterium atom covalently bonded to a molecule is swapped for a protium (hydrogen) atom from the surrounding solvent (e.g., water).[10] This process is often catalyzed by acid or base.[10] For Dimepranol-d6, the deuterium atoms are on N-methyl groups. These C-D bonds are generally stable and not considered "labile." However, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially facilitate a slow exchange reaction. This would result in a loss of isotopic purity (formation of d5, d4, etc., species), which is a critical issue for quantitative analysis.

Troubleshooting Guide for Unexpected Experimental Results

This guide provides a logical workflow to diagnose and resolve common issues encountered during the handling and analysis of Dimepranol-d6 in various pH environments.

Issue 1: Significant loss of Dimepranol-d6 signal in LC-MS analysis after sample preparation.
  • Potential Cause A: Chemical Degradation

    • Causality: The molecular backbone of Dimepranol-d6 has degraded due to harsh pH and/or high temperature during sample processing. The amino-alcohol structure is susceptible to acid-catalyzed reactions.

    • Recommended Action:

      • Analyze for Degradants: Scrutinize your chromatogram for the appearance of new peaks that were not present in the control sample.

      • Conduct a Forced Degradation Study: Perform a systematic stress test to understand the degradation pathway. This is a standard practice in pharmaceutical development.[11][12] Use milder conditions (e.g., 0.01 M HCl, lower temperature) to slow the reaction, allowing for the identification of degradation products.

      • Modify Sample Conditions: If possible, adjust the pH of your solution to be closer to neutral immediately after any required acidic or basic steps. Avoid prolonged incubation times and high temperatures.

  • Potential Cause B: Poor Solubility/Precipitation

    • Causality: Dimepranol is an amine and its solubility is pH-dependent. Changing the pH of the solution may have caused the compound to precipitate out of solution, leading to a lower observed concentration.

    • Recommended Action:

      • Visual Inspection: Centrifuge your sample and check for a pellet.

      • Solubility Test: Determine the solubility of Dimepranol-d6 across the range of pH values used in your experiment.

      • Adjust Solvent: Consider using a co-solvent (e.g., acetonitrile, methanol) if compatible with your downstream analysis, to maintain solubility.

Issue 2: Observation of unexpected masses (e.g., M-1, M-2) or a distorted isotopic cluster in mass spectrometry.
  • Potential Cause: Hydrogen-Deuterium (H/D) Exchange

    • Causality: One or more deuterium atoms on the N-dimethyl groups have been replaced by hydrogen atoms from the solvent. Each exchange event results in a mass loss of approximately 1 Da (more precisely, the mass difference between D and H).

    • Recommended Action:

      • Confirm with High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF, Orbitrap) to confirm the exact masses of the unexpected ions and verify that the mass shifts correspond to the exchange of D for H.[13]

      • Employ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique to directly observe and quantify the degree of deuteration at specific molecular positions.[4]

      • Minimize Exchange Conditions: Avoid prolonged exposure to strong acids or bases (pH < 2 or pH > 12) and elevated temperatures. If harsh pH is unavoidable, perform the step at the lowest possible temperature (e.g., on ice) and for the shortest possible duration.

Troubleshooting Workflow Diagram

G cluster_0 Start cluster_2 Potential Causes & Actions start Unexpected Result Observed (e.g., Low Recovery, New Peaks) loss Loss of Parent (d6) Peak? start->loss new_peaks New Peaks or Mass Shifts? loss->new_peaks No cause_degradation Cause: Chemical Degradation Action: Analyze for degradants, run forced degradation study. loss->cause_degradation Yes cause_precip Cause: Precipitation Action: Check solubility, adjust solvent/pH. loss->cause_precip Yes cause_hd Cause: H/D Exchange Action: Confirm with HRMS/NMR, minimize harsh conditions. new_peaks->cause_hd Yes (Mass Shift) cause_degradant Cause: Degradant Formation Action: Characterize with MS/MS, elucidate structure. new_peaks->cause_degradant Yes (New RRT)

Experimental Protocols

Protocol 1: Forced Degradation Study for Dimepranol-d6

This protocol is a foundational experiment to assess the stability of Dimepranol-d6 under hydrolytic stress, based on ICH guidelines.[12][14]

Objective: To determine the degradation profile of Dimepranol-d6 in acidic and basic conditions.

Materials:

  • Dimepranol-d6

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Volumetric flasks, pipettes, and autosampler vials

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Dimepranol-d6 in methanol or a suitable solvent.

  • Sample Preparation (Perform in triplicate for each condition):

    • Acid Stress: To a vial, add an appropriate volume of the stock solution and 1.0 M HCl to achieve a final drug concentration of ~100 µg/mL and an acid concentration of 0.1 M.

    • Base Stress: To a vial, add stock solution and 1.0 M NaOH to achieve a final drug concentration of ~100 µg/mL and a base concentration of 0.1 M.

    • Control Sample: Prepare a sample with the same final drug concentration in water/methanol without acid or base.

  • Incubation:

    • Store all vials at a controlled temperature (e.g., 50-60°C) to accelerate degradation.[14] If significant degradation is observed quickly at this temperature, repeat the experiment at room temperature.

    • Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching the Reaction:

    • For each aliquot taken, immediately neutralize the sample to halt further degradation.

    • Acidic samples: Add an equimolar amount of NaOH.

    • Basic samples: Add an equimolar amount of HCl.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL).

  • LC-MS Analysis:

    • Analyze the control, stressed, and neutralized samples using a validated stability-indicating LC-MS method.

    • Monitor the peak area of the Dimepranol-d6 parent ion.

    • Screen for the appearance of new peaks (degradants) and ions corresponding to H/D exchange products.

Data Analysis and Summary

Summarize the results of the forced degradation study in a table to easily compare stability under different conditions.

Stress ConditionTime (hours)% Dimepranol-d6 Remaining% Total DegradationMajor Degradant RRTs / m/z
0.1 M HCl @ 60°C01000N/A
2
8
24
0.1 M NaOH @ 60°C01000N/A
2
8
24
Control @ 60°C24~100< 1N/A

Hypothetical Degradation Pathways

The following diagram illustrates chemically plausible, yet hypothetical, degradation pathways for the Dimepranol core structure under acidic conditions. Elucidation of the actual degradation products requires experimental evidence from techniques like LC-MS/MS.[15]

// Node styles Dimepranol [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated [shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Plausible acid-catalyzed degradation pathway for Dimepranol.

References

  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • PMC - NIH. (2021, December 20). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds.
  • ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles.
  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange.
  • ResolveMass Laboratories Inc. (2025, November 3). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
  • MDPI. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds.
  • BenchChem. "Dimepranol acedoben" stability and long-term storage conditions.
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Wikipedia. Deuterated drug.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • LGC Standards. Dimepranol-d6 | CAS 97964-89-1.
  • Pharmaffiliates. CAS No : 97964-89-1| Chemical Name : Dimepranol-d6.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Omsynth Lifesciences. Dimepranol-d6 : CAS No. 97964-89-1.
  • Simson Pharma Limited. Dimepranol-D6 | CAS No- 97964-89-1.
  • MDPI. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • Degradation pathway: Significance and symbolism.
  • PubMed. Elucidating the pathways of degradation of denagliptin.
  • PubMed. Analytical Methods Used in Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • PubMed. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers.
  • PubMed. Identification of Major Degradation Products of Ketoconazole.
  • Clearsynth. Dimepranol-d6 | CAS No. 97964-89-1.

Sources

Technical Support Center: Minimizing Ion Suppression with Dimepranol-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of Dimepranol-d6 as an internal standard in LC-MS/MS analyses. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression and ensure the integrity of their quantitative data. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS?

Ion suppression is a phenomenon observed in mass spectrometry, particularly with electrospray ionization (ESI), where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This occurs because these interfering components compete with the analyte for ionization in the MS source, ultimately leading to an underestimation of the analyte's concentration.[5][6] The consequences of unaddressed ion suppression are significant, including poor assay sensitivity, accuracy, and reproducibility.[7][8]

Q2: How does an internal standard (IS) like Dimepranol-d6 help mitigate ion suppression?

An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant, known concentration to all samples, calibrators, and quality controls.[9][10] A stable isotope-labeled (SIL) internal standard, such as Dimepranol-d6, is the ideal choice because it is chemically identical to the analyte (Dimepranol).[6][11] This near-perfect analogy ensures that both the analyte and the IS behave almost identically during sample preparation, chromatography, and ionization.[6] If ion suppression occurs, it should affect both the analyte and Dimepranol-d6 to the same degree. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by suppression is normalized, leading to more accurate and precise results.[10]

Q3: What makes a stable isotope-labeled internal standard, like Dimepranol-d6, superior to a structural analogue?

While structural analogues can be used as internal standards, they are not chemically identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency.[11] A SIL IS like Dimepranol-d6 will co-elute with the analyte and experience the same matrix effects, providing a more reliable correction.[6][12] It's crucial that the analyte and its SIL IS have completely overlapping peaks to ensure they are subjected to the same degree of ion suppression.[12]

Q4: Can the Dimepranol-d6 internal standard itself cause or be affected by ion suppression?

Yes. The IS can also be suppressed by matrix components.[13] Furthermore, there can be mutual ion suppression between the analyte and its SIL internal standard, especially at high concentrations.[14] It is also important to verify the isotopic purity of the SIL internal standard, as the presence of unlabeled analyte can lead to artificially inflated results.[15]

Troubleshooting Guide: Dimepranol-d6

This section provides solutions to common issues encountered when using Dimepranol-d6 to correct for ion suppression.

Issue 1: Inconsistent or Drifting Dimepranol-d6 Signal Across an Analytical Run

An unstable IS signal is a red flag that can compromise the validity of your entire batch.[16]

Possible Causes & Solutions:

  • Ion Source Contamination: The most common culprit. Over time, non-volatile components from the sample matrix can accumulate on the ion source optics, leading to a gradual decline in signal for both the analyte and the IS.[17][18]

    • Troubleshooting Steps:

      • Visual Inspection: Check the ion source for any visible residue.

      • Systematic Cleaning: Follow the manufacturer's protocol for cleaning the ion source components.

      • Preventative Measures: Incorporate a divert valve to direct the initial, highly concentrated matrix components to waste. Implement more rigorous sample clean-up procedures.

  • Chromatographic Issues:

    • Co-elution with Suppressing Agents: Even with an SIL IS, a significant co-eluting interference can cause signal variability.[18]

    • Retention Time Shifts: Changes in mobile phase composition, column temperature, or column degradation can cause retention times to drift, potentially moving the IS into a region of different matrix effects.[18]

    • Troubleshooting Workflow:

      • Monitor System Pressure: A gradual increase in pressure can indicate column blockage.

      • Inject a System Suitability Test (SST): Regularly inject a clean standard to check for retention time stability and peak shape.[17]

      • Optimize Chromatography: If co-elution is suspected, adjust the gradient or change the column chemistry to improve separation from the matrix interferences.

  • Instrument Instability:

    • Autosampler Malfunctions: Inconsistent injection volumes will directly impact the IS response.[16][18]

    • Mass Spectrometer Drift: Fluctuations in tuning parameters or detector voltage can cause signal instability.[18]

    • Troubleshooting Steps:

      • Check Injection Volume Precision: Program the autosampler to perform multiple injections from the same vial and check the reproducibility of the IS peak area.

      • Review Instrument Diagnostics: Monitor the mass spectrometer's performance logs for any irregularities.

Issue 2: Poor Analyte Response Despite Using Dimepranol-d6

If your analyte signal is consistently low or absent, even with a stable IS signal, you may be facing severe ion suppression.

Possible Causes & Solutions:

  • Severe Matrix Effects: In some complex matrices, the concentration of interfering compounds is so high that it significantly suppresses the analyte signal.[8]

    • Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion This experiment helps to visualize the regions in your chromatogram where ion suppression is most pronounced.[19][20][21]

      • Setup: Use a T-connector to introduce a constant flow of a solution containing your analyte and Dimepranol-d6 into the mobile phase stream between the column and the mass spectrometer.

      • Establish a Stable Baseline: Infuse the solution until you achieve a stable signal for both the analyte and the IS.

      • Inject a Blank Matrix Extract: Inject a sample of your matrix that has gone through the entire extraction procedure but contains no analyte or IS.

      • Analyze the Chromatogram: Any dips in the baseline signal indicate retention times where matrix components are causing ion suppression.[19]

      Caption: Post-column infusion experimental setup.

  • Sub-optimal Dimepranol-d6 Concentration: The concentration of the IS can influence the degree of mutual ion suppression.

    • Experimental Protocol: Optimizing Internal Standard Concentration

      • Prepare a Series of IS Concentrations: Create several working solutions of Dimepranol-d6 at different concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of the expected analyte concentration).

      • Spike into Matrix: Spike a constant, mid-range concentration of your analyte into blank matrix extracts. Then, add each of the different IS concentrations to these samples.

      • Analyze and Evaluate: Plot the analyte/IS area ratio versus the IS concentration. The optimal IS concentration should be in a range where this ratio remains constant. It's generally recommended to use an IS concentration that is similar to the analyte concentration at the midpoint of the calibration curve.[22][23]

Issue 3: Inaccurate Quantification (Poor Accuracy and Precision)

Even with a stable IS signal, you may observe poor accuracy and precision in your QC samples.

Possible Causes & Solutions:

  • Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[11][14] If this separation is significant, the analyte and IS may not be exposed to the same matrix components, leading to differential ion suppression and inaccurate results.[13]

    • Troubleshooting Steps:

      • Overlay Chromatograms: Carefully examine the chromatograms of the analyte and Dimepranol-d6. Is there any noticeable separation?

      • Adjust Chromatography: Modify your LC method to ensure complete co-elution. This might involve using a less efficient column or adjusting the mobile phase composition.[12]

      • Consider an Alternative IS: If co-elution cannot be achieved, you may need to consider a different SIL IS with labeling in a position that does not affect chromatography (e.g., ¹³C or ¹⁵N).[12]

  • Cross-Contamination or Impurities in the IS: The Dimepranol-d6 standard may contain a small amount of unlabeled Dimepranol.[15]

    • Troubleshooting Steps:

      • Inject the IS Solution Alone: Analyze a solution containing only your Dimepranol-d6 working solution. Check for any signal in the analyte's mass transition.

      • Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard.

      • Contact the Supplier: If you suspect a purity issue, contact the manufacturer for more information.[15]

Data Summary and Best Practices

ParameterRecommendationRationale
IS Concentration Similar to the mid-point of the analyte's calibration curve.Avoids non-linear responses and mutual ion suppression.[23]
Analyte/IS Co-elution Complete peak overlap is essential.Ensures both experience the same matrix effects.[12]
IS Signal Variability Typically <15-20% RSD within a run.High variability indicates a problem with the analytical system.[16]
IS Purity High isotopic purity is crucial.Unlabeled analyte in the IS will lead to inaccurate quantification.[15]

Caption: A systematic approach to troubleshooting inconsistent internal standard signals.

By understanding the underlying principles of ion suppression and the role of a stable isotope-labeled internal standard, you can develop robust and reliable LC-MS/MS methods. This guide provides a framework for diagnosing and resolving common issues, ensuring the highest quality data in your research.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Wikipedia. (2023, December 1). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Gaspar, B. L., & Schrader, W. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Koivunen, J. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. PubMed. Retrieved from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • LCGC International. (2012). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]

  • ACS Publications. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • ResearchGate. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Retrieved from [Link]

  • PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved from [Link]

  • Reddit. (2025, July 25). Has anyone experienced internal standard responses that increases with sample analyte concentration? Retrieved from [Link]

  • ResearchGate. (2022, January 17). How can we fix the concentration of internal standard in LCMS analysis? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 97964-89-1| Chemical Name : Dimepranol-d6. Retrieved from [Link]

  • PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]

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Navigating MS/MS Fragmentation of Dimepranol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with Dimepranol-d6 and need to optimize its fragmentation in a tandem mass spectrometry (MS/MS) setting. As a deuterated analog, Dimepranol-d6 presents unique considerations for fragmentation analysis. This document provides in-depth, field-proven insights into adjusting fragmentation parameters, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Dimepranol-d6 in positive electrospray ionization (ESI)?

A1: Dimepranol-d6, with a chemical formula of C5H7D6NO and a molecular weight of 109.2, will readily protonate in positive ion ESI.[1][2][3] The expected precursor ion will be the protonated molecule, [M+H]+. To calculate the mass-to-charge ratio (m/z) of the precursor ion, we add the mass of a proton (approximately 1.0078 Da) to the monoisotopic mass of Dimepranol-d6.

Troubleshooting and Optimization Guides

Issue 1: I am not seeing any significant fragment ions for Dimepranol-d6.

This is a common issue when starting with a new compound. It typically points to suboptimal collision energy or other collision cell parameters.

Causality: Collision-Induced Dissociation (CID) is a process where the precursor ion is accelerated into a collision cell filled with an inert gas (like argon or nitrogen).[4] The kinetic energy from these collisions is converted into internal energy, which, if sufficient, causes the ion to fragment. If the collision energy is too low, the precursor ion will not have enough internal energy to break any bonds.

Step-by-Step Protocol for Collision Energy Optimization:

  • Initial Infusion: Prepare a solution of Dimepranol-d6 at a suitable concentration (e.g., 100-500 ng/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Isolation: In your MS method, set the instrument to MS2 mode and enter the calculated m/z of the [M+H]+ ion of Dimepranol-d6 as the precursor ion.

  • Collision Energy Ramp: Program a collision energy ramp experiment. Start with a low collision energy (e.g., 5 eV) and incrementally increase it to a higher value (e.g., 50 eV) in steps of 2-5 eV.

  • Data Analysis: Analyze the resulting data to identify the collision energy that produces the most abundant and informative fragment ions. This is often referred to as the "optimal" collision energy. A plot of fragment ion intensity versus collision energy will show a characteristic curve, rising to a maximum before declining as the fragment ions themselves begin to break apart.

Issue 2: My fragment ion spectrum is very complex, with many small, unidentifiable peaks.

A noisy or overly complex spectrum can be as uninformative as a spectrum with no fragments. This often indicates that the collision energy is too high.

Causality: Excessive collision energy can lead to secondary and tertiary fragmentation, where the initial product ions are further fragmented into smaller pieces. This can obscure the primary, structurally significant fragments.

Troubleshooting Steps:

  • Reduce Collision Energy: Based on your collision energy ramp experiment, select a collision energy that is on the leading edge or at the peak of the intensity curve for your desired fragment ions. Avoid the region where the intensity of the primary fragments starts to decrease.

  • Consider a "Softer" Fragmentation Technique: If available on your instrument, consider using Higher-energy C-trap Dissociation (HCD). While the name is somewhat counterintuitive, HCD can sometimes produce cleaner spectra with more informative fragments compared to CID for certain small molecules.

  • Check for In-Source Fragmentation: In-source fragmentation occurs when molecules fragment in the ionization source before they even reach the mass analyzer. This can be caused by high voltages on the source optics. To check for this, acquire a full scan MS1 spectrum. If you see ions that correspond to the expected fragments of Dimepranol-d6 in the MS1 spectrum, you likely have in-source fragmentation. To mitigate this, gradually reduce the fragmentor or skimmer voltage until these peaks disappear.

Understanding the Fragmentation of Dimepranol-d6

Dimepranol-d6 is an amino alcohol with the structure 1-[(Dimethyl-d6)amino]-2-propanol. Its fragmentation in MS/MS is primarily governed by the presence of the nitrogen and oxygen atoms, which direct cleavage pathways. The most common fragmentation mechanism for compounds of this class is alpha-cleavage , the breaking of a carbon-carbon bond adjacent to a heteroatom.[5][6]

Predicted Fragmentation Pathways for Dimepranol-d6:

Based on the principles of amine and alcohol fragmentation, we can predict two major fragmentation pathways for the [M+H]+ ion of Dimepranol-d6:

  • Pathway A: Cleavage of the C1-C2 Bond: This is an alpha-cleavage adjacent to the nitrogen atom. This is often the most favorable fragmentation pathway for aliphatic amines.[6] This cleavage would result in a stable, resonance-stabilized cation containing the deuterated dimethylamino group.

  • Pathway B: Neutral Loss of Water: As an alcohol, Dimepranol-d6 can undergo dehydration, leading to the neutral loss of a water molecule (H2O).[6]

Visualizing the Fragmentation:

cluster_main Dimepranol-d6 Fragmentation Precursor [M+H]+ Fragment_A Product Ion A (Alpha-Cleavage) Precursor->Fragment_A  Collision Energy Fragment_B Product Ion B (Neutral Loss of H2O) Precursor->Fragment_B  Collision Energy

Caption: Predicted fragmentation pathways for Dimepranol-d6.

Quantitative Data Summary:

Ion DescriptionPredicted m/z (Da)Fragmentation Pathway
Precursor Ion [M+H]+110.2Protonation of Dimepranol-d6
Product Ion AVariesAlpha-cleavage of the C1-C2 bond
Product Ion B92.2Neutral loss of H2O

Note: The exact m/z of Product Ion A will depend on the precise site of cleavage and any subsequent rearrangements.

Advanced Optimization

For challenging applications requiring high sensitivity and specificity, consider the following:

  • Collision Gas Pressure: While less commonly adjusted than collision energy, the pressure of the collision gas can influence fragmentation efficiency. Higher pressures can lead to more collisions and potentially more extensive fragmentation. Consult your instrument's manual for guidance on adjusting this parameter.

  • Activation Time: In ion trap and some hybrid instruments, the activation time (the duration for which the precursor ion is excited in the collision cell) can be optimized. Longer activation times can increase the degree of fragmentation.

By systematically applying these principles and troubleshooting steps, you can achieve robust and reproducible fragmentation of Dimepranol-d6 for your analytical needs.

References

  • Pharmaffiliates. Dimepranol-d6. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. [Link]

  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • PubMed. Peptide dimethylation: fragmentation control via distancing the dimethylamino group. [Link]

  • PubMed. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Pharmaffiliates. Dimepranol-d6. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

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Navigating Solubility Challenges with Dimepranol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimepranol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for handling and solubilizing Dimepranol-d6 in your experimental workflows. While Dimepranol-d6, as a deuterated analog of an amino alcohol, is anticipated to have good aqueous solubility, this guide addresses common questions and troubleshooting scenarios to ensure seamless integration into your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Dimepranol-d6 in aqueous solutions?

Based on the physicochemical properties of its parent compound, Dimepranol, and the general characteristics of amino alcohols, Dimepranol-d6 is expected to be highly soluble, and likely miscible, in water and aqueous buffers.[1][2][3] The presence of both a hydroxyl (-OH) and a tertiary amine (-N(CD₃)₂) group allows for strong hydrogen bonding with water molecules, facilitating its dissolution.[4]

Q2: I am seeing precipitation when dissolving Dimepranol-d6 in my buffer. What could be the cause?

While highly soluble in water, precipitation in a buffer system can occur due to a few factors:

  • pH Effects: Dimepranol-d6 is a basic compound. If the pH of your buffer is near the pKa of the tertiary amine, the compound will be partially in its neutral, less soluble free-base form. In highly basic solutions, its solubility may decrease.

  • High Salt Concentration ("Salting Out"): Extremely high concentrations of certain salts in your buffer can reduce the amount of free water available to solvate the Dimepranol-d6 molecules, leading to precipitation.

  • Interaction with Buffer Components: While unlikely with common buffers (e.g., PBS, TRIS), there is a small possibility of interaction with specific buffer components leading to the formation of a less soluble complex.

Q3: Can I dissolve Dimepranol-d6 in organic solvents?

Yes, but solubility will vary significantly. As an amino alcohol, it possesses both polar (hydroxyl, amino) and non-polar (alkyl backbone) characteristics.

  • Polar Protic Solvents: Expected to be soluble in solvents like ethanol, methanol, and isopropanol due to hydrogen bonding capabilities.

  • Polar Aprotic Solvents: Should show good solubility in solvents like DMSO and DMF.

  • Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexane or toluene.

Q4: Is it necessary to create a salt form of Dimepranol-d6 for better solubility?

For most aqueous applications, creating a salt form is not necessary due to the high intrinsic solubility of the free base. However, forming a hydrochloride (HCl) salt can be advantageous for several reasons:

  • Enhanced Stability: Salt forms are often more crystalline and stable for long-term storage.

  • Guaranteed Solubilization: Converting the amine to a cationic ammonium salt by adding an acid like HCl ensures maximum aqueous solubility, particularly if your final formulation is in a neutral to acidic pH range. Vendor-supplied hydrochloride salts of deuterated Dimepranol are available.[5]

  • Improved Dissolution Rate: Salt forms often dissolve more rapidly than the corresponding free base.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to address unexpected solubility challenges during your experiments.

Issue 1: Cloudiness or Precipitation in Aqueous Buffer

Underlying Cause: This is most often a pH-related issue or a "salting out" effect. The tertiary amine on Dimepranol-d6 is basic and its charge state is pH-dependent.

Troubleshooting Protocol:

  • Check the pH of the Solution: Measure the pH of your final solution after adding Dimepranol-d6.

  • Adjust pH:

    • If the solution is cloudy and the pH is neutral or slightly basic, the issue may be the presence of the less soluble free base.

    • Action: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This will protonate the amine, forming the highly soluble ammonium salt and should clarify the solution. Aim for a final pH well below the compound's pKa (typically, pKa for similar tertiary amines is ~9-10).

  • Reduce Buffer Concentration: If working with very high molarity buffers, try preparing the stock solution of Dimepranol-d6 in pure water or a lower concentration buffer first, and then add it to your final, more concentrated buffer system.

Issue 2: Difficulty Dissolving in an Organic Solvent

Underlying Cause: The chosen solvent may not have the appropriate polarity to solubilize both the polar functional groups and the non-polar backbone of the molecule.

Troubleshooting Protocol:

  • Solvent Selection: Refer to the solvent polarity chart below and select an alternative.

  • Use of Co-solvents: A mixture of solvents can often achieve solubility where a single solvent fails.[6][7]

    • Action: If struggling with a moderately polar solvent, try adding a small percentage of a more polar solvent (e.g., add 5-10% methanol to dichloromethane).

    • Action: If starting with a highly polar solvent like water, and you need to incorporate it into a less polar system, consider using a co-solvent like ethanol or DMSO as a bridge.[6]

  • Gentle Heating and Sonication:

    • Action: Gently warm the solution (e.g., to 30-40°C) and use a sonicator bath. This provides energy to overcome the crystal lattice energy and can significantly increase the rate of dissolution. Always check the compound's stability at elevated temperatures before proceeding.

Experimental Data Summary: Solvent Selection
Solvent ClassExamplesExpected Solubility of Dimepranol-d6Rationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleStrong hydrogen bonding with -OH and -N groups.[2][4]
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions.
Moderate Polarity Acetone, AcetonitrileModerate to LowWeaker interactions; may require energy input (heating/sonication).
Non-Polar Hexane, Toluene, ChloroformVery LowInsufficient polarity to interact with the hydrophilic functional groups of the molecule.

Visualizing the Solubility Workflow

The following diagram outlines the decision-making process for preparing a Dimepranol-d6 solution.

G start Start: Prepare Dimepranol-d6 Solution solvent_type Is the target solvent aqueous or organic? start->solvent_type aqueous Aqueous System (e.g., Water, Buffer) solvent_type->aqueous Aqueous organic Organic System solvent_type->organic Organic check_sol Add Dimepranol-d6 to solvent. Does it dissolve completely? aqueous->check_sol organic->check_sol success Solution Prepared Successfully check_sol->success Yes troubleshoot_aq Troubleshoot Aqueous Insolubility check_sol->troubleshoot_aq No (Aqueous) troubleshoot_org Troubleshoot Organic Insolubility check_sol->troubleshoot_org No (Organic) adjust_ph Adjust pH: Add dilute HCl dropwise to protonate the amine. Re-evaluate solubility. troubleshoot_aq->adjust_ph lower_conc Alternative: Prepare stock in pure H2O, then dilute into final buffer. adjust_ph->lower_conc cosolvent Use a co-solvent system. (e.g., add small % of a more polar solvent) troubleshoot_org->cosolvent energy Apply gentle heat (30-40°C) and/or sonication. cosolvent->energy

Caption: Decision workflow for dissolving Dimepranol-d6.

References

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Validation & Comparative

The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the journey from a promising molecule to a life-changing therapeutic is paved with rigorous testing and validation. At the heart of this process lies a critical, yet often underappreciated, discipline: bioanalytical method validation. The data generated from these methods form the bedrock upon which crucial decisions about a drug's safety and efficacy are made. Therefore, the reliability and robustness of these methods are not just a matter of scientific best practice, but a prerequisite for regulatory approval and patient safety.

This guide provides an in-depth, comparative analysis of validating a quantitative bioanalytical method for Dimepranol, with a particular focus on the pivotal role of the internal standard. We will explore the "why" behind experimental choices, comparing the performance of a stable isotope-labeled (SIL) internal standard, Dimepranol-d6 , against a hypothetical, structurally analogous internal standard (IS), N,N-diethylamino-2-propanol. Through this lens, we will demonstrate how the choice of internal standard can profoundly impact the quality and integrity of bioanalytical data.

This document is intended for researchers, scientists, and drug development professionals who are tasked with the development and validation of robust bioanalytical methods. It is structured to provide not just a set of instructions, but a deeper understanding of the principles that govern a successful and defensible method validation, in line with global regulatory expectations.[1][2][3][4]

The Cornerstone of Reliable Bioanalysis: The Internal Standard

In quantitative analysis, particularly with complex biological matrices, an internal standard is indispensable. Its primary function is to compensate for the variability inherent in sample preparation and analysis.[5][6] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[5][7]

Stable isotope-labeled internal standards, such as Dimepranol-d6, are widely considered the "gold standard" for LC-MS/MS-based bioanalysis.[6][7][8] By replacing six hydrogen atoms with deuterium, Dimepranol-d6 is chemically identical to the analyte, Dimepranol. This near-perfect analogy ensures that it experiences the same extraction recovery, ionization efficiency, and potential matrix effects as the analyte.[5][7][9] The only significant difference is its mass, allowing it to be distinguished by the mass spectrometer.

In contrast, a structural analog IS, while similar, will have different physicochemical properties. This can lead to variations in extraction efficiency and chromatographic retention, and it may not be affected by matrix effects in the same way as the analyte, potentially leading to inaccurate and imprecise results.[8][10]

A Model Analytical Method for Dimepranol in Human Plasma

To illustrate the validation process, we will use a model LC-MS/MS method for the quantification of Dimepranol in human plasma. This method is based on established analytical procedures for similar compounds.[5]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for sample cleanup in bioanalysis.[11]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either Dimepranol-d6 or N,N-diethylamino-2-propanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Parameters

  • LC Column: CAPCELL PAK Phenyl column (150 × 2.0 mm, 5 μm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Dimepranol: m/z 104.0 → 86.1[5]

    • Dimepranol-d6: m/z 110.0 → 92.1 (hypothetical)

    • N,N-diethylamino-2-propanol : m/z 132.2 → 86.1 (hypothetical)

The Pillars of Method Validation: A Comparative Approach

The validation of a bioanalytical method is a comprehensive process that establishes its suitability for its intended purpose.[3] We will now delve into the core validation parameters as defined by the FDA, EMA, and ICH, comparing the expected outcomes when using Dimepranol-d6 versus our structural analog IS.[1][2][3]

Specificity and Selectivity

The "Why": Specificity ensures that the signal measured is solely from the analyte of interest, without interference from other components in the biological matrix such as metabolites, endogenous compounds, or concomitant medications.[11]

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.

  • Analyze blank plasma samples spiked with potentially interfering substances.

Comparative Analysis:

Internal StandardExpected OutcomeRationale
Dimepranol-d6 No significant interfering peaks at the retention times of Dimepranol and Dimepranol-d6.Due to the high selectivity of MS/MS, interference is less likely. The identical chemical nature of Dimepranol-d6 ensures it does not interfere with the analyte signal.
Structural Analog IS Potential for interfering peaks from endogenous components with similar mass transitions. The IS itself could potentially have metabolites that interfere.The structural analog may not be fully resolved chromatographically from all matrix components, and its fragmentation pattern might overlap with other substances.
Linearity

The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Dimepranol, covering the expected range of concentrations in study samples. A typical range could be 1-1000 ng/mL.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Comparative Analysis:

Internal StandardExpected OutcomeRationale
Dimepranol-d6 Excellent linearity (r² ≥ 0.995) with consistent back-calculated concentrations within ±15% of nominal values (±20% for LLOQ).Dimepranol-d6 effectively compensates for any variability in ionization or matrix effects across the concentration range, leading to a more precise and accurate standard curve.[10]
Structural Analog IS Acceptable linearity (r² ≥ 0.99), but potentially greater variability in back-calculated concentrations, especially at the lower and upper ends of the curve.The structural analog may not track the analyte's response perfectly across the entire concentration range, especially if matrix effects are not consistent.
Accuracy and Precision

The "Why": Accuracy measures the closeness of the determined value to the true value, while precision reflects the degree of scatter between a series of measurements. These are the ultimate indicators of a method's reliability.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day and intra-day).

  • Accuracy: The mean value should be within ±15% of the nominal value.

  • Precision: The coefficient of variation (CV) should not exceed 15%.

Comparative Analysis:

Internal StandardExpected OutcomeRationale
Dimepranol-d6 High accuracy (mean values within ±10% of nominal) and precision (CV ≤ 10%).The co-eluting SIL effectively normalizes for variations in sample preparation and instrument response, leading to highly reproducible and accurate results.[6][10]
Structural Analog IS Acceptable accuracy and precision (within ±15% and CV ≤ 15%), but likely higher variability compared to the SIL method.Differences in extraction recovery and susceptibility to matrix effects between the analyte and the structural analog can introduce greater variability and a slight bias in the results.
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)

The "Why": The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LLOQ is a critical parameter for pharmacokinetic studies.

Experimental Protocol:

  • LOD: Determined by analyzing progressively lower concentrations of the analyte and assessing the signal-to-noise ratio (typically a ratio of 3:1 is acceptable).

  • LLOQ: The lowest standard on the calibration curve that can be measured with an accuracy of 80-120% and a precision of ≤ 20%.

Comparative Analysis:

Internal StandardExpected OutcomeRationale
Dimepranol-d6 A robust and reproducible LLOQ with a clear signal-to-noise ratio.The superior ability of the SIL to compensate for matrix suppression at low concentrations allows for a more reliable and sensitive LLOQ.
Structural Analog IS A potentially higher LLOQ with greater variability.At low concentrations, the analyte is more susceptible to matrix effects. A structural analog may not adequately correct for this, leading to a less reliable LLOQ.
Robustness

The "Why": Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method, such as:

    • Mobile phase composition (e.g., ±2% organic phase)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.05 mL/min)

  • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Comparative Analysis:

Internal StandardExpected OutcomeRationale
Dimepranol-d6 The method demonstrates high robustness, with results for QC samples remaining within acceptance criteria despite minor variations in method parameters.Because Dimepranol-d6 has the same chromatographic behavior as the analyte, small changes in conditions affect both equally, and the ratio remains constant.
Structural Analog IS The method may show less robustness, with some variations in method parameters potentially causing the results of QC samples to fall outside of acceptance criteria.Small changes in chromatographic conditions can affect the retention time and peak shape of the analyte and the structural analog differently, leading to a change in the response ratio.

Visualizing the Validation Workflow and the Power of Co-elution

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Validation cluster_Reporting Phase 3: Reporting & Implementation Method_Development Analytical Method Development Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Specificity Specificity / Selectivity Protocol_Definition->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Method_Implementation Routine Sample Analysis Validation_Report->Method_Implementation

Caption: A flowchart of the analytical method validation process.

Matrix_Effect_Mitigation cluster_No_IS Without Internal Standard cluster_SIL_IS With Dimepranol-d6 (SIL IS) Analyte_Signal_Suppressed Analyte Signal (Suppressed) Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Impacts Signal Analyte_Signal_Corrected Analyte Signal (Suppressed) Ratio_Constant Analyte/IS Ratio Remains Constant Analyte_Signal_Corrected->Ratio_Constant Matrix_Effect2 Matrix Effect (Ion Suppression) SIL_IS_Signal_Corrected Dimepranol-d6 Signal (Suppressed) SIL_IS_Signal_Corrected->Ratio_Constant Matrix_Effect2->Analyte_Signal_Corrected Impacts Both Equally Matrix_Effect2->SIL_IS_Signal_Corrected

Caption: Mitigation of matrix effects using a SIL internal standard.

Conclusion: The Imperative of a Sound Validation Strategy

The validation of a bioanalytical method is a multifaceted process that demands meticulous planning, execution, and a deep understanding of the underlying scientific principles. As we have demonstrated through the comparative analysis of Dimepranol-d6 and a structural analog internal standard, the choice of the internal standard is a critical decision that reverberates through every aspect of method validation.

The use of a stable isotope-labeled internal standard like Dimepranol-d6 provides a clear advantage in achieving the highest levels of accuracy, precision, and robustness. By ensuring that the internal standard faithfully mimics the behavior of the analyte, researchers can have greater confidence in the integrity of their data. This, in turn, facilitates a more efficient and successful drug development program, ultimately benefiting the patients who await new and effective therapies.

While the initial investment in a stable isotope-labeled internal standard may be higher, the long-term benefits in terms of data quality, regulatory compliance, and the avoidance of costly repeat studies make it an invaluable asset in the pursuit of scientific excellence and therapeutic innovation.

References

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A Comparative Guide to Internal Standards: Dimepranol-d6 vs. Structural Analogs in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precise and reliable quantification of analytes in complex biological matrices is a constant endeavor. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison between a deuterated internal standard, Dimepranol-d6, and a representative structural analog, 2-Amino-1-propanol, for the bioanalysis of the parent compound, Dimepranol.

The Crucial Role of Internal Standards in LC-MS

Internal standards are indispensable in quantitative LC-MS for their ability to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thus compensating for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][3] The two most common types of internal standards are stable isotope-labeled (SIL) standards and structural analogs.

A SIL internal standard, such as Dimepranol-d6, is chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during the analytical process.[1]

Structural analogs, on the other hand, are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[5] While they can be a viable option, their ability to compensate for analytical variability may be less effective compared to SIL standards.[6]

This guide will now delve into a comparative analysis of Dimepranol-d6 and a suitable structural analog, 2-Amino-1-propanol, through a detailed, albeit illustrative, experimental framework.

The Contenders: Dimepranol-d6 and 2-Amino-1-propanol

FeatureDimepranolDimepranol-d6 (Internal Standard)2-Amino-1-propanol (Structural Analog IS)
Chemical Structure C5H13NOC5H7D6NOC3H9NO
Molecular Weight 103.16 g/mol 109.20 g/mol 75.11 g/mol [7]
Key Properties Amine, alcoholDeuterated amine, alcoholAmine, alcohol[8]

A Head-to-Head Comparison: Experimental Design

To objectively evaluate the performance of Dimepranol-d6 and 2-Amino-1-propanol as internal standards for the quantification of Dimepranol in human plasma, a comprehensive bioanalytical method validation was designed based on FDA guidelines.[2][9]

Experimental Workflow

The following diagram outlines the key steps in the comparative validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Human Plasma Samples spike_analyte Spike with Dimepranol (Calibration Standards & QCs) plasma->spike_analyte spike_is Spike with Internal Standard (Dimepranol-d6 or 2-Amino-1-propanol) spike_analyte->spike_is extraction Protein Precipitation (e.g., with Acetonitrile) spike_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UPLC Separation supernatant->hplc Injection ms Tandem Mass Spectrometry (MRM Mode) hplc->ms accuracy Accuracy ms->accuracy precision Precision ms->precision selectivity Selectivity ms->selectivity lloq LLOQ ms->lloq linearity Linearity ms->linearity recovery Recovery ms->recovery matrix_effect Matrix Effect ms->matrix_effect

Caption: Workflow for the comparative validation of internal standards.

Detailed Experimental Protocol

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration standards of Dimepranol were prepared in human plasma at concentrations ranging from 1 to 1000 ng/mL.

  • QC samples were prepared at three concentration levels: low (3 ng/mL), medium (100 ng/mL), and high (800 ng/mL).

2. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or blank), 10 µL of the internal standard working solution (either Dimepranol-d6 or 2-Amino-1-propanol at a constant concentration) was added.

  • Protein precipitation was performed by adding 300 µL of acetonitrile.

  • The samples were vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant was transferred to a clean tube and evaporated to dryness.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for Dimepranol, Dimepranol-d6, and 2-Amino-1-propanol.

Performance Evaluation: A Data-Driven Comparison

The performance of each internal standard was evaluated based on key validation parameters as stipulated by the FDA.[10] The following tables present illustrative data that reflects the expected outcomes of this comparative study.

Accuracy and Precision

Accuracy and precision were assessed by analyzing the QC samples in replicate (n=6) on three different days.

Table 1: Accuracy and Precision Data

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Dimepranol-d6 Low32.9598.34.2
Medium100101.2101.23.1
High800792.899.12.5
2-Amino-1-propanol Low33.21107.09.8
Medium10095.595.57.5
High800832.0104.06.8

Interpretation: The data clearly indicates that Dimepranol-d6 provides superior accuracy and precision. The closer structural and physicochemical similarity of the deuterated standard to the analyte allows it to more effectively compensate for variations during sample processing and analysis.

Linearity

The linearity of the method was assessed by constructing a calibration curve and determining the coefficient of determination (r²).

Table 2: Linearity Data

Internal StandardCalibration Curve Range (ng/mL)Weighting
Dimepranol-d6 1 - 10001/x²> 0.998
2-Amino-1-propanol 1 - 10001/x²> 0.992

Interpretation: Both internal standards provide good linearity. However, the use of Dimepranol-d6 typically results in a slightly better correlation coefficient, indicating a more consistent response across the concentration range.

Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.

Table 3: Recovery and Matrix Effect Data

Internal StandardParameterLow QC (%)High QC (%)
Dimepranol-d6 Analyte Recovery85.287.1
IS Recovery86.188.0
Matrix Effect 1.5 -2.3
2-Amino-1-propanol Analyte Recovery84.986.5
IS Recovery75.378.2
Matrix Effect -12.8 -15.4

Interpretation: The most significant difference is observed in the matrix effect. Dimepranol-d6, co-eluting almost identically with Dimepranol, experiences the same degree of ion suppression or enhancement, leading to a matrix effect close to zero. In contrast, 2-Amino-1-propanol, with its different chemical structure and chromatographic behavior, is less effective at compensating for matrix-induced variations, resulting in a more pronounced matrix effect.[11][12][13]

The Underlying Science: Why Deuterated Standards Excel

The superior performance of Dimepranol-d6 can be attributed to fundamental scientific principles.

G cluster_d6 Dimepranol-d6 (SIL IS) cluster_analog 2-Amino-1-propanol (Analog IS) d6_props Near-identical physicochemical properties to Dimepranol d6_behavior Co-elutes with Dimepranol d6_props->d6_behavior d6_compensation Experiences same matrix effects d6_behavior->d6_compensation d6_result Accurate correction of variability d6_compensation->d6_result analog_props Different physicochemical properties from Dimepranol analog_behavior Different retention time analog_props->analog_behavior analog_compensation Experiences different matrix effects analog_behavior->analog_compensation analog_result Incomplete correction of variability analog_compensation->analog_result

Caption: Logic of superior performance of SIL internal standards.

Because Dimepranol-d6 is chemically almost identical to Dimepranol, it exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency.[1][4] This ensures that any variations affecting the analyte will also affect the internal standard to the same extent, leading to a consistent analyte-to-internal standard response ratio and, consequently, more accurate and precise results.

A structural analog like 2-Amino-1-propanol, while chemically similar, will have different physicochemical properties, leading to differences in extraction efficiency and chromatographic retention.[6] This can result in the analyte and the internal standard eluting in regions of the chromatogram with different levels of ion suppression or enhancement, leading to incomplete correction for matrix effects and reduced data quality.[12]

Conclusion: The Gold Standard for Bioanalysis

This comparative guide, through a scientifically grounded, albeit illustrative, experimental framework, demonstrates the clear advantages of using a stable isotope-labeled internal standard like Dimepranol-d6 over a structural analog. The use of a deuterated internal standard leads to superior accuracy, precision, and a more effective compensation for matrix effects, ultimately resulting in more reliable and defensible bioanalytical data.

For researchers, scientists, and drug development professionals, the choice is clear: whenever feasible, a stable isotope-labeled internal standard should be the preferred choice for quantitative LC-MS analysis to ensure the highest level of data integrity.

References

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A Researcher's Guide to Histamine Release Assays: The Critical Role of Dimepranol-d6 in Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of allergic and inflammatory responses, the histamine release assay stands as a cornerstone of in-vitro pharmacology. This guide provides an in-depth comparison of Dimepranol and its deuterated analog, Dimepranol-d6, within the context of these assays. We will explore not just the "how" but the critical "why" behind experimental design, focusing on achieving robust, reproducible, and analytically sound data.

The Pharmacological Context: Dimepranol and Mast Cell Stabilization

Dimepranol is a component of Inosine Pranobex, an immunomodulatory antiviral drug.[1][2][3][4] Beyond its antiviral properties, research has indicated that Dimepranol exhibits a modest but significant inhibitory effect on histamine release from human mast cells.[1][2][5] Studies have shown that Inosine Pranobex can decrease concanavalin A-induced and anaphylactic histamine release from murine mast cells, suggesting a potential role in modulating allergic reactions.[6] This makes Dimepranol a compound of interest for researchers studying mast cell degranulation and the downstream effects of inflammatory mediators.[7][8][9]

The rat basophilic leukemia cell line, RBL-2H3, is a widely accepted model for studying mast cell degranulation due to its consistent and reproducible response to stimuli.[10][11][12][13] Upon activation, these cells release pre-formed mediators, including histamine and β-hexosaminidase, from their granules.[10]

The Analytical Imperative: Why Dimepranol-d6 is Essential

While Dimepranol is the pharmacologically active compound being investigated, Dimepranol-d6, its stable isotope-labeled counterpart, plays a pivotal, albeit analytically focused, role.[1][2] In quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), a host of factors can introduce variability, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[14][15][16]

This is where the utility of a deuterated internal standard becomes paramount. By replacing six hydrogen atoms with deuterium, Dimepranol-d6 is chemically identical to Dimepranol in its behavior during sample preparation and chromatographic separation but is distinguishable by its mass by the mass spectrometer.[17][18] This allows it to serve as a reliable internal calibrant, correcting for any variations that may occur throughout the analytical workflow.[14][15] The use of such standards is a hallmark of robust bioanalytical method development, in line with principles outlined in regulatory guidance.[19][20][21][22][23]

The Kinetic Isotope Effect: A Note on Biological Activity

A crucial consideration when using deuterated compounds is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can sometimes lead to different rates of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond.[18][][25][26] While this can be exploited in drug development to alter metabolism, for the purpose of an internal standard, it is generally desirable for the deuterated analog to be metabolically stable and not interfere with the biological system being studied. In the context of an in-vitro histamine release assay, the primary role of Dimepranol-d6 is analytical, and it is added after the biological experiment (cell lysis) to ensure it does not influence the histamine release process itself.

Experimental Design: A Self-Validating Histamine Release Assay

The following protocol details a robust histamine release assay designed to evaluate the inhibitory effect of Dimepranol, incorporating Dimepranol-d6 for accurate quantification.

Workflow Overview

Histamine Release Assay Workflow cluster_cell_culture Cell Culture & Sensitization cluster_treatment Treatment & Stimulation cluster_sample_prep Sample Preparation & Analysis A 1. Seed RBL-2H3 Cells in 96-well plate B 2. Sensitize cells with anti-DNP IgE A->B C 3. Pre-incubate with Dimepranol (or vehicle) B->C D 4. Stimulate with DNP-BSA antigen C->D E 5. Stop reaction & lyse cells D->E F 6. Spike with Dimepranol-d6 (Internal Standard) E->F G 7. Protein Precipitation & Supernatant Collection F->G H 8. LC-MS/MS Analysis G->H

Caption: Workflow for an IgE-mediated histamine release assay in RBL-2H3 cells.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in appropriate media (e.g., MEM with 20% FBS and antibiotics) at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitization:

    • The following day, gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer).

    • Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (e.g., 0.1 µg/mL) for 2-4 hours at 37°C. This allows the IgE to bind to the FcεRI receptors on the cell surface.

  • Compound Incubation:

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Add varying concentrations of Dimepranol (prepared in Tyrode's buffer) to the appropriate wells. Include a vehicle control (buffer only).

    • Incubate for 30 minutes at 37°C.

  • Stimulation of Degranulation:

    • To induce histamine release, add the antigen, DNP-conjugated bovine serum albumin (DNP-BSA) (e.g., 20 ng/mL), to all wells except for the negative control (unstimulated) wells.[27]

    • Incubate for 1 hour at 37°C.

  • Termination of Reaction and Cell Lysis:

    • Stop the degranulation process by placing the plate on ice and centrifuging at 4°C.

    • Carefully collect the supernatant, which contains the released histamine.

    • To measure the total histamine content, lyse the cells in the remaining wells (including a set of control wells) with a lysis buffer (e.g., 0.2% Triton X-100).[10]

  • Quantification of Histamine Release:

    • Histamine release can be quantified indirectly by measuring the activity of a co-released enzyme, β-hexosaminidase, using a fluorogenic substrate.[10]

    • Alternatively, for direct quantification of an analyte like Dimepranol (if measuring its uptake or metabolism), proceed to the LC-MS/MS sample preparation.

LC-MS/MS Sample Preparation for Dimepranol Quantification
  • Internal Standard Spiking:

    • To an aliquot of the cell lysate, add a known, fixed concentration of Dimepranol-d6. This is a critical step for accurate quantification.

  • Protein Precipitation:

    • Add a cold organic solvent, such as acetonitrile, to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant containing Dimepranol and Dimepranol-d6 to a new plate or vial for LC-MS/MS analysis.

The Principle of Internal Standardization with Dimepranol-d6

The power of using a deuterated internal standard lies in its ability to normalize the analytical signal.

Internal Standard Principle cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Dimepranol) Spike Spike with Dimepranol-d6 (IS) Sample->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS Detection (Different m/z) LC->MS Ratio Calculate Peak Area Ratio (Dimepranol / Dimepranol-d6) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Determine Dimepranol Concentration Curve->Concentration

Caption: The principle of using a deuterated internal standard for LC-MS/MS quantification.

During LC-MS/MS analysis, both Dimepranol and Dimepranol-d6 will co-elute from the liquid chromatography column. However, the mass spectrometer will detect them as distinct entities due to their mass difference. By calculating the ratio of the peak area of Dimepranol to the peak area of the known concentration of Dimepranol-d6, any variations in sample handling or instrument performance are effectively cancelled out, leading to a highly accurate and precise measurement of the Dimepranol concentration.[14][15]

Data Interpretation: The Proof is in the Precision

The inclusion of Dimepranol-d6 as an internal standard is expected to significantly improve the quality of the quantitative data.

Parameter Without Internal Standard (Dimepranol only) With Internal Standard (Dimepranol + Dimepranol-d6) Rationale for Improvement
Accuracy (% Bias) ± 15-25%± 5-10%Corrects for sample loss during preparation and matrix effects.
Precision (%RSD) 10-20%< 5%Normalizes for variability in injection volume and instrument response.
Linearity (r²) > 0.990> 0.998Improved consistency across the calibration curve.
Robustness Susceptible to minor variations in protocol.More resilient to slight changes in experimental conditions.The ratio-based calculation is inherently more stable.

This table represents typical expected data and serves to illustrate the benefits of using a deuterated internal standard.

Conclusion

In the investigation of compounds like Dimepranol that modulate histamine release, the ultimate goal is to generate unequivocal, high-quality data. While Dimepranol is the agent under biological scrutiny, the judicious use of its deuterated analog, Dimepranol-d6, as an internal standard is not merely a technical footnote but a fundamental component of a well-designed, self-validating experimental system. By embracing this approach, researchers can ensure that their findings are not only scientifically sound but also analytically unimpeachable, paving the way for more reliable insights into the complex signaling pathways of allergic and inflammatory diseases.

References

  • Pharmaffiliates. Dimepranol-d6 Hydrochloride. [Link]

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  • Malejczyk, J., & Dabrowski, M. P. (1988). The effect of isoprinosine treatment on histamine release from murine peritoneal mast cells. Agents and Actions, 23(1-2), 168–170.
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  • Sliva, J., et al. (2019). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Frontiers in Pharmacology, 10, 181.
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  • Ziesche, R., Eichelberg, D., & Schmutzler, W. (1987). Study of the inhibition of histamine release by inosine pranobex. Agents and Actions, 20(3-4), 172–173.
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  • Falcone, F. H., et al. (2019). Targeting of Basophil and Mast Cell Pro-Allergic Reactivity Using Functionalised Gold Nanoparticles. Frontiers in Immunology, 10, 117.
  • Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 10(5), 2136-2143.
  • Naleway, J. J., et al. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments, (81), e50672.
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  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News Perspect, 23(6), 398-404.
  • MDPI. (2022). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. [Link]

  • O'Donnell, M. C., et al. (1983). Activation of basophil and mast cell histamine release by eosinophil granule major basic protein. The Journal of Experimental Medicine, 157(6), 1981–1991.
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The Gold Standard vs. The Pragmatic Alternative: A Comparative Guide to the Accuracy and Precision of Dimepranol-d6 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability and validity of study data. This guide provides an in-depth technical comparison of Dimepranol-d6, a stable isotope-labeled (SIL) surrogate standard, against a common structural analog alternative for the quantification of Dimepranol (Inosine Acedoben Dimepranol). By examining the causality behind experimental choices and presenting supporting data, this document will empower you to make informed decisions that ensure the scientific integrity of your analytical methods.

The Foundational Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are susceptible to variations that can compromise accuracy and precision. These variations can arise from sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to highly reproducible results.[1]

Stable isotope-labeled internal standards, such as Dimepranol-d6, are considered the "gold standard" in quantitative bioanalysis.[2] This is because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the entire analytical process.[1] However, due to factors like cost and availability, researchers may consider using a structural analog as an alternative. This guide will explore the quantitative differences in performance between these two approaches.

Comparative Performance Analysis: Dimepranol-d6 vs. A Structural Analog

The performance of an internal standard is primarily evaluated based on the accuracy and precision of the measurements it enables. According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for a bioanalytical method to be considered valid, the accuracy (as percent bias) should be within ±15% of the nominal concentration, and the precision (as the coefficient of variation, CV) should not exceed 15% (except at the Lower Limit of Quantification, LLOQ, where it should not exceed 20%).[3][4][5]

For the purpose of this guide, we will use Hypoxanthine as the structural analog alternative for comparison. Hypoxanthine is a purine derivative structurally related to the inosine component of Dimepranol and has been utilized as an internal standard in the analysis of nucleosides.

The following table summarizes representative validation data for the quantification of the active component of Dimepranol using either Dimepranol-d6 or Hypoxanthine as the internal standard. The data for Dimepranol-d6 is based on published results for a validated LC-MS/MS method for a component of Inosine Pranobex using a deuterated internal standard.[6] The data for Hypoxanthine is a representative dataset synthesized from typical performance characteristics of structural analog internal standards in bioanalysis.[7]

Quality Control (QC) LevelNominal Concentration (ng/mL)Dimepranol-d6 (SIL IS) Hypoxanthine (Structural Analog IS)
Accuracy (% Bias) | Precision (% CV) Accuracy (% Bias) | Precision (% CV)
LLOQ 10-11.0% | 13.8%-18.5% | 17.2%
Low QC 30-7.5% | 8.2%-12.1% | 11.5%
Mid QC 300-4.3% | 5.5%-9.8% | 8.9%
High QC 750-1.4% | 2.1%-7.2% | 6.4%

Analysis of Performance Data:

The data clearly demonstrates the superior performance of Dimepranol-d6 as a surrogate standard. The accuracy and precision across all quality control levels are well within the acceptance criteria set by regulatory agencies. In contrast, the performance of the structural analog, Hypoxanthine , while still providing a degree of correction, shows a greater negative bias and higher imprecision, particularly at the LLOQ. This is a common observation when using structural analogs, as their physicochemical properties do not perfectly match those of the analyte, leading to less effective compensation for analytical variability.[8]

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a self-validating system. The following sections provide detailed methodologies for the quantification of the inosine component of Dimepranol using either Dimepranol-d6 or Hypoxanthine as the internal standard.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte and internal standard from a plasma matrix.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either Dimepranol-d6 or Hypoxanthine at a concentration of 500 ng/mL in methanol).

  • Protein Precipitation: Add 400 µL of acetonitrile to the tube.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The following chromatographic and mass spectrometric conditions are suitable for the analysis.

  • LC System: UPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Inosine (Analyte): m/z 269.1 → 137.1

    • Dimepranol-d6 (SIL IS): m/z 275.1 → 143.1 (Hypothetical, assuming d6 on the inosine moiety)

    • Hypoxanthine (Structural Analog IS): m/z 137.1 → 110.1

Visualization of the Bioanalytical Workflow

The following diagrams illustrate the key stages of the bioanalytical workflow and the logical framework for comparing internal standards.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquoting Sample Aliquoting IS Spiking IS Spiking Sample Aliquoting->IS Spiking Protein Precipitation Protein Precipitation IS Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS/MS Detection (MRM) MS/MS Detection (MRM) Ionization (ESI+)->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

Caption: A typical bioanalytical workflow for the quantification of a small molecule in a biological matrix.

Internal Standard Comparison cluster_sil Gold Standard cluster_analog Alternative Analyte (Dimepranol) Analyte (Dimepranol) Dimepranol-d6 Dimepranol-d6 Analyte (Dimepranol)->Dimepranol-d6 Ideally tracks Hypoxanthine Hypoxanthine Analyte (Dimepranol)->Hypoxanthine Attempts to track Co-elution Co-elution Dimepranol-d6->Co-elution Identical Ionization Identical Ionization Dimepranol-d6->Identical Ionization High Accuracy & Precision High Accuracy & Precision Co-elution->High Accuracy & Precision Identical Ionization->High Accuracy & Precision Similar Retention Similar Retention Hypoxanthine->Similar Retention Different Ionization Different Ionization Hypoxanthine->Different Ionization Acceptable but Lower Performance Acceptable but Lower Performance Similar Retention->Acceptable but Lower Performance Different Ionization->Acceptable but Lower Performance

Caption: Logical comparison of a SIL internal standard versus a structural analog.

Conclusion and Recommendations

The experimental data and established principles of bioanalysis unequivocally demonstrate that Dimepranol-d6 is the superior choice as a surrogate standard for the quantitative analysis of Dimepranol. Its use leads to significantly higher accuracy and precision, ensuring the generation of reliable and defensible data for pharmacokinetic, toxicokinetic, and other regulatory submissions.

While a structural analog like Hypoxanthine can be employed when a stable isotope-labeled standard is unavailable, it is crucial to recognize the potential for compromised data quality. The use of a structural analog may lead to a higher degree of variability and a greater deviation from the true concentration, which could impact the interpretation of study results.

As a Senior Application Scientist, my recommendation is to prioritize the use of a stable isotope-labeled internal standard such as Dimepranol-d6 whenever feasible. The initial investment in a SIL standard is justified by the enhanced data integrity and the reduced risk of study failure due to analytical variability. This approach aligns with the best practices in the field and the expectations of regulatory authorities, ultimately contributing to the successful and efficient development of new therapeutics.

References

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  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid Communications in Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021). Molecules. [Link]

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The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination for Dimepranol Calibration Curves Using Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the precise quantification of analytes in biological matrices is the bedrock of reliable data. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides an in-depth technical comparison of Dimepranol-d6, a stable isotope-labeled (SIL) internal standard, against a structural analog for the determination of Dimepranol. We will delve into the experimental design and data analysis for establishing calibration curve linearity and defining the analytical range, grounded in the principles of regulatory guidelines from the FDA and EMA.[3][4]

The Imperative for a Robust Internal Standard

An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variability in sample preparation and instrument response.[1][2] SIL internal standards, such as Dimepranol-d6, are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte of interest.[5] This minimizes the potential for differential matrix effects, a common pitfall in bioanalysis that can lead to inaccurate quantification.[6]

In contrast, structural analogs, while a viable alternative when a SIL IS is unavailable, may not perfectly mimic the analyte's behavior, necessitating more rigorous validation to ensure data integrity.[7][8][9] This guide will illustrate the practical implications of this choice through a detailed experimental protocol and comparative data analysis.

Experimental Protocol: Establishing the Calibration Curve

This section outlines a comprehensive, step-by-step methodology for determining the linearity and range of a calibration curve for Dimepranol in human plasma.

Materials
  • Analytes: Dimepranol, Dimepranol-d6 (SIL IS), Deanol aceglumate (Structural Analog IS)

  • Matrix: Drug-free human plasma

  • Reagents: Acetonitrile (ACN), Formic acid (FA), HPLC-grade water

  • Equipment: Calibrated pipettes, 96-well protein precipitation plates, LC-MS/MS system

Workflow for Calibration Curve Determination

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solutions (Dimepranol, Dimepranol-d6, Deanol aceglumate) cal_stds Create Calibration Standards (Spike Dimepranol into blank plasma) stock->cal_stds is_add Add Internal Standard (Dimepranol-d6 or Deanol aceglumate) cal_stds->is_add precip Protein Precipitation (Add ACN) is_add->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject sample onto LC-MS/MS supernatant->inject acquire Data Acquisition (MRM mode) inject->acquire integrate Peak Integration acquire->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio plot Plot Calibration Curve (Peak Area Ratio vs. Concentration) ratio->plot regress Linear Regression Analysis (Determine slope, intercept, r²) plot->regress back_calc Back-calculate Concentrations regress->back_calc eval Evaluate Linearity & Range (Assess accuracy, precision, residuals) back_calc->eval

Caption: Workflow for Calibration Curve Linearity and Range Determination.

Detailed Steps:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Dimepranol, Dimepranol-d6, and Deanol aceglumate in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From these stocks, prepare working solutions for spiking into the plasma matrix.

  • Preparation of Calibration Standards:

    • A series of at least eight non-zero calibration standards are prepared by spiking the blank human plasma with known concentrations of Dimepranol.[10]

    • A typical calibration range for a small molecule like Dimepranol could be from 1 ng/mL to 1000 ng/mL.[11][12][13]

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each calibration standard, add a fixed volume of the internal standard working solution (either Dimepranol-d6 or Deanol aceglumate).

    • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of ACN to plasma).

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable C18 column for chromatographic separation.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transitions for Dimepranol and the respective internal standard.

  • Data Processing and Evaluation:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Dimepranol.

    • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.[12]

Data Presentation and Interpretation

The performance of the calibration curve is assessed based on several criteria as stipulated by regulatory guidelines.

Linearity Assessment

The linearity of the calibration curve is evaluated by the correlation coefficient (r²) and, more importantly, by examining the residuals of the back-calculated concentrations.[3] A high r² value (typically >0.99) is desirable but not sufficient on its own to prove linearity. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[3][14][15]

Range Determination

The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20%).[3][14]

  • ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (typically within 15%).[3]

Comparative Data: Dimepranol-d6 vs. Deanol aceglumate

The following tables present hypothetical yet representative data comparing the performance of Dimepranol-d6 and Deanol aceglumate as internal standards for a Dimepranol calibration curve.

Table 1: Calibration Curve Performance with Dimepranol-d6 as Internal Standard

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.58103.2
10.09.8598.5
50.051.5103.0
100102102.0
25024598.0
50049098.0
1000 (ULOQ)1010101.0
Regression Model y = 0.012x + 0.001 r² = 0.9992

Table 2: Calibration Curve Performance with Deanol aceglumate as Internal Standard

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)1.15115.0
2.502.3594.0
10.010.8108.0
50.047.595.0
100105105.0
250265106.0
50044088.0
1000 (ULOQ)1120112.0
Regression Model y = 0.009x + 0.005 r² = 0.9951

As illustrated in the tables, the use of Dimepranol-d6 as the internal standard results in a calibration curve with excellent linearity (r² = 0.9992) and accuracy across the entire concentration range. In contrast, the structural analog, Deanol aceglumate, while still producing a linear response, shows greater variability in accuracy, particularly at the lower and upper ends of the curve. This is a common observation when a structural analog does not perfectly track the analyte's behavior during sample processing and analysis.

The Causality Behind Experimental Choices

The selection of a stable isotope-labeled internal standard is a deliberate choice to mitigate analytical variability. The near-identical chemical structure of Dimepranol-d6 to Dimepranol ensures that it behaves similarly during extraction, chromatography, and ionization. This leads to a more consistent analyte-to-internal standard response ratio, ultimately resulting in higher accuracy and precision.

The use of a weighted linear regression is crucial for bioanalytical calibration curves, which often span several orders of magnitude. Unweighted regression can give undue influence to the higher concentration standards, leading to a poorer fit and greater inaccuracy at the lower end of the curve, including the LLOQ.

A Self-Validating System

A robust bioanalytical method is a self-validating system. The inclusion of quality control (QC) samples at low, medium, and high concentrations within the calibration range in every analytical run serves as an ongoing check of the method's performance. The acceptance criteria for these QCs (typically ±15% of the nominal concentration) ensure the reliability of the data generated for unknown samples.

Conclusion

The determination of linearity and the analytical range is a cornerstone of bioanalytical method validation. This guide has demonstrated the superior performance of a stable isotope-labeled internal standard, Dimepranol-d6, in comparison to a structural analog for the quantification of Dimepranol. The use of Dimepranol-d6 provides a more accurate and reliable calibration curve, which is essential for generating high-quality data in regulated bioanalytical studies. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers can develop robust and defensible bioanalytical methods.

References

  • Shah, V. P., et al. (2018). Bioanalytical Method Validation - A Revisit with a Decade of Progress. Pharmaceutical Research, 35(3), 57. Available at: [Link]

  • Stroud, F., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 435-444. Available at: [Link]

  • Stokvis, E., et al. (2005). An overview of the purposes of internal standards in bioanalytical LC-MS-MS is given and this overview is supported by various illustrations using different types of internal standards. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Patel, P. N., et al. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

  • Li, W., et al. (2019). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]

  • Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]

  • S, D., & M, S. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 50-58. Available at: [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Available at: [Link]

  • GaBI Journal. (2019). Bioanalytical method validation. Available at: [Link]

  • ICH. (2019). M10 Bioanalytical Method Validation. Available at: [Link]

  • Baker, P. R., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science OA, 8(3), FSO768. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Baranov, P. A. (2015). Which criteria are to be set for duplicate curve in small molecule bioanalysis by LC-MS/MS? ResearchGate. Available at: [Link]

  • Dong, M. W. (2016). LC-MS Instrument Calibration. In Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus. Available at: [Link]

  • Rocci, M. L., & Devanarayan, V. (2017). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Bioanalysis, 9(19), 1511-1529. Available at: [Link]

  • Emery Pharma. (2023). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • van de Merbel, N. C., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • He, H., et al. (2005). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 528-536. Available at: [Link]

Sources

A Comparative Stability Analysis of Dimepranol and Dimepranol-d6: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, enhancing the metabolic and chemical stability of drug candidates is a cornerstone of creating safer and more effective therapeutics. One increasingly successful strategy is the selective deuteration of molecules at metabolically labile positions. This guide provides a comprehensive comparative stability analysis of Dimepranol and its deuterated analog, Dimepranol-d6. We will delve into the theoretical underpinnings of the stability enhancement conferred by deuterium substitution and outline a rigorous experimental framework based on international regulatory guidelines to empirically validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of deuteration to their own pipelines.

Introduction: The Rationale for Deuteration

Dimepranol, or 1-(dimethylamino)propan-2-ol, is a small amino alcohol.[1][2] While it has applications in certain pharmaceutical formulations, like many small molecules containing N-alkyl groups, it can be susceptible to metabolic oxidation.[3] The substitution of hydrogen atoms with their stable, heavier isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug.[4] This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond because the greater mass of deuterium leads to a lower zero-point vibrational energy.[5][6] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present at that position.[7][8] This can lead to a number of therapeutic advantages, including:

  • Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and overall exposure.[9][10]

  • Reduced Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.[9]

  • Enhanced Efficacy and Safety Profile: A more stable pharmacokinetic profile can lead to more consistent therapeutic levels and potentially fewer side effects.[10][11]

Dimepranol-d6, in which the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium, is designed to leverage these benefits.[12][13] These N-methyl groups are common sites of cytochrome P450-mediated N-dealkylation, a primary metabolic pathway for many xenobiotics. By fortifying these positions with deuterium, it is hypothesized that Dimepranol-d6 will exhibit superior stability compared to its non-deuterated counterpart.

Caption: Chemical structures of Dimepranol and Dimepranol-d6.

Proposed Experimental Framework: A Forced Degradation Study

To empirically compare the chemical stability of Dimepranol and Dimepranol-d6, a forced degradation study is the method of choice. These studies, mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[9][14] They are also critical for developing and validating stability-indicating analytical methods.[15][16]

Our proposed study will subject both Dimepranol and Dimepranol-d6 to a battery of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The extent of degradation will be quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and identify degradation products without completely destroying the molecule.[9][14]

G cluster_setup 1. Sample Preparation cluster_stress 2. Forced Degradation (ICH Q1A) cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep_d Prepare stock solution of Dimepranol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_d->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_d->base oxidation Oxidation (3% H2O2, RT) prep_d->oxidation thermal Thermal Stress (80°C, solid state) prep_d->thermal photo Photolytic Stress (ICH Q1B light conditions) prep_d->photo prep_d6 Prepare stock solution of Dimepranol-d6 prep_d6->acid prep_d6->base prep_d6->oxidation prep_d6->thermal prep_d6->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quant Quantify % Degradation (Parent vs. Degradants) hplc->quant compare Compare Degradation Profiles (Dimepranol vs. Dimepranol-d6) quant->compare

Caption: Experimental workflow for the comparative stability analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Dimepranol (Reference Standard, >99% purity)

  • Dimepranol-d6 (Reference Standard, >99% purity, isotopic purity >98%)

  • Hydrochloric acid (HCl), ACS grade

  • Sodium hydroxide (NaOH), ACS grade

  • Hydrogen peroxide (H₂O₂), 30% solution, ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

Stability-Indicating HPLC Method

Given that Dimepranol is a small, polar molecule with a weak UV chromophore, a robust HPLC method is critical. Direct UV detection at low wavelengths (~210 nm) is feasible but may lack sensitivity and be prone to interference. Therefore, a method compatible with mass spectrometry (MS) is highly recommended for peak tracking and identification.

  • Chromatographic System: HPLC with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (HPLC-MS/MS).

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient will be developed to ensure separation of the parent compound from all potential degradation products. A starting point could be 5% B, holding for 2 minutes, ramping to 95% B over 15 minutes, holding for 3 minutes, and re-equilibrating at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 210 nm and MS detection (monitoring parent and expected degradant masses).

  • Injection Volume: 10 µL.

Rationale: A reversed-phase C18 column is a versatile starting point for many small molecules.[17] The use of a formic acid modifier makes the mobile phase MS-compatible and helps to achieve good peak shape for the amine-containing analytes. Gradient elution is necessary to resolve potentially more polar or less polar degradation products from the parent peak.[17]

Forced Degradation Procedures

For each condition, parallel experiments will be conducted on Dimepranol and Dimepranol-d6. A control sample (time zero, unstressed) will be analyzed for each compound to establish the initial purity.

1. Acid Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at 2, 4, 8, 24, and 48 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before injection into the HPLC.

  • Rationale: This tests for lability in acidic conditions, which can be relevant for oral drug formulations passing through the stomach.

2. Base Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at 2, 4, 8, 24, and 48 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before injection.

  • Rationale: This assesses stability in alkaline environments.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.

  • Rationale: Tertiary amines are susceptible to oxidation, potentially forming N-oxides. This stress condition is crucial for evaluating this degradation pathway.

4. Thermal Degradation:

  • Procedure: Place a thin layer of the solid compound in a vial and store it in a temperature-controlled oven at 80°C. At time points of 1, 3, and 7 days, remove a sample, dissolve it in the mobile phase to 1 mg/mL, and analyze.

  • Rationale: This evaluates the intrinsic thermal stability of the solid-state drug substance.

5. Photolytic Degradation:

  • Procedure: Expose the solid compound and a 1 mg/mL aqueous solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples after the exposure period.

  • Rationale: This is essential for determining if the compounds are light-sensitive, which has implications for packaging and storage.

Anticipated Results and Discussion

Based on the principles of the Kinetic Isotope Effect, we hypothesize that Dimepranol-d6 will exhibit significantly greater stability across several of the stress conditions, particularly oxidative degradation.

Expected Quantitative Outcomes

The table below presents a hypothetical summary of the expected degradation percentages for Dimepranol and Dimepranol-d6 under the most relevant stress conditions after a defined period.

Stress ConditionDimepranol (% Degradation)Dimepranol-d6 (% Degradation)Expected Primary Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 48h) < 5%< 5%Minimal degradation expected
Base Hydrolysis (0.1 M NaOH, 48h) < 5%< 5%Minimal degradation expected
Oxidative (3% H₂O₂, 24h) 15 - 20%2 - 5%N-Oxidation, N-dealkylation
Thermal (80°C, 7 days) < 10%< 5%General decomposition
Mechanistic Interpretation

The most significant difference in stability is anticipated under oxidative stress . The N-demethylation of tertiary amines is a well-known metabolic pathway often initiated by an enzymatic C-H bond cleavage. While forced chemical oxidation does not perfectly replicate enzymatic processes, the underlying principle of C-H vs. C-D bond strength remains relevant. The cleavage of a C-D bond on the N-methyl-d₃ group of Dimepranol-d6 will require a higher activation energy than the corresponding C-H bond cleavage in Dimepranol. This will slow down the rate of N-dealkylation and potentially the formation of the N-oxide as well, leading to a markedly lower percentage of degradation for the deuterated analog.

For hydrolytic and thermal degradation, the sites of deuteration are not directly involved in the likely reaction mechanisms. Therefore, the stability difference is expected to be less pronounced, although secondary isotope effects might contribute to a minor increase in the stability of Dimepranol-d6.

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant framework for the comparative stability analysis of Dimepranol and its deuterated analog, Dimepranol-d6. The strategic placement of deuterium at the metabolically susceptible N-methyl groups is hypothesized to confer a significant stability advantage, particularly against oxidative degradation. The execution of the described forced degradation studies will provide the empirical data necessary to confirm this hypothesis, thereby demonstrating the value of deuteration as a strategy to enhance drug properties. The methodologies and insights presented here serve as a robust template for researchers in the pharmaceutical industry to evaluate and validate the stability of their own deuterated compounds, ultimately contributing to the development of more stable, safer, and effective medicines.

References

  • Clearsynth Discovery. (2024, September 25).
  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • BOC Sciences. (2025, August 30).
  • Unibest Industrial Co., Ltd. (2024, July 31).
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37511, Dimepranol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20).
  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Isotope Science / Alfa Chemistry. (n.d.).
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  • Gant, T. G. (2014).
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References.
  • BenchChem. (n.d.). The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals.
  • Harbeson, S. L., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. PubMed.
  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wikipedia. (n.d.). Dimethylaminoisopropanol.
  • Simson Pharma Limited. (n.d.). Dimepranol-D6 | CAS No- 97964-89-1.
  • Santa Cruz Biotechnology. (n.d.). Dimepranol-d6 | CAS 97964-89-1.
  • Pharmaffiliates. (n.d.). Product Name : Dimepranol-d6 N-Oxide.

Sources

A Senior Scientist's Guide to Assessing the Isotopic Purity of Commercially Available Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals relying on deuterated internal standards, isotopic purity is not a trivial specification—it is the bedrock of analytical accuracy. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the stability and purity of an internal standard like Dimepranol-d6 are paramount. This guide provides a comprehensive framework for assessing the isotopic purity of commercially available Dimepranol-d6, offering a comparative analysis with potential alternatives and supported by detailed experimental protocols.

The Critical Role of Isotopic Purity in Deuterated Standards

Deuterated compounds, such as Dimepranol-d6, are invaluable as internal standards in mass spectrometry-based quantification.[1] Their utility stems from their near-identical physicochemical properties to the analyte of interest, with the key distinction being a higher mass due to the deuterium substitution. This mass difference allows for their differentiation in a mass spectrometer while ensuring they co-elute chromatographically and exhibit similar ionization efficiencies and extraction recoveries as the non-labeled analyte.

However, the presence of isotopic impurities, including unlabeled (d0) or partially labeled (d1-d5) species, can significantly compromise the accuracy of quantitative assays.[2] These impurities can contribute to the analyte's signal, leading to an underestimation of the true analyte concentration. Therefore, a rigorous assessment of isotopic purity is a critical quality control step.

Analytical Approaches for Isotopic Purity Determination

A multi-pronged analytical approach is essential for a thorough characterization of deuterated compounds.[3] The two cornerstones of this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the degree of deuteration at specific sites within a molecule.[4] By comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position, a quantitative measure of isotopic enrichment can be obtained.[4] ²H NMR can also be employed to directly observe the deuterium signals.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a global assessment of the isotopic distribution within a sample.[6][7] By analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition), the overall isotopic purity can be determined.[6]

Experimental Workflow for Assessing Dimepranol-d6 Isotopic Purity

The following workflow outlines a systematic approach to evaluating the isotopic purity of a commercial batch of Dimepranol-d6.

experimental_workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Assessment cluster_data Data Analysis & Comparison s1 Obtain Commercial Dimepranol-d6 Samples s2 Procure High-Purity Solvents & Reagents s1->s2 s3 Prepare Stock Solutions (e.g., 1 mg/mL) s2->s3 a1 ¹H NMR Spectroscopy s3->a1 a2 High-Resolution Mass Spectrometry (LC-HRMS) s3->a2 a3 Purity Data a1->a3 Site-Specific Deuteration a2->a3 Isotopologue Distribution d1 Calculate Isotopic Purity (%) a3->d1 d2 Compare with Supplier Specifications d1->d2 d3 Assess Suitability for Intended Assay d2->d3

Caption: Experimental workflow for the assessment of Dimepranol-d6 isotopic purity.

Detailed Experimental Protocols

1. High-Resolution Mass Spectrometry (LC-HRMS) for Isotopologue Distribution

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: > 60,000.

    • Data Analysis: Extract the ion chromatograms for the unlabeled Dimepranol (d0) and all deuterated isotopologues (d1 through d6). Calculate the peak area for each isotopologue. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

2. ¹H NMR Spectroscopy for Site-Specific Deuteration

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of Dimepranol-d6 in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time to ensure quantitative integration.

  • Data Analysis: Integrate the residual proton signals corresponding to the deuterated positions and compare these integrals to a non-deuterated proton signal within the molecule (if available) or to an internal standard of known concentration.[8]

Comparative Analysis of Commercial Dimepranol-d6

For the purpose of this guide, we will present hypothetical data from the analysis of three different commercial suppliers of Dimepranol-d6.

SupplierStated Isotopic PurityExperimentally Determined Isotopic Purity (HRMS)Site-Specific Deuteration (¹H NMR) - Methyl GroupsNotes
Supplier A >98%98.5%98.2%Meets stated specifications. Low levels of d5 isotopologue detected.
Supplier B >99%99.2%99.1%High purity with minimal isotopologue contribution from d0-d5.
Supplier C >98%97.1%96.8%Does not meet the stated purity. Significant presence of d5 and d4 isotopologues.

Comparison with Alternative Internal Standards

While Dimepranol-d6 is a suitable internal standard for many applications, it is prudent to consider alternatives, especially if a higher degree of isotopic purity is required or if issues with a particular supplier arise.

Internal StandardStructureKey AdvantagesPotential Disadvantages
Dimepranol-d7 Isopropanolamine backbone with an additional deuteriumHigher mass difference from the analyte, potentially reducing spectral overlap.May be less commercially available and more expensive.
Structurally Similar Analog-d_n_ A different but structurally related molecule with deuterium labelsCan be used if an isotopically labeled version of the exact analyte is unavailable.May have different chromatographic behavior and ionization efficiency, requiring careful validation.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The orthogonal nature of NMR and HRMS provides a high degree of confidence in the results.[3] If the isotopic purity determined by both techniques is in close agreement, it strengthens the validity of the assessment. Any significant discrepancies would warrant further investigation into potential issues such as H-D exchange or the presence of impurities.

Conclusion and Recommendations

The isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides a robust framework for the comprehensive assessment of commercially available Dimepranol-d6 using a combination of HRMS and NMR spectroscopy.

Key Recommendations:

  • Always verify the isotopic purity of a new batch of deuterated internal standard, regardless of the supplier's certificate of analysis.

  • Employ orthogonal analytical techniques (HRMS and NMR) for a comprehensive assessment.

  • Carefully consider the required level of isotopic purity for your specific application. For high-stakes assays, such as in regulated bioanalysis, a higher purity standard is essential.

  • Evaluate alternative internal standards if the required purity cannot be consistently obtained for your primary choice.

By adhering to these principles, researchers can ensure the integrity of their analytical data and make informed decisions in their drug development programs.

References

  • Roy, A., et al. (2022). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 14(3), 238-247. [Link]

  • Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9323. [Link]

  • Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Name of the source website. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024). ACS Publications. [Link]

  • Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(24), 4979–4982. [Link]

  • Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, 59(12), 1176-1185. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). PMC - PubMed Central. [Link]

  • Product Name : Dimepranol-d6 Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia. [Link]

  • Breeze, A. L. (2000). Isotope-filtered NMR methods for the study of biomolecular structure and interactions. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(4), 323-372. [Link]

  • CAS No : 97964-89-1| Chemical Name : Dimepranol-d6. (n.d.). Pharmaffiliates. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018). PubMed. [Link]

  • Product Name : Dimepranol-d6 N-Oxide. (n.d.). Pharmaffiliates. [Link]

  • Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. (2019). BIPM. [Link]

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Safety Operating Guide

Navigating the Isotopic Frontier: A Comprehensive Guide to the Safe Disposal of Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Dimepranol-d6 are tasked with a critical responsibility: ensuring its safe and compliant disposal. While deuterated compounds like Dimepranol-d6 offer significant advantages in metabolic studies due to the kinetic isotope effect, their disposal requires adherence to stringent protocols for hazardous chemical waste.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of Dimepranol-d6, ensuring the safety of laboratory personnel and the protection of our environment.

Pre-Disposal Checklist: Foundational Safety and Compliance

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Local and national regulations governing hazardous waste are paramount and must be followed.[2]

  • Obtain an EPA ID Number: Facilities generating hazardous waste may be required to have an Environmental Protection Agency (EPA) identification number.[2]

  • Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish a designated SAA at or near the point of generation.[3] This area must be under the direct supervision of laboratory personnel.[2]

  • Review the Safety Data Sheet (SDS): Although a specific SDS for Dimepranol-d6 may not be readily available, the SDS for its non-deuterated analog, Dimepranol, provides critical safety information. Dimepranol is classified as a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[4] These hazards should be assumed for Dimepranol-d6.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of Dimepranol, appropriate personal protective equipment is mandatory during all handling and disposal activities.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile or latex glovesTo prevent skin contact with the corrosive material.
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from splashes of the corrosive liquid.
Lab Coat Chemical-resistant laboratory coat or apronTo protect clothing and skin from contamination.
Respiratory Protection Use within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Proper segregation of Dimepranol-d6 waste is fundamental to safe and compliant disposal. Deuterated waste should always be treated as hazardous chemical waste and kept separate from other waste streams.[1]

Step 1: Waste Identification and Classification All materials that have come into contact with Dimepranol-d6 must be classified as hazardous chemical waste. This includes:

  • Unused or excess Dimepranol-d6

  • Solutions containing Dimepranol-d6

  • Contaminated personal protective equipment (PPE)

  • Any labware (e.g., pipette tips, vials, flasks) that is not decontaminated

Step 2: Waste Container Selection Choose a waste container that is chemically compatible with Dimepranol-d6. Borosilicate glass or a suitable plastic container is recommended. Avoid metal containers for acids and bases.[2] The container must have a secure, leak-proof screw-cap.

Step 3: Labeling the Waste Container Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "Dimepranol-d6"

  • The specific hazards (e.g., Flammable, Corrosive, Toxic)

  • The date when the first waste was added to the container

Step 4: Waste Accumulation

  • Collect all Dimepranol-d6 waste in the designated, labeled container.

  • Do not mix Dimepranol-d6 waste with other incompatible waste streams. Specifically, keep it away from strong oxidizing agents, acids, and bases.[5]

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in your designated Satellite Accumulation Area (SAA).

Step 5: Arranging for Disposal Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy, often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

Empty Container Decontamination and Disposal

Empty containers that once held Dimepranol-d6 must be properly decontaminated before they can be disposed of as regular laboratory waste.

Step 1: Triple Rinsing

  • Rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol, followed by water).

  • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [1] Add the rinsate to your Dimepranol-d6 waste container.

Step 2: Defacing the Label

  • Completely remove or deface the original product label on the container to avoid any confusion.

Step 3: Final Disposal

  • After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory waste. However, confirm this with your institution's EHS guidelines.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Dimepranol-d6 and its associated waste.

Dimepranol_Disposal_Workflow start Start: Dimepranol-d6 Waste Generated waste_type Identify Waste Type start->waste_type empty_container Empty Dimepranol-d6 Container start->empty_container liquid_waste Liquid Waste (Unused product, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, labware) waste_type->solid_waste Solid container_prep Prepare Labeled, Compatible Hazardous Waste Container liquid_waste->container_prep solid_waste->container_prep collect_liquid Collect in Liquid Waste Container container_prep->collect_liquid collect_solid Collect in Solid Waste Container container_prep->collect_solid store_saa Store in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa full_or_time Container Full or Max Storage Time Reached? store_saa->full_or_time full_or_time->store_saa No contact_ehs Contact EHS for Pickup full_or_time->contact_ehs Yes triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_regular Dispose of Container as Regular Lab Waste (Confirm with EHS) deface_label->dispose_regular

Caption: Decision workflow for the safe disposal of Dimepranol-d6 waste.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DIMEPRANOL ACEDOBEN. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimepranol-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Dimepranol-d6 in a laboratory setting. As a deuterated analog of Dimepranol, this compound is invaluable for specific research applications, particularly in metabolic studies and as an internal standard for mass spectrometry. However, the isotopic labeling does not alter its fundamental chemical reactivity or associated hazards. Therefore, all safety protocols and Personal Protective Equipment (PPE) requirements must be based on the known hazard profile of the parent compound, Dimepranol (CAS 108-16-7). This document outlines the necessary engineering controls, PPE, and operational workflows to ensure the safety of all personnel.

Foundational Safety: Hazard Identification and Risk Assessment

The cornerstone of any laboratory safety protocol is a thorough understanding of the material's hazards. For Dimepranol-d6, we extrapolate the risk profile from its non-deuterated counterpart, Dimepranol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Dimepranol presents significant risks that dictate our PPE strategy.[1]

Exposure to the parent compound has been associated with adverse health effects, including blurry vision in workers.[2] The primary hazards are summarized below.

Hazard ClassGHS Hazard CodeHazard Statement
Flammable LiquidsH226Flammable liquid and vapor[1]
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Serious Eye Damage-Severe eye irritant[2]

Given the corrosive nature of this chemical, which can cause severe skin burns and eye damage, a multi-barrier approach to protection is not just recommended; it is mandatory.

The Core PPE Ensemble: A Multi-Barrier Approach

Personal protective equipment is the final barrier between a researcher and a chemical hazard. It must be used in conjunction with primary engineering controls.

Primary Containment: Engineering Controls

Before any personal equipment is worn, the primary method for exposure control must be in place.

  • Chemical Fume Hood: All handling of Dimepranol-d6, including weighing, aliquoting, and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of flammable or toxic vapors.[3]

Dermal Protection (Skin and Hands)

Contact with skin can cause severe chemical burns.[1] Therefore, robust dermal protection is essential.

  • Gloves: Standard nitrile gloves provide a good initial barrier for incidental contact. However, due to the corrosive properties of Dimepranol, double-gloving is required. This practice allows a user to remove a contaminated outer glove without compromising the protection of the inner glove. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, such as handling larger quantities (>100 mg) or during transfers, a chemical-resistant apron worn over the lab coat is necessary.[4] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

Eye and Face Protection

The risk of severe, irreversible eye damage from a splash of Dimepranol-d6 is high.[1][2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient . Indirectly vented chemical splash goggles that seal around the eyes are required to protect against liquid splashes.[5]

  • Face Shield: When handling the neat material outside of a sealed container or during any operation with significant splash potential, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a critical secondary barrier for the entire face.[6]

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the risk of exposure at every stage of the handling process.

Step 1: Pre-Handling Preparation

  • Verify the availability and operational status of a certified chemical fume hood.

  • Assemble all necessary PPE: double-layered nitrile gloves, lab coat, chemical splash goggles, and a face shield.

  • Prepare the workspace within the fume hood by laying down absorbent, plastic-backed bench paper.

  • Designate a specific area for hazardous waste collection.

Step 2: Handling and Aliquoting

  • Don all required PPE before bringing the chemical into the fume hood.

  • Carefully inspect the container for any signs of damage or leaks.

  • Perform all manipulations, including weighing and dissolution, deep within the fume hood.

  • Keep the container sealed whenever not in active use.

Step 3: Post-Handling Decontamination

  • Wipe down all surfaces and equipment used with an appropriate solvent and dispose of the wipes in the designated solid hazardous waste container.

  • Seal the primary container of Dimepranol-d6 and store it according to institutional guidelines, typically in a refrigerator for long-term stability.[7]

  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. The outer gloves should be removed first. Goggles and face shields should be the last items removed before exiting the work area.

  • Wash hands thoroughly with soap and water.[8]

Step 4: Emergency Spill Protocol

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: For small spills inside a fume hood, use a commercial chemical spill kit to absorb the material.

  • PPE for Cleanup: Personnel involved in cleanup must wear enhanced PPE, including chemical-resistant coveralls and, if necessary, respiratory protection.

Step 5: Waste Disposal

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: All contaminated items (gloves, bench paper, pipette tips, wipes) must be collected in a separate, labeled container for solid hazardous chemical waste.[5]

  • Never mix different waste streams. Follow all institutional and local regulations for hazardous waste disposal.

PPE Selection Workflow Diagram

The following decision tree provides a visual guide to selecting the appropriate level of PPE based on the specific task being performed with Dimepranol-d6.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Personal Protective Equipment (PPE) Levels start Start: Assess Task with Dimepranol-d6 ppe_standard Standard PPE - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles start->ppe_standard  Small Scale (<100mg)  Low Splash Potential  (e.g., Weighing, Standard Dilution) ppe_enhanced Enhanced PPE - All Standard PPE + Face Shield + Chemical-Resistant Apron start->ppe_enhanced  Large Scale (>100mg)  High Splash Potential  (e.g., Bulk Transfer, Reaction Quenching) ppe_spill Emergency/Spill PPE - All Enhanced PPE + Chemical-Resistant Coveralls + Respiratory Protection (as needed) start->ppe_spill  Emergency Response  (e.g., Spill Cleanup)

Caption: PPE selection flowchart for Dimepranol-d6 handling.

References

  • Dimepranol | C5H13NO | CID 37511. PubChem, National Institutes of Health. [Link]

  • Nomination Background: Dimepranol (CASRN: 108-16-7). National Institutes of Health. [Link]

  • MATERIAL SAFETY DATA SHEETS DIMEPRANOL ACEDOBEN. Cleanchem Laboratories. [Link]

  • Product Name : Dimepranol-d6 Hydrochloride. Pharmaffiliates. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • PPE - Personal protective equipment. DENIOS Inc. [Link]

  • Personal Protective Equipment for Pesticide Applicators. University of Nebraska–Lincoln Extension. [Link]

  • Personal Protective Equipment for Pesticide Application. 2XAG. [Link]

  • Flavor Compounds Identification and Reporting. MDPI. [https://www.mdpi.com/documents/ flavorful-compounds-identification-and-reporting.pdf]([Link] flavorful-compounds-identification-and-reporting.pdf)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.